molecular formula C8H12O4 B147002 1,4-Cyclohexanedicarboxylic acid CAS No. 619-82-9

1,4-Cyclohexanedicarboxylic acid

Cat. No.: B147002
CAS No.: 619-82-9
M. Wt: 172.18 g/mol
InChI Key: PXGZQGDTEZPERC-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedicarboxylic Acid (CHDA) is a high-value cycloaliphatic diacid that serves as a critical building block in the development of advanced materials and pharmaceuticals. Its symmetrical 1,4-substituted ring structure confers a unique combination of properties that are highly sought after in high-performance applications . In polymer science, CHDA acts as a modifying monomer in polyester resins, where it is instrumental in achieving an exceptional balance of hardness and flexibility, a key challenge in resin formulation . Furthermore, resins incorporating CHDA demonstrate superior weatherability, enhanced yellowing resistance, and improved hydrolytic stability, making them indispensable for durable powder coatings, coil coatings, and automotive finishes . Beyond coatings, CHDA finds significant application in engineering plastics, contributing to enhanced thermal stability, chemical resistance, and mechanical properties for the automotive and electronics industries . In the pharmaceutical sector, CHDA serves as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), including those used in treatments for conditions such as peptic ulcers . The demand for this versatile compound is growing, driven by trends in lightweight automotive materials, sustainable coatings, and complex drug molecules, with the market poised for steady expansion .

Properties

IUPAC Name

cyclohexane-1,4-dicarboxylic acid
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InChI

InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
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InChI Key

PXGZQGDTEZPERC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(CCC1C(=O)O)C(=O)O
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Molecular Formula

C8H12O4
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DSSTOX Substance ID

DTXSID2038788, DTXSID901031536, DTXSID001290604
Record name 1,4-Cyclohexanedicarboxylic acid
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Record name trans-1,4-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
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Physical Description

Other Solid
Record name 1,4-Cyclohexanedicarboxylic acid
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CAS No.

1076-97-7, 619-81-8, 619-82-9
Record name 1,4-Cyclohexanedicarboxylic acid
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Foundational & Exploratory

1,4-Cyclohexanedicarboxylic acid chemical structure and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Cyclohexanedicarboxylic Acid: Chemical Structure, Isomers, and Experimental Protocols

Introduction

This compound (CHDA) is a dicarboxylic acid featuring a cyclohexane (B81311) ring substituted with two carboxyl groups at positions 1 and 4.[1][2] With the chemical formula C₈H₁₂O₄, this compound is a crucial building block in the synthesis of polymers such as polyesters and polyamides.[3] Its incorporation into polymer chains can enhance properties like weatherability, impact strength, and flexibility.[1][4][5] The saturated aliphatic ring structure of CHDA leads to significant conformational flexibility and the existence of stereoisomers, which profoundly influence its physical and chemical properties.[3] This guide provides a detailed examination of the chemical structure, isomers, and relevant experimental methodologies for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Isomerism

This compound exists as two primary geometric isomers: cis and trans.[6] This isomerism arises from the relative orientation of the two carboxylic acid groups with respect to the plane of the cyclohexane ring.

  • trans-1,4-Cyclohexanedicarboxylic acid: In the more stable chair conformation, the trans isomer predominantly exists with both carboxylic acid groups in equatorial positions (diequatorial or e,e). A less stable diaxial (a,a) conformation also exists.[1] The diequatorial arrangement minimizes steric hindrance, resulting in greater thermodynamic stability.

  • cis-1,4-Cyclohexanedicarboxylic acid: The cis isomer exists in a chair conformation where one carboxylic acid group occupies an axial position and the other an equatorial position (axial-equatorial or a,e).[1]

The stereochemistry of these isomers is a critical determinant of their packing in the solid state and their suitability as monomers in polymer synthesis. The trans isomer, for instance, has been more extensively studied as a precursor for polycarbonates and as a linker for creating metal-organic frameworks (MOFs).[6]

Caption: Chair conformations of trans (diequatorial) and cis (axial-equatorial) isomers.

Quantitative Data Summary

The distinct spatial arrangement of the functional groups in the cis and trans isomers leads to measurable differences in their physical properties. These properties are summarized below.

Propertycis-Isomertrans-IsomerMixture (cis & trans)
Molecular Formula C₈H₁₂O₄[7]C₈H₁₂O₄[8][9]C₈H₁₂O₄[1][10]
Molecular Weight 172.18 g/mol [7]172.18 g/mol [8][9][11]172.18 g/mol [1][10]
Appearance White solidWhite solid[11]White to off-white powder/crystal[1][3]
Melting Point (°C) 168-170[6]>300[11]164-167[1]
Density (g/cm³) Not specifiedNot specified1.36[6]
Water Solubility Not specifiedNot specifiedSoluble/Sparingly Soluble[1][3]
pKa Not specifiedNot specified4.38 ± 0.10 (Predicted)[1]
CAS Number 619-81-8[6][7]619-82-9[6][8][11]1076-97-7[1][6][10]

Experimental Protocols

Synthesis via Hydrogenation of Terephthalic Acid

A primary industrial method for producing this compound is the catalytic hydrogenation of terephthalic acid.[6]

  • Reaction: C₆H₄(CO₂H)₂ + 3 H₂ → C₆H₁₀(CO₂H)₂[6]

  • Protocol Outline:

    • Catalyst: A ruthenium or rhodium catalyst supported on a material like alumina (B75360) is often employed.[12]

    • Solvent: Water is typically used as the solvent.[12]

    • Conditions: The reaction is conducted under elevated temperature (e.g., 60-150°C) and pressure (e.g., 3-210 kg/cm ²).[12]

    • Workup: After the reaction, the catalyst is removed by filtration. The desired 1,4-CHDA product can then be isolated from the aqueous solution, often by extraction with a suitable organic solvent like chloroform (B151607) or by crystallization.[12] The process typically yields a mixture of cis and trans isomers.

Isomerization and Separation

Controlling the cis/trans isomer ratio is often necessary for specific applications. Isomerization can be achieved, and isomers can be separated using various techniques.

Isomerization: The ratio of cis to trans isomers can be altered by heating a mixture of the isomers in water. This process can be used to enrich the more thermodynamically stable trans isomer.[12] One patented method notes that heating 1,4-CHDA with water can increase the content of the trans isomer.[12]

Separation via Metal-Organic Framework (MOF): A modern approach for separating the isomers involves the use of dynamic MOFs.

  • Principle: A Co(II)-based MOF has been shown to selectively incorporate only the pure trans-1,4-cyclohexanedicarboxylic acid into its crystal structure during synthesis.

  • Protocol Outline:

    • A mixture of cis and trans isomers is used as the ligand source in the synthesis of the Co(II)-based MOF.

    • Single-crystal X-ray diffraction and HPLC analysis of the resulting crystals confirm the presence of only the trans isomer.

    • The MOF crystals can then release the pure trans isomer through a reversible structural change, such as ion exchange with a salt solution.

separation_workflow start Mixture of cis- and trans-CHDA mof_synthesis Dynamic MOF Synthesis (e.g., with Co(II)) start->mof_synthesis filtration Filtration / Crystal Harvest mof_synthesis->filtration mof_crystal MOF Crystals (Containing only trans-isomer) filtration->mof_crystal Solid filtrate Filtrate (Enriched in cis-isomer) filtration->filtrate Liquid release Release Step (e.g., Ion Exchange) mof_crystal->release trans_product Pure trans-CHDA release->trans_product

Caption: Workflow for the separation of CHDA isomers using a dynamic MOF.

Analytical Characterization: HPLC

High-Performance Liquid Chromatography (HPLC) is an effective method for separating and quantifying the cis and trans isomers.[4]

  • Column: A Newcrom BH stationary phase column (150 mm length, 4.6 mm diameter, 5 µm particle size) can be used.[4][5]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) (MeCN) and water with a suitable buffer is employed.[4][5]

  • Detection: UV detection is typically used for analysis.[4][5]

  • Outcome: This method allows for the retention and baseline separation of the two isomers, enabling their identification and quantification in a mixture.

Spectroscopic Differentiation

Spectroscopic techniques are essential for distinguishing between the cis and trans isomers based on their molecular symmetry and conformation.

  • ¹H NMR: The proton NMR spectrum of the trans isomer often shows a more complex set of multiplets for the ring protons compared to the cis isomer due to the fixed chair conformation.[13]

  • ¹³C NMR: Due to higher symmetry, the cis isomer is expected to show fewer signals for the ring carbons compared to the less symmetric conformations available to the trans isomer. The two carboxyl carbons in the cis isomer should be equivalent, yielding a single peak.[13]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (m/z 172) may be weak or absent for both isomers. Fragmentation patterns typically involve the loss of water (H₂O) and carboxyl groups (COOH). While the fragmentation patterns are similar, the relative intensities of the fragment ions may differ between the isomers.[13]

References

Cis-Trans Isomerism of 1,4-Cyclohexanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cyclohexanedicarboxylic acid (CHDA), a dicarboxylic acid featuring a cyclohexane (B81311) ring, exists as two distinct geometric isomers: cis and trans. The spatial arrangement of the two carboxyl groups relative to the plane of the cyclohexane ring dictates the physical and chemical properties of these isomers, influencing their solubility, acidity, and thermal stability. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of cis- and trans-1,4-cyclohexanedicarboxylic acid, with a focus on detailed experimental protocols and comparative data analysis. This information is critical for researchers in materials science and drug development who utilize these isomers as building blocks for polymers and pharmacologically active molecules.

Introduction

The cyclohexane ring in this compound can adopt various conformations, with the chair conformation being the most stable. In the cis isomer, one carboxyl group is in an axial position while the other is in an equatorial position (a,e), placing both groups on the same side of the ring. In contrast, the trans isomer can exist in two chair conformations: a diaxial (a,a) and a diequatorial (e,e) form. The diequatorial conformation is significantly more stable, resulting in the two carboxyl groups being on opposite sides of the ring. This fundamental structural difference leads to significant variations in the macroscopic properties of the two isomers.

Physicochemical Properties

The distinct stereochemistry of the cis and trans isomers of this compound directly impacts their physical and chemical properties. The trans isomer, with its more symmetrical and stable diequatorial conformation, exhibits a significantly higher melting point and lower solubility in water compared to the cis isomer.

Propertycis-1,4-Cyclohexanedicarboxylic Acidtrans-1,4-Cyclohexanedicarboxylic Acid
CAS Number 619-81-8[1]619-82-9[1]
Molecular Weight 172.18 g/mol 172.18 g/mol
Melting Point 170-172 °C[2]>300 °C[2]
pKa1 4.31[3]4.18[3]
pKa2 5.73[3]5.42[3]
Water Solubility Soluble[2]Slightly soluble[2]
Organic Solvent Solubility Soluble in ethanol, acetone, chloroform[2]Soluble in hot methanol, ethanol, acetone; slightly soluble in ether[2]

Synthesis and Isomerization

A common route for the synthesis of this compound is the catalytic hydrogenation of terephthalic acid. This process typically yields a mixture of the cis and trans isomers. The thermodynamically more stable trans isomer can be obtained from the cis isomer through an isomerization process, which is often driven by heat.

Synthesis via Hydrogenation of Terephthalic Acid

The hydrogenation of the aromatic ring of terephthalic acid is an effective method to produce this compound.[4][5]

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, combine terephthalic acid, water (as a solvent), and a palladium on carbon (5% Pd/C) catalyst.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat the mixture to the reaction temperature. The reaction is typically carried out at elevated temperatures and pressures.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Catalyst Removal: After cooling the reactor to a safe temperature, carefully vent the hydrogen pressure. The catalyst is removed from the hot reaction mixture by filtration.

  • Product Isolation: The filtrate, containing the dissolved this compound isomers, is cooled to induce crystallization. The resulting solid, a mixture of cis and trans isomers, is collected by filtration, washed with cold water, and dried.

Isomerization of cis to trans-1,4-Cyclohexanedicarboxylic Acid

The conversion of the cis isomer to the more stable trans isomer can be achieved by heating the cis isomer or a mixture of isomers.

Experimental Protocol:

  • Reaction Setup: Place the cis-1,4-cyclohexanedicarboxylic acid or a mixture of isomers in a reaction vessel equipped with a stirrer and a nitrogen inlet.

  • Heating: Heat the solid under a nitrogen atmosphere to a temperature above the melting point of the cis isomer but below the melting point of the trans isomer (e.g., 250-300 °C).

  • Isomerization: Maintain this temperature for a set period to allow for the isomerization to occur. The molten cis isomer will gradually convert to the solid, higher-melting trans isomer.

  • Product Collection: After cooling, the resulting solid will be enriched in the trans isomer. This product can be further purified by recrystallization.

Separation of Isomers

The significant difference in solubility between the cis and trans isomers provides a straightforward method for their separation by fractional crystallization.

Experimental Protocol:

  • Dissolution: Dissolve the mixture of cis and trans isomers in a minimum amount of a suitable hot solvent in which the trans isomer has limited solubility (e.g., water or ethanol).

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization of the trans Isomer: Allow the hot solution to cool slowly to room temperature. The less soluble trans isomer will crystallize out of the solution first.

  • Isolation of the trans Isomer: Collect the crystals of the trans isomer by vacuum filtration and wash them with a small amount of the cold solvent.

  • Isolation of the cis Isomer: The filtrate will be enriched in the more soluble cis isomer. The solvent can be evaporated from the filtrate to recover the crude cis isomer, which can then be further purified by recrystallization from a different solvent system if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The different spatial arrangements of the protons and carbons in the two isomers lead to distinct chemical shifts in their ¹H and ¹³C NMR spectra.

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
cis The axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts, leading to a more complex spectrum. The methine protons (CH-COOH) will also have a characteristic chemical shift.Due to the lower symmetry, more than two signals are expected for the cyclohexane ring carbons, in addition to the carboxyl carbon signal.
trans Due to the higher symmetry of the diequatorial conformer, the four equatorial and four axial protons on the cyclohexane ring will each be chemically equivalent, leading to a simpler spectrum. The methine protons (CH-COOH) will appear at a distinct chemical shift from the cis isomer.The symmetry of the trans isomer results in only two signals for the cyclohexane ring carbons (one for the carbons bearing the carboxyl groups and one for the other four carbons), in addition to the signal for the two equivalent carboxyl carbons. A reported spectrum in DMSO-d6 shows peaks for the carboxyl carbon and the cyclohexane carbons.[6]

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate the structures of the isomers and a typical experimental workflow.

cis_trans_isomers cluster_cis cis-1,4-Cyclohexanedicarboxylic Acid cluster_trans trans-1,4-Cyclohexanedicarboxylic Acid cis Chair Conformation (one axial, one equatorial COOH) trans_ee Diequatorial Conformation (more stable) trans_aa Diaxial Conformation (less stable) trans_ee->trans_aa ring flip trans_aa->trans_ee ring flip

Caption: Chair conformations of cis and trans isomers.

experimental_workflow start Terephthalic Acid hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) start->hydrogenation mixture Mixture of cis and trans Isomers hydrogenation->mixture separation Separation (Fractional Crystallization) mixture->separation cis_isomer cis-Isomer separation->cis_isomer trans_isomer trans-Isomer separation->trans_isomer isomerization Isomerization (Heat) cis_isomer->isomerization isomerization->trans_isomer

Caption: Synthesis and separation workflow.

Conclusion

The cis and trans isomers of this compound represent a classic example of geometric isomerism with significant implications for their physical and chemical behavior. Understanding the synthesis, separation, and characterization of these isomers is paramount for their effective application in various fields of chemical research and development. The detailed protocols and comparative data presented in this guide offer a valuable resource for scientists and researchers working with these important chemical building blocks.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedicarboxylic acid (CHDA) is a saturated dicarboxylic acid with the chemical formula C₈H₁₂O₄. It exists as two geometric isomers, cis and trans, which arise from the relative orientation of the two carboxylic acid groups on the cyclohexane (B81311) ring. The distinct stereochemistry of these isomers significantly influences their physical and chemical properties, making them versatile building blocks in various scientific and industrial applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, with a focus on its isomers, experimental methodologies for property determination, and its applications in polymer chemistry and materials science.

Physical Properties

The physical properties of this compound are highly dependent on the isomeric form. The trans isomer generally exhibits higher melting points and lower solubility in water compared to the cis isomer due to its more symmetrical structure, which allows for more efficient crystal packing. A mixture of isomers will typically display properties intermediate to the pure forms.

General Properties
PropertyValue
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Appearance White crystalline powder[1]
Isomer-Specific Physical Properties
Propertycis-1,4-Cyclohexanedicarboxylic acidtrans-1,4-Cyclohexanedicarboxylic acidMixture (cis/trans)
Melting Point 168-171 °C[1]>300 °C[1]164-167 °C[1][2]
Boiling Point Not availableNot available262.49 °C (rough estimate)[1]
Water Solubility Higher solubility in water[1]Lower solubility in water[1]Soluble[1]
Solubility in Organic Solvents Soluble in ethanol, acetone, and chloroform[1]Soluble in hot methanol, ethanol, and acetone; slightly soluble in ether[3]Soluble in ethanol, acetone, and chloroform[1]
pKa₁ 4.314.184.38 ± 0.10 (Predicted)[1]
pKa₂ 5.735.42Not available

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the two carboxylic acid functional groups. These groups can undergo a variety of reactions, making CHDA a valuable monomer for polymerization and a versatile intermediate in organic synthesis.

Esterification: CHDA readily reacts with alcohols in the presence of an acid catalyst to form esters. This reaction is fundamental to the synthesis of polyesters.

Amidation: Reaction with amines leads to the formation of amides. When reacted with diamines, CHDA is a key component in the synthesis of polyamides.

Polymerization: As a dicarboxylic acid, CHDA is extensively used in step-growth polymerization to produce polyesters and polyamides. The choice of the cis or trans isomer can significantly affect the properties of the resulting polymer, such as crystallinity, melting point, and mechanical strength.

Salt Formation: Being a dicarboxylic acid, it can react with bases to form carboxylate salts.

Thermal Stability: this compound exhibits good thermal stability, which is a desirable property for its use in high-performance polymers.

Spectroscopic Data

Spectroscopy Description
¹H NMR The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule, allowing for the differentiation of the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons.
¹³C NMR The carbon-13 NMR spectrum shows distinct signals for the carboxyl carbons and the carbons of the cyclohexane ring, which differ between the cis and trans isomers.
FTIR The infrared spectrum of CHDA shows characteristic absorption bands for the O-H stretching of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretching of the carbonyl group (around 1700 cm⁻¹), and C-O stretching (around 1300 cm⁻¹).
Mass Spectrometry The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula C₈H₁₂O₄.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

  • Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

  • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

  • Place the capillary tube into the sample holder of the melting point apparatus.

  • Set the heating rate to a rapid setting to obtain an approximate melting point.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new sample and heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has completely melted (the end of the melting range).

  • For accuracy, repeat the measurement with a fresh sample.

Determination of Solubility

Objective: To qualitatively determine the solubility of this compound in various solvents.

Materials:

  • Test tubes and rack

  • Spatula

  • Sample of this compound

  • Solvents: water, ethanol, acetone, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution

  • Graduated cylinders or pipettes

Procedure:

  • Place approximately 25 mg of the this compound sample into a clean, dry test tube.

  • Add 0.75 mL of the desired solvent to the test tube in small portions.

  • After each addition, shake the test tube vigorously for about 30 seconds.

  • Observe and record whether the solid dissolves completely, partially, or not at all.

  • For acidic compounds like CHDA, solubility in 5% NaOH and 5% NaHCO₃ indicates the formation of a water-soluble salt.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of this compound.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M NaOH solution

  • Sample of this compound

  • Deionized water

  • Potassium chloride (KCl)

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker. A concentration of around 0.01 M is suitable.

  • Add a small amount of KCl to maintain a constant ionic strength during the titration.

  • Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Begin the titration by adding small increments of the NaOH solution (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH has risen significantly, well past the equivalence points.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • Determine the equivalence points from the inflection points of the curve (or by plotting the first or second derivative).

  • The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, pKa₁ is the pH at the first half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.

Applications and Workflows

Synthesis and Characterization of a CHDA-Based Polyester (B1180765)

This compound is a key monomer in the synthesis of high-performance polyesters. The following workflow outlines the general steps for the synthesis and characterization of a polyester from CHDA and a diol, such as 1,4-butanediol.

Polyester_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: 1,4-CHDA 1,4-Butanediol Catalyst (e.g., TBT) esterification Esterification (Melt Polycondensation) - Inert atmosphere - High temperature (180-250°C) - Removal of water start->esterification polycondensation Polycondensation - High vacuum - Increased temperature - Removal of excess diol esterification->polycondensation polymer Polyester Product polycondensation->polymer ftir FTIR Spectroscopy (Confirm ester linkages) polymer->ftir nmr NMR Spectroscopy (Determine structure and composition) polymer->nmr gpc Gel Permeation Chromatography (GPC) (Molecular weight and distribution) polymer->gpc dsc Differential Scanning Calorimetry (DSC) (Thermal properties: Tg, Tm) polymer->dsc

Workflow for the synthesis and characterization of a CHDA-based polyester.
Role in Metal-Organic Frameworks (MOFs) for Drug Delivery

This compound can act as an organic linker in the construction of Metal-Organic Frameworks (MOFs). These porous materials have potential applications in drug delivery. The following diagram illustrates the logical steps involved in creating a drug-loaded MOF using CHDA.

MOF_Drug_Delivery_Workflow cluster_synthesis MOF Synthesis cluster_loading Drug Loading cluster_release Drug Release reactants Reactants: Metal Salt (e.g., Zn(NO₃)₂) 1,4-CHDA (Linker) Solvent (e.g., DMF) solvothermal Solvothermal Synthesis (Heating under pressure) reactants->solvothermal mof_crystal Porous MOF Crystal solvothermal->mof_crystal loading Loading via Diffusion (Soaking MOF in drug solution) mof_crystal->loading drug Drug Molecule drug->loading loaded_mof Drug-Loaded MOF loading->loaded_mof physiological_conditions Physiological Conditions (e.g., pH, temperature) loaded_mof->physiological_conditions release Controlled Release (Diffusion from pores) physiological_conditions->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Logical workflow for the preparation and function of a drug-loaded MOF using a CHDA linker.

References

An In-depth Technical Guide to 1,4-Cyclohexanedicarboxylic Acid (CAS 1076-97-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedicarboxylic acid (CHDA), with CAS number 1076-97-7, is a versatile cycloaliphatic dicarboxylic acid. It is a white crystalline solid that exists as a mixture of cis and trans isomers.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, key applications in polymer chemistry and as a pharmaceutical intermediate, and detailed analytical procedures.

The cyclohexane (B81311) ring imparts a unique combination of rigidity and flexibility to molecules incorporating this moiety. In polymers, this translates to enhanced thermal stability, weatherability, and mechanical properties.[2][3] As a pharmaceutical building block, its defined stereochemistry and difunctional nature allow for its use in the synthesis of complex molecular architectures.[2]

Chemical and Physical Properties

This compound is a white, fine crystalline powder.[4] Its properties can vary slightly depending on the isomeric ratio (cis vs. trans). The trans isomer is generally more crystalline and has a higher melting point.[5]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C₈H₁₂O₄[6]
Molecular Weight 172.18 g/mol [6]
Appearance White crystalline powder[4]
Melting Point 164-167 °C (mixture of isomers)[5]
>300 °C (trans isomer)[5]
170-171 °C (cis isomer)[5]
Boiling Point 262.49 °C (estimated)[5]
Solubility Soluble in hot methanol, ethanol, acetone, and chloroform. Slightly soluble in ether and water.[5]
pKa 4.38 ± 0.10 (Predicted)[5]
Table 2: Spectroscopic Data
TechniqueKey Peaks/SignalsReferences
¹H NMR 1.74-1.66 (m, 4H), 1.97-1.89 (m, 4H), 2.53-2.47 (m, 2H), 3.68 (s, 3H, for methyl ester)[7]
¹³C NMR Data available for trans-isomer[8]
FTIR (KBr) Characteristic peaks for C=O (carboxylic acid) and C-H (aliphatic) stretches.[6][9]
Mass Spectrometry (GC-MS) Molecular Ion (M+): 172 m/z[10][11]

Synthesis and Manufacturing

The industrial synthesis of this compound is primarily achieved through the hydrogenation of terephthalic acid.[1][4] Other methods, such as the hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate, are also employed, particularly when a specific isomer ratio is desired.[12]

Synthesis via Hydrogenation of Terephthalic Acid

This is a common industrial method for producing a mixture of cis and trans isomers.

Experimental Protocol:

  • Charging the Reactor: A high-pressure autoclave is charged with terephthalic acid (200 g), a palladium-platinum on carbon catalyst (Pd-Pt/C, 15 g), and deionized water (1000 g).[4]

  • Inerting the System: The reactor is purged with nitrogen gas three times to remove any residual oxygen.[4]

  • Hydrogenation: The system is then purged with hydrogen gas three times before being pressurized to 4 MPa with hydrogen. The reaction mixture is heated to 200 °C with continuous stirring, and the hydrogen pressure is maintained for 3 hours.[4]

  • Work-up and Isolation: After the reaction, the catalyst is removed by hot filtration. The filtrate is then cooled, leading to the precipitation of this compound. The solid product is collected by filtration and dried at 120 °C.[4]

G terephthalic_acid Terephthalic Acid autoclave Autoclave 200 °C, 4 MPa terephthalic_acid->autoclave h2_catalyst H2, Pd-Pt/C Catalyst, Water h2_catalyst->autoclave hot_filtration Hot Filtration autoclave->hot_filtration cooling_crystallization Cooling and Crystallization hot_filtration->cooling_crystallization product This compound cooling_crystallization->product G cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage chda This compound reactor1 Reactor Heat, N2 atmosphere chda->reactor1 diol Diol (e.g., 1,4-Butanediol) diol->reactor1 oligomer Oligomer + Water reactor1->oligomer reactor2 Reactor High Temperature, Vacuum oligomer->reactor2 catalyst Catalyst catalyst->reactor2 polyester High Molecular Weight Polyester reactor2->polyester G sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc_system HPLC System sample_prep->hplc_system column Newcrom BH Column hplc_system->column detector UV Detector (200 nm) column->detector data_analysis Data Analysis (Isomer Quantification) detector->data_analysis

References

Solubility Profile of 1,4-Cyclohexanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-cyclohexanedicarboxylic acid (CHDA), a key dicarboxylic acid in various industrial and pharmaceutical applications. Understanding its solubility in different solvents is critical for process development, formulation, and quality control. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Introduction to this compound

This compound (C₈H₁₂O₄) is a saturated cyclic dicarboxylic acid existing as two geometric isomers: cis and trans. The spatial arrangement of the two carboxylic acid groups relative to the cyclohexane (B81311) ring significantly influences the physical properties of these isomers, including their solubility. The cis-isomer, with both carboxyl groups on the same side of the ring, generally exhibits higher solubility in polar solvents compared to the more symmetrical and less polar trans-isomer. CHDA is utilized in the synthesis of polyesters, polyamides, and as a component in the development of active pharmaceutical ingredients.

Solubility Data

Table 1: Solubility of cis-1,4-Cyclohexanedicarboxylic Acid

SolventTemperature (°C)SolubilityNotes
WaterRoom TemperatureSoluble[1]Possesses considerable solubility in water.[2]
Hot Water-Soluble[1]-
MethanolRoom TemperatureSoluble[1]-
EthanolRoom TemperatureSoluble[1]-
AcetoneRoom TemperatureSoluble-
ChloroformRoom TemperatureSoluble[1]-
EtherRoom TemperatureSoluble[1]-

Table 2: Solubility of trans-1,4-Cyclohexanedicarboxylic Acid

SolventTemperature (°C)SolubilityNotes
WaterRoom TemperatureSlightly Soluble[3][4][5]Solubility is lower than the cis-isomer.[2]
Hot Methanol-Soluble (almost transparent)[3][4][5]-
EthanolRoom TemperatureSoluble[3][4][5]-
AcetoneRoom TemperatureSoluble[3][4][5]-
EtherRoom TemperatureSlightly Soluble[3][4][5]-

Table 3: Solubility of cis-trans Mixture of this compound

SolventTemperature (°C)SolubilityNotes
Water25Soluble[2]-
EthanolRoom TemperatureSoluble (about 10%)[2]-
AcetoneRoom TemperatureSoluble (about 10%)[2]-
ChloroformRoom TemperatureSoluble (about 10%)[2]-

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for two common experimental techniques used to determine the solubility of compounds like this compound.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

  • This compound (specific isomer or mixture)

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

  • Oven

  • Glassware (e.g., flasks, beakers, graduated cylinders)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and the solute. It is advisable to determine the equilibration time by taking measurements at different time points until a constant concentration is observed.

  • Separation of Solid and Liquid Phases:

    • Once equilibrium is reached, allow the mixture to stand at the constant temperature to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

    • Filter the supernatant through a membrane filter that is compatible with the solvent to remove any remaining solid particles.

  • Determination of Solute Mass:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a known volume or mass of the clear filtrate into the evaporating dish.

    • Evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried solute is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute from the final and initial weights of the evaporating dish.

    • Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

UV-Vis Spectrophotometric Method

For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a rapid and sensitive method for determining solubility. This method requires the creation of a calibration curve to relate absorbance to concentration.

Materials:

  • This compound (specific isomer or mixture)

  • Solvent of interest (must be transparent in the UV-Vis range of interest)

  • UV-Vis spectrophotometer and cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.1 and 1.2).

    • After filtration, dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the methods described above.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Analysis of Solute Concentration cluster_calc Calculation prep1 Add excess solute to a known volume of solvent in a sealed flask. prep2 Agitate at a constant temperature (e.g., in a shaker bath). prep1->prep2 prep3 Allow to equilibrate for a sufficient period (e.g., 24-48h). prep2->prep3 sep1 Allow undissolved solid to settle at a constant temperature. prep3->sep1 sep2 Withdraw a known volume of the clear supernatant. sep1->sep2 sep3 Filter the supernatant to remove any remaining solid particles. sep2->sep3 analysis_choice Choose Method sep3->analysis_choice gravimetric Gravimetric Method: Evaporate solvent and weigh the residue. analysis_choice->gravimetric spectroscopic Spectroscopic Method: Dilute and measure absorbance (e.g., UV-Vis). analysis_choice->spectroscopic calc1 Calculate the mass or concentration of the dissolved solute. gravimetric->calc1 spectroscopic->calc1 calc2 Express solubility in desired units (e.g., g/100 mL, mol/L). calc1->calc2

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its application in various fields. This guide has summarized the available qualitative and semi-quantitative solubility data, highlighting the greater solubility of the cis-isomer in polar solvents. Detailed protocols for the gravimetric and UV-Vis spectrophotometric methods have been provided to enable researchers to perform accurate solubility measurements. The provided workflow diagram offers a clear visual guide to the experimental process. Further research to generate comprehensive quantitative solubility data for both isomers in a wider range of solvents and at various temperatures would be highly beneficial to the scientific and industrial communities.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Melting Point of cis- vs. trans-1,4-Cyclohexanedicarboxylic Acid

This technical guide provides a comprehensive analysis of the melting points of cis- and trans-1,4-Cyclohexanedicarboxylic acid, detailing the underlying physicochemical principles, experimental methodologies for determination, and a comparative data summary.

Introduction

1,4-Cyclohexanedicarboxylic acid (CHDA) is a dicarboxylic acid featuring a cyclohexane (B81311) ring substituted with two carboxyl groups at positions 1 and 4. It exists as two geometric isomers: cis and trans. These isomers, while having the same chemical formula (C₈H₁₂O₄) and connectivity, exhibit significantly different physical properties, most notably their melting points. This divergence is primarily attributed to variations in their molecular symmetry and the efficiency of their crystal lattice packing. The trans isomer, with its higher symmetry, packs more efficiently into a crystal lattice, leading to stronger intermolecular forces and a substantially higher melting point compared to the less symmetrical cis isomer[1].

Comparative Melting Point Data

The melting points of the two isomers are presented below. The stark difference underscores the impact of stereochemistry on the physical properties of a molecule.

IsomerMelting Point (°C)
cis-1,4-Cyclohexanedicarboxylic acid168-170[2]
trans-1,4-Cyclohexanedicarboxylic acid>300[3]

Note: A mixture of cis and trans isomers typically exhibits a melting point range of 164-171°C, which is close to that of the cis isomer, as the presence of the other isomer acts as an impurity, depressing and broadening the melting range.[4][5]

Physicochemical Rationale for Melting Point Discrepancy

The significant difference in the melting points of the cis and trans isomers of this compound is a direct consequence of their three-dimensional structures and the resulting intermolecular interactions in the solid state.

  • trans-Isomer: The carboxyl groups are on opposite sides of the cyclohexane ring, resulting in a more linear and symmetrical molecule. This high degree of symmetry allows for very efficient packing into a crystal lattice. The ordered arrangement facilitates strong and extensive intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. This creates a stable, tightly packed crystal structure that requires a large amount of thermal energy to disrupt, hence the very high melting point.

  • cis-Isomer: The carboxyl groups are on the same side of the cyclohexane ring, leading to a bent and less symmetrical molecular shape. This awkward shape hinders efficient packing in a crystal lattice. Although hydrogen bonding still occurs, the overall packing is less ordered and the intermolecular forces are weaker compared to the trans isomer. Consequently, less energy is required to break down the crystal lattice, resulting in a much lower melting point. In the crystal structure of the cis isomer, adjacent molecules are linked by pairs of O—H⋯O hydrogen bonds, forming zigzag chains[6].

The following diagram illustrates the relationship between molecular geometry and melting point.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_struct Bent Geometry cis_packing Inefficient Crystal Packing cis_struct->cis_packing leads to cis_forces Weaker Intermolecular Forces cis_packing->cis_forces cis_mp Lower Melting Point (168-170°C) cis_forces->cis_mp results in trans_struct Linear & Symmetrical Geometry trans_packing Efficient Crystal Packing trans_struct->trans_packing allows for trans_forces Stronger Intermolecular Forces trans_packing->trans_forces trans_mp Higher Melting Point (>300°C) trans_forces->trans_mp results in

Structure-Property Relationship Diagram

Experimental Protocol: Capillary Melting Point Determination

The melting point of a solid organic compound can be accurately determined using a melting point apparatus, such as a Mel-Temp or DigiMelt. The following protocol outlines the standard procedure.[7][8]

4.1. Materials and Equipment

  • Sample of cis- or trans-1,4-Cyclohexanedicarboxylic acid

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp, DigiMelt)

  • Mortar and pestle or spatula for pulverizing the sample

  • Glass tubing for packing (optional)

4.2. Procedure

  • Sample Preparation: Place a small amount of the crystalline sample on a clean, dry surface. If the crystals are large, gently pulverize them into a fine powder using a spatula or mortar and pestle. This ensures uniform packing and heat transfer.[9]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tighter packing, the capillary tube can be dropped, closed end down, through a longer piece of glass tubing held vertically on the benchtop.[10] The packed sample should have a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a fast rate (e.g., 10-20°C per minute). Note the approximate temperature range at which melting occurs. This will save time during the accurate determination.[7][10]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point observed. Insert a new sample-loaded capillary tube. Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point.[7][8][9]

  • Recording the Melting Range: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid becomes visible (the beginning of the melting range). Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).[8][10] A pure compound will typically exhibit a sharp melting range of 0.5-1.5°C.

  • Cleanup: After the determination is complete and the apparatus has cooled, remove the used capillary tube and dispose of it in a designated glass waste container.

4.3. Workflow Diagram

The following diagram outlines the workflow for determining the melting point.

G start Start prep Prepare Sample (Pulverize if necessary) start->prep load Load Capillary Tube (2-3 mm height) prep->load place Place Tube in Apparatus load->place heat Heat Slowly (1-2°C / min near MP) place->heat observe Observe Sample heat->observe observe->heat Continue heating record Record Melting Range (First droplet to clear liquid) observe->record end End record->end

Melting Point Determination Workflow

Conclusion

The profound difference in the melting points of cis- and trans-1,4-Cyclohexanedicarboxylic acid serves as a classic example of the influence of molecular geometry on macroscopic physical properties. The high symmetry of the trans isomer facilitates a highly ordered and strongly bonded crystal lattice, demanding a significant input of thermal energy for melting. In contrast, the less symmetrical cis isomer packs less efficiently, resulting in weaker intermolecular forces and a much lower melting point. Accurate determination of these melting points is a fundamental technique for isomer identification and purity assessment in research and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthesis routes for 1,4-cyclohexanedicarboxylic acid (CHDA), a valuable monomer in the production of polyesters, polyamides, and other specialty polymers. This document details industrially relevant and emerging sustainable methods, complete with experimental protocols and comparative quantitative data.

Core Synthesis Pathways

The synthesis of this compound predominantly proceeds through the hydrogenation of terephthalic acid (TPA). However, alternative routes, including those from renewable biomass and recycled polyethylene (B3416737) terephthalate (B1205515) (PET), are gaining significant attention due to their improved sustainability profiles. The key methodologies are:

  • Hydrogenation of Terephthalic Acid: The most established industrial method.

  • Synthesis from Biomass: A green chemistry approach utilizing renewable feedstocks.

  • One-Pot Conversion from Polyethylene Terephthalate (PET): An innovative recycling strategy to upcycle plastic waste.

  • Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate: A straightforward conversion of the corresponding ester.

The logical relationship between these primary synthesis routes is illustrated in the diagram below.

Synthesis_Routes cluster_petroleum Petroleum Feedstock cluster_biomass Biomass Feedstock cluster_recycling Recycled Feedstock p-Xylene p-Xylene Terephthalic Acid (TPA) Terephthalic Acid (TPA) p-Xylene->Terephthalic Acid (TPA) Oxidation Formaldehyde (B43269) Formaldehyde Intermediate (Ethyl 4-formylcyclohex-3-enecarboxylate) Intermediate (Ethyl 4-formylcyclohex-3-enecarboxylate) Formaldehyde->Intermediate (Ethyl 4-formylcyclohex-3-enecarboxylate) Crotonaldehyde (B89634) Crotonaldehyde Crotonaldehyde->Intermediate (Ethyl 4-formylcyclohex-3-enecarboxylate) Acrylate (B77674)/Fumarate Acrylate/Fumarate Acrylate/Fumarate->Intermediate (Ethyl 4-formylcyclohex-3-enecarboxylate) PET (Waste Plastic) PET (Waste Plastic) PET (Waste Plastic)->Terephthalic Acid (TPA) Depolymerization Dimethyl 1,4-Cyclohexanedicarboxylate Dimethyl 1,4-Cyclohexanedicarboxylate Terephthalic Acid (TPA)->Dimethyl 1,4-Cyclohexanedicarboxylate Esterification This compound (CHDA) This compound (CHDA) Terephthalic Acid (TPA)->this compound (CHDA) Hydrogenation Intermediate (Ethyl 4-formylcyclohex-3-enecarboxylate)->this compound (CHDA) Hydrogenation/Oxidation/Hydrolysis Dimethyl 1,4-Cyclohexanedicarboxylate->this compound (CHDA) Hydrolysis

Core synthesis pathways for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis routes to allow for easy comparison.

Synthesis RouteStarting Material(s)Catalyst(s)Temperature (°C)Pressure (MPa)Reaction TimeYield (%)
Hydrogenation of TPA Terephthalic Acid5% Pd/C or 5% Ru/C180 - 2202 - 53 - 6 hours>90
From Biomass Formaldehyde, Crotonaldehyde, Ethyl AcrylateProline, Pd/C130 (Step 1), 40-80 (Step 2)2.0 (Step 2)18h (Step 1), 19h (Step 2)78 (overall)
From PET (One-Pot) Polyethylene Terephthalate (PET)Ru/C and Pd/C180Initial 1 MPa Ar25 hours>90
Hydrolysis of Ester Dimethyl 1,4-cyclohexanedicarboxylateH₂SO₄ or none (high temp)220 - 280Ambient5 - 12 hours~55 - 100

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes cited.

Hydrogenation of Terephthalic Acid

This is a widely used industrial method for producing CHDA.[1]

Experimental Workflow:

hydrogenation_workflow Start Start Charge_Autoclave Charge autoclave with TPA, water, and catalyst Start->Charge_Autoclave Purge_System Purge with Nitrogen, then Hydrogen Charge_Autoclave->Purge_System Heat_Pressurize Heat to 180-220°C, pressurize with H₂ to 2-5 MPa Purge_System->Heat_Pressurize Reaction Stir for 3-6 hours Heat_Pressurize->Reaction Cool_Depressurize Cool to room temperature, vent excess H₂ Reaction->Cool_Depressurize Filter_Catalyst Filter to remove catalyst Cool_Depressurize->Filter_Catalyst Crystallize Cool filtrate to induce crystallization of CHDA Filter_Catalyst->Crystallize Isolate_Dry Isolate crystals by filtration and dry Crystallize->Isolate_Dry End End Isolate_Dry->End

Workflow for the hydrogenation of terephthalic acid.

Materials:

  • Terephthalic acid (TPA)

  • Deionized water

  • 5% Palladium on Carbon (Pd/C) or 5% Ruthenium on Carbon (Ru/C) catalyst

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • A high-pressure autoclave is charged with terephthalic acid, deionized water, and the chosen catalyst (e.g., 5% Pd/C).

  • The autoclave is sealed and purged first with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • The reaction mixture is heated to a temperature between 180°C and 220°C and pressurized with hydrogen to 2-5 MPa.

  • The mixture is stirred vigorously for 3 to 6 hours, maintaining the temperature and pressure.

  • After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is cooled to induce crystallization of the this compound.

  • The crystalline product is isolated by filtration, washed with cold deionized water, and dried under vacuum.

Purification: Crude CHDA can be purified by recrystallization from water or by washing with a solvent like a cyclic ether to remove impurities such as 4-methylcyclohexanecarboxylic acid.[2]

Synthesis from Biomass-Derived Feedstocks

This two-step route offers a sustainable alternative to petroleum-based methods.

Step 1: Proline-Catalyzed [3+1+2] Cycloaddition

Procedure:

  • In a suitable reaction vessel, proline (10 mol%), crotonaldehyde (2.0 equivalents), a 37% aqueous solution of formaldehyde (2.0 equivalents), and ethyl acrylate (1.0 equivalent) are combined.

  • The mixture is heated to 130°C and stirred for 18 hours.

  • After cooling, the reaction mixture is worked up to isolate the intermediate, ethyl 4-formylcyclohex-3-enecarboxylate. A yield of up to 91% can be achieved for this intermediate.

Step 2: One-Pot Hydrogenation, Oxidation, and Hydrolysis

Procedure:

  • The intermediate from Step 1 is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) in a high-pressure reactor containing a Pd/C catalyst.

  • The reactor is pressurized with hydrogen (2.0 MPa) and the mixture is stirred at 40°C for 8 hours.

  • The hydrogen is then released, and the reactor is opened to the air. The mixture is stirred at 80°C for 5 hours to facilitate oxidation.

  • An aqueous solution of sodium hydroxide (B78521) is added, and the mixture is stirred at 80°C for a further 6 hours to induce hydrolysis.

  • After cooling, the reaction mixture is acidified to precipitate the this compound.

  • The product is isolated by filtration, washed, and dried. This second step can achieve a yield of 86%, leading to an overall yield of 78% from the initial biomass-derived feedstocks.

One-Pot Conversion from Polyethylene Terephthalate (PET)

This method provides a circular economy approach to producing CHDA from plastic waste.[3][4]

Experimental Workflow:

pet_workflow Start Start Charge_Reactor Charge reactor with PET, NaOH, water, Ru/C, and Pd/C Start->Charge_Reactor Pressurize_Ar Pressurize with Argon (1 MPa) Charge_Reactor->Pressurize_Ar Heat_React Heat to 180°C and stir for 25 hours Pressurize_Ar->Heat_React Cool_Separate Cool and separate catalysts from the solution Heat_React->Cool_Separate Acidify Acidify the solution with hydrochloric acid Cool_Separate->Acidify Isolate_Dry Isolate precipitated CHDA by filtration and dry Acidify->Isolate_Dry End End Isolate_Dry->End

Workflow for the one-pot conversion of PET to CHDA.

Materials:

  • Post-consumer Polyethylene Terephthalate (PET) flakes

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ruthenium on Carbon (Ru/C) catalyst

  • Palladium on Carbon (Pd/C) catalyst

  • Argon gas

  • Hydrochloric acid

Procedure:

  • A high-pressure reactor is charged with PET flakes, an aqueous solution of sodium hydroxide, and a combination of Ru/C and Pd/C catalysts.

  • The reactor is sealed and pressurized with Argon to an initial pressure of 1 MPa.

  • The reaction mixture is heated to 180°C and stirred for 25 hours. During this process, the PET undergoes depolymerization to terephthalic acid, and the in-situ generated hydrogen from the ethylene (B1197577) glycol component facilitates the hydrogenation of the terephthalic acid.

  • After the reaction, the reactor is cooled, and the catalysts are separated from the solution by filtration.

  • The resulting solution is acidified with hydrochloric acid to precipitate the this compound.

  • The product is isolated by filtration, washed with water, and dried. This one-pot process can achieve yields of over 90%.[4]

Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate

This route involves the conversion of the diester of CHDA to the diacid.[5][6]

Procedure:

  • Dimethyl 1,4-cyclohexanedicarboxylate is mixed with water.

  • The hydrolysis can be catalyzed by an acid (e.g., sulfuric acid) or a base, or it can be performed without a catalyst at elevated temperatures (220-280°C).[5][6]

  • The reaction mixture is heated for several hours (5-12 hours).

  • Upon cooling, the this compound crystallizes from the solution.

  • The product is isolated by filtration, washed, and dried. The yield is highly dependent on the reaction conditions, ranging from approximately 55% to nearly quantitative.[5]

References

Spectroscopic Analysis of 1,4-Cyclohexanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-Cyclohexanedicarboxylic acid, a molecule of interest in various chemical and pharmaceutical research fields. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for obtaining these spectra. The information is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It exists as two geometric isomers, cis and trans, and where available, data for both are presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals from the cyclohexyl ring protons and the acidic protons of the carboxylic acid groups. The chemical shift of the carboxylic acid proton can be highly variable and is often observed as a broad singlet far downfield.[1][2]

Assignment Chemical Shift (δ, ppm) Multiplicity Notes
-COOH10-13Broad SingletChemical shift is concentration and solvent dependent.[1][3]
CH (methine)~2.0 - 2.5MultipletProtons attached to the carbons bearing the carboxylic acid groups.
CH₂ (methylene)~1.4 - 2.2MultipletProtons of the cyclohexane (B81311) ring.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid groups are typically found in the 170-185 ppm region.[4][5][6]

Assignment Chemical Shift (δ, ppm)
C=O (carbonyl)~175 - 185
CH (methine)~40 - 45
CH₂ (methylene)~25 - 30
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for the O-H and C=O bonds of the carboxylic acid functional groups.[2][3]

Vibrational Mode Frequency (cm⁻¹) Intensity Description
O-H stretch2500-3300Strong, BroadCharacteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[2][3]
C-H stretch2850-3000MediumAliphatic C-H stretching.
C=O stretch1680-1710StrongCarbonyl stretching of the carboxylic acid.
C-O stretch1200-1300MediumCarbon-oxygen single bond stretching.
O-H bend920-950Medium, BroadOut-of-plane bending of the O-H group.
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound results in fragmentation of the molecule. The molecular ion peak (M⁺) may be observed, along with characteristic fragment ions.

Mass Spectrum of trans-1,4-Cyclohexanedicarboxylic acid [7]

m/z Relative Intensity (%) Possible Fragment
172Low[M]⁺
15422.8[M - H₂O]⁺
12653.5[M - H₂O - CO]⁺ or [M - COOH - H]⁺
10841.4[M - 2COOH]⁺
81100.0[C₆H₉]⁺
8027.2[C₆H₈]⁺
6718.5[C₅H₇]⁺
5416.5[C₄H₆]⁺
4124.4[C₃H₅]⁺
3916.5[C₃H₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the this compound sample and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

    • Transfer the solution into a clean, dry NMR tube using a pipette.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set up a standard one-pulse proton experiment.

    • Acquire the spectrum with an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

  • ¹³C NMR Acquisition:

    • Set up a standard proton-decoupled carbon experiment.

    • Acquire the spectrum with a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of solid this compound.

Materials:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press

  • Spatula

  • Mortar and pestle (for KBr method)

  • Potassium bromide (KBr), IR grade (for KBr method)

Procedure (ATR Method):

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Use the pressure arm to press the sample firmly and evenly against the crystal.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

    • Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Press the powder under high pressure (e.g., 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Sample Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Processing:

    • Process the spectrum as described in the ATR method.

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound sample

  • Mass spectrometer with an EI source (e.g., as part of a GC-MS system or with a direct insertion probe)

  • Volatile solvent (if using GC-MS)

  • Capillary vials

Procedure (Direct Insertion Probe):

  • Sample Preparation:

    • Load a small amount of the solid sample into a capillary tube.

    • Insert the capillary tube into the direct insertion probe.

  • Instrument Setup:

    • Insert the probe into the ion source of the mass spectrometer.

    • Evacuate the probe inlet.

    • Set the ion source temperature (e.g., 200-250 °C) and the electron energy (typically 70 eV).[8]

  • Data Acquisition:

    • Gradually heat the probe to volatilize the sample into the ion source.

    • Acquire mass spectra over the desired mass range (e.g., m/z 40-400) as the sample evaporates.

  • Data Processing:

    • Average the scans across the evaporation profile to obtain a representative mass spectrum.

    • Identify the molecular ion and major fragment ions.

    • Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phasing & Baseline Correction ft->phase calibrate Calibration phase->calibrate analyze Spectral Analysis calibrate->analyze

NMR Experimental Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place Place Solid on ATR Crystal apply Apply Pressure place->apply bkg Collect Background Spectrum apply->bkg sample Collect Sample Spectrum bkg->sample ratio Ratio to Background sample->ratio correct Baseline Correction ratio->correct analyze Peak Identification correct->analyze

FT-IR (ATR) Experimental Workflow

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Processing load Load Sample into Probe/Vial insert Insert into Ion Source load->insert volatilize Volatilize Sample insert->volatilize ionize Ionize (70 eV EI) volatilize->ionize analyze_mass Mass Analysis ionize->analyze_mass detect Detection analyze_mass->detect generate Generate Mass Spectrum detect->generate analyze_frag Analyze Fragmentation generate->analyze_frag

Mass Spectrometry (EI) Experimental Workflow

References

Thermodynamic Properties of 1,4-Cyclohexanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the cis and trans isomers of 1,4-Cyclohexanedicarboxylic acid. This document summarizes available experimental and calculated data, details relevant experimental methodologies, and offers a workflow for the determination of the heat of combustion. Due to the limited availability of experimental data for certain properties, particularly for the cis-isomer, this guide also briefly discusses the utility of theoretical calculations.

Introduction

This compound (C₈H₁₂O₄) is a dicarboxylic acid featuring a cyclohexane (B81311) ring substituted with two carboxylic acid groups at positions 1 and 4. It exists as two stereoisomers: cis and trans. These isomers can exhibit different physical and chemical properties due to their distinct molecular geometries. A thorough understanding of their thermodynamic properties is crucial for applications in polymer chemistry, materials science, and pharmaceutical development, where this molecule can be used as a linker or building block.

Quantitative Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for the cis and trans isomers of this compound. It is important to note that there is a significant lack of experimental data for the cis-isomer in the public domain.

Table 1: Thermodynamic Properties of trans-1,4-Cyclohexanedicarboxylic Acid

PropertyValueUnitsMethodSource
Standard Solid Enthalpy of Combustion (ΔcH°solid)-3859.9 ± 0.5kJ/molCombustion Calorimetry[1]
Standard Solid Enthalpy of Formation (ΔfH°solid)-1003.2kJ/molCalculated from ΔcH°solid[1]
Standard Gibbs Free Energy of Formation (ΔfG°)-498.26kJ/molCalculated (Joback Method, Gas Phase)
Enthalpy of Formation (ΔfH°gas)-704.09kJ/molCalculated (Joback Method, Gas Phase)
Enthalpy of Fusion (ΔfusH°)20.76kJ/molCalculated (Joback Method)
Enthalpy of Vaporization (ΔvapH°)80.37kJ/molCalculated (Joback Method)[2]

Table 2: Thermodynamic Properties of cis-1,4-Cyclohexanedicarboxylic Acid

PropertyValueUnitsMethodSource
Standard Gibbs Free Energy of Formation (ΔfG°)-498.26kJ/molCalculated (Joback Method, for a mix of isomers)[3]

Note: The calculated value for the Gibbs free energy of formation for the cis-isomer is based on a calculation for a mixture of cis and trans isomers and may not accurately represent the pure cis-isomer.

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques. Below are detailed methodologies for two key experimental procedures applicable to this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.

Objective: To measure the change in internal energy (ΔU) during the complete combustion of this compound, from which the enthalpy of combustion (ΔH) can be calculated.

Materials and Apparatus:

  • Oxygen bomb calorimeter

  • Benzoic acid (for calibration)

  • This compound sample

  • Fuse wire

  • Oxygen cylinder with pressure regulator

  • Crucible

  • Distilled water

  • Balance (accurate to 0.1 mg)

  • Pellet press

Procedure:

  • Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the heat of combustion is well-established.

  • Sample Preparation: A pellet of approximately 1 gram of this compound is prepared using a pellet press. The exact mass of the pellet is recorded.

  • Bomb Assembly: A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample pellet placed in the crucible. A small, known volume of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is filled with a known mass of water. The bucket is then placed inside the insulating jacket of the calorimeter. The temperature sensor and stirrer are positioned in the water.

  • Combustion: The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter, determined from the calibration with benzoic acid, is used to calculate the heat released during the combustion of the this compound sample from the measured temperature change. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual atmospheric nitrogen.

Determination of Heat Capacity via Modulated Differential Scanning Calorimetry (MDSC)

Modulated DSC is a technique that allows for the separation of reversing and non-reversing heat flow signals, providing a more accurate determination of heat capacity.

Objective: To measure the solid-state heat capacity (Cp) of this compound as a function of temperature.

Materials and Apparatus:

  • Modulated Differential Scanning Calorimeter

  • Hermetic aluminum pans and lids

  • Sapphire standard for heat capacity calibration

  • This compound sample

  • Balance (accurate to 0.01 mg)

Procedure:

  • Calibration: The DSC instrument is calibrated for temperature, enthalpy, and heat capacity using appropriate standards (e.g., indium for temperature and enthalpy, sapphire for heat capacity).

  • Sample Preparation: A small amount of the this compound sample (typically 3-10 mg) is weighed into a hermetic aluminum pan, which is then sealed.

  • Instrument Setup: An empty, sealed aluminum pan is used as the reference. The sample and reference pans are placed in the DSC cell.

  • Measurement: The sample is subjected to a controlled temperature program, which consists of a linear heating rate superimposed with a sinusoidal temperature modulation. The typical heating rate might be 2-5 °C/min with a modulation period of 60 seconds and a temperature amplitude of ±0.5 °C.

  • Data Acquisition: The instrument measures the difference in heat flow to the sample and the reference as a function of temperature. The modulated temperature program allows for the deconvolution of the total heat flow into its reversing and non-reversing components.

  • Data Analysis: The reversing heat flow signal is directly proportional to the heat capacity of the sample. The heat capacity (Cp) is calculated using the following equation:

    Cp = (Reversing Heat Flow / Heating Rate) * (Calibration Constant)

    The heat capacity of the sample is determined by comparing its reversing heat flow signal to that of the sapphire standard.

Mandatory Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the key steps in determining the enthalpy of combustion using a bomb calorimeter.

BombCalorimetryWorkflow cluster_prep Sample Preparation & Setup cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis prep_sample Prepare & Weigh Sample Pellet assemble_bomb Assemble Bomb Head prep_sample->assemble_bomb measure_wire Measure & Weigh Fuse Wire measure_wire->assemble_bomb add_water Add Distilled Water to Bomb assemble_bomb->add_water seal_bomb Seal Bomb add_water->seal_bomb pressurize Pressurize with Oxygen seal_bomb->pressurize setup_cal Place Bomb in Calorimeter pressurize->setup_cal equilibrate Equilibrate System setup_cal->equilibrate record_initial_T Record Initial Temperature equilibrate->record_initial_T ignite Ignite Sample record_initial_T->ignite record_final_T Record Temperature Change to Max ignite->record_final_T calc_q_raw Calculate Raw Heat Released record_final_T->calc_q_raw correct_wire Correct for Fuse Wire Combustion calc_q_raw->correct_wire correct_acid Correct for Nitric Acid Formation correct_wire->correct_acid calc_delta_U Calculate ΔU_comb correct_acid->calc_delta_U calc_delta_H Calculate ΔH_comb calc_delta_U->calc_delta_H

Caption: Workflow for Bomb Calorimetry Experiment.

Theoretical Calculations

Given the scarcity of experimental thermodynamic data, particularly for the cis-isomer and for properties such as heat capacity and entropy, theoretical calculations are a valuable tool for researchers. Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory or Coupled Cluster theory), can be employed to predict the thermodynamic properties of molecules in the gas phase. Solid-state calculations, which account for intermolecular interactions in the crystal lattice, are more complex but can provide estimates for solid-state properties. Group contribution methods, like the Joback method, offer a simpler approach for estimating thermodynamic properties based on molecular structure, though with generally lower accuracy than high-level quantum mechanical calculations.

Conclusion

This technical guide has summarized the currently available thermodynamic data for cis- and trans-1,4-Cyclohexanedicarboxylic acid, highlighting a significant need for further experimental investigation, especially for the cis-isomer and for solid-state heat capacity and entropy measurements for both isomers. Detailed protocols for bomb calorimetry and modulated differential scanning calorimetry have been provided to facilitate such future experimental work. In the absence of comprehensive experimental data, theoretical and computational methods present a viable alternative for estimating the thermodynamic properties of these compounds, which are essential for their effective application in scientific research and industrial development.

References

Safety and handling of 1,4-Cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1,4-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CHDA), a versatile chemical intermediate used in the synthesis of polymers, resins, and pharmaceuticals.[1] Adherence to strict safety protocols is essential when working with this compound to minimize risks to personnel and the environment. This document outlines hazard identification, protective measures, emergency procedures, and toxicological data to ensure its safe use in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a white, crystalline solid.[2] It exists as a mixture of cis and trans isomers, which can influence its physical properties such as melting point and solubility.[1][3] The trans isomer is noted to be more stable and less soluble than the cis isomer.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₁₂O₄[2][4]
Molecular Weight 172.18 g/mol [4][5]
Appearance White crystalline solid/powder[2][6][7]
Melting Point >165 - 168 °C / 329 - 334.4 °F[6][7]
Solubility Sparingly soluble in water[2]
CAS Number 1076-97-7 (mixture of cis and trans)[3][6][7]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant and may be harmful if swallowed.[5][8][9]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][8][9]
Skin IrritationCategory 2H315: Causes skin irritation[10]
Eye IrritationCategory 2H319: Causes serious eye irritation[5][8][10]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[10]

  • P270: Do not eat, drink or smoke when using this product.[11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[10]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[10]

Toxicological Information

Toxicological data indicates that this compound has low acute toxicity.[2] Prolonged exposure may cause mild irritation to the eyes and respiratory tract, particularly in its powdered form.[2]

Table 3: Summary of Toxicological Data

TestSpeciesRouteResultReference
Acute Oral Toxicity (LD50)RatOral2075 mg/kg[6]
Fish Toxicity (LC50)Pimephales promelas96 hr> 100 mg/L[12]
Repeated Dose Toxicity (NOEL)RatOral871 mg/kg/day (Male)[12]

Experimental Protocols

The toxicological data for this compound are typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies for key toxicological studies.

Acute Oral Toxicity (Following OECD Guideline 401/420/423)
  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Test Animal: Typically the rat (Sprague-Dawley strain).[6]

  • Methodology:

    • Animals are fasted prior to administration of the substance.

    • The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[13]

    • Observations for signs of toxicity and mortality are made systematically at regular intervals for at least 14 days.[13]

    • Body weights are recorded weekly.[13]

    • At the end of the study, all surviving animals are euthanized and a gross necropsy is performed on all animals.[13]

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animal: Albino rabbit.[2]

  • Methodology:

    • A single dose of 0.5 g of the solid substance is applied to a small area of shaved skin (approximately 6 cm²).[2]

    • The test site is covered with a semi-occlusive dressing for a 4-hour exposure period.[2]

    • After 4 hours, the residual test substance is removed.[2]

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4]

    • Dermal reactions are scored and evaluated based on their severity and reversibility.[2]

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Test Animal: Albino rabbit.

  • Methodology:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[7]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[7]

    • Observations are made for corneal opacity, iritis, and conjunctival redness and swelling.

    • The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[7]

    • The severity and reversibility of the ocular lesions are evaluated to classify the irritant potential of the substance.[7]

Visualized Workflows and Logical Relationships

As this compound is a chemical intermediate, its safety concerns are primarily related to direct exposure rather than complex biological signaling pathways. The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Hazard_Identification_and_Control_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_handling Safe Handling Review_SDS Review Safety Data Sheet (SDS) Identify_Hazards Identify Hazards (Irritant, Harmful if Swallowed) Review_SDS->Identify_Hazards Assess_Exposure Assess Potential Exposure Routes (Inhalation, Skin/Eye Contact, Ingestion) Identify_Hazards->Assess_Exposure Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Assess_Exposure->Engineering_Controls Administrative_Controls Administrative Controls (SOPs, Training) Assess_Exposure->Administrative_Controls PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Assess_Exposure->PPE Safe_Handling_Practices Implement Safe Handling Practices Engineering_Controls->Safe_Handling_Practices Administrative_Controls->Safe_Handling_Practices PPE->Safe_Handling_Practices

Caption: Workflow for hazard identification and control.

Accidental_Spill_Response Spill Accidental Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Contain the Spill (Use absorbent material) PPE->Contain Cleanup Clean Up Spill (Sweep solid material) Contain->Cleanup Dispose Dispose of Waste in Sealed Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Complete Spill Report Decontaminate->Report

Caption: Emergency response workflow for an accidental spill.

Handling and Storage

  • Handling: Avoid contact with skin and eyes.[4] Do not breathe dust.[4] Use with adequate ventilation and minimize dust generation.[4] Wash thoroughly after handling.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep containers tightly closed.[4]

Exposure Controls and Personal Protection

  • Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6][7]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][6]

    • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator.[4]

First-Aid Measures

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][6][7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical aid if irritation develops or persists.[4][6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4]

  • Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[4][6]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][6]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[6]

  • Environmental Precautions: Should not be released into the environment.

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions.[4][6]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[4][6]

  • Conditions to Avoid: Incompatible products, dust generation.

  • Incompatible Materials: Strong oxidizing agents.[4][6]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide.[4]

  • Hazardous Reactions: None under normal processing.[6]

References

An In-depth Technical Guide to 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Cyclohexanedicarboxylic acid (CHDA), a versatile dicarboxylic acid crucial in the polymer industry and with emerging applications in pharmaceuticals. This document details its synthesis, physical and chemical properties, analytical methods, and key applications, with a focus on experimental protocols and quantitative data.

Physicochemical Properties

This compound is a white crystalline solid that exists as a mixture of two stereoisomers: cis and trans.[1] The ratio of these isomers significantly influences the properties of polymers derived from it.[2]

General Properties
PropertyValueSource(s)
Molecular FormulaC₈H₁₂O₄[3]
Molar Mass172.18 g/mol [3]
AppearanceWhite solid/crystalline powder[1]
CAS Number1076-97-7 (mixture), 619-81-8 (cis), 619-82-9 (trans)[1]
Isomer-Specific Properties
Propertycis-Isomertrans-IsomerSource(s)
Melting Point168-171 °C312.5 °C[1]
Water SolubilityHigher than trans-isomerLower than cis-isomer[2]
Density-1.36 g/cm³[1]
Spectroscopic Data
TechniqueKey FeaturesSource(s)
¹H NMRSignals corresponding to the cyclohexane (B81311) ring and carboxylic acid protons.[3]
¹³C NMRResonances for the carboxyl carbon and the different carbons of the cyclohexane ring.[4]
FTIRCharacteristic peaks for C=O stretching of the carboxylic acid group and O-H stretching.[3][5]
Mass SpectrometryMolecular ion peak and fragmentation pattern consistent with the structure.[3][6]

Synthesis of this compound

Several methods are employed for the synthesis of CHDA, with the choice of route often depending on the desired isomer and the available starting materials.

Hydrogenation of Terephthalic Acid

The most common industrial method for producing CHDA is the catalytic hydrogenation of terephthalic acid.[1] This process typically yields a mixture of cis and trans isomers.

G terephthalic_acid Terephthalic Acid reactor High-Pressure Reactor terephthalic_acid->reactor hydrogen H₂ hydrogen->reactor catalyst Catalyst (e.g., Pd/C, Ru/C) catalyst->reactor chda_mixture This compound (cis/trans mixture) reactor->chda_mixture separation Isomer Separation (Optional) chda_mixture->separation cis_chda cis-CHDA separation->cis_chda trans_chda trans-CHDA separation->trans_chda

Figure 1: Synthesis of CHDA via Hydrogenation of Terephthalic Acid.

Experimental Protocol: Hydrogenation of Terephthalic Acid [7]

  • Charging the Reactor: A high-pressure autoclave is charged with terephthalic acid, water (as a solvent), and a catalyst (e.g., 5% Palladium on carbon, Pd/C, or Ruthenium on carbon, Ru/C).

  • Purging: The reactor is purged with an inert gas, such as nitrogen, to remove any oxygen.

  • Hydrogenation: The reactor is then pressurized with hydrogen gas to a pressure of 2-10 MPa and heated to a temperature of 100-200°C. The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst.

  • Reaction Monitoring: The reaction progress is monitored by measuring the uptake of hydrogen.

  • Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

  • Isolation: The product, a mixture of cis- and trans-1,4-cyclohexanedicarboxylic acid, is isolated by crystallization from the aqueous solution. The isomer ratio can be influenced by the choice of catalyst and reaction conditions.

Oxidation of p-Xylene (B151628)

An alternative route involves the oxidation of p-xylene to terephthalic acid, which is then hydrogenated as described above. Direct oxidation of p-xylene to CHDA is not a common method.

Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate

CHDA can also be prepared by the hydrolysis of its dimethyl ester, dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This method is particularly useful for obtaining high-purity CHDA.[8]

G dmcd Dimethyl 1,4-Cyclohexanedicarboxylate hydrolysis Hydrolysis dmcd->hydrolysis water Water (H₂O) water->hydrolysis catalyst Acid or Base Catalyst (e.g., H₂SO₄ or NaOH) catalyst->hydrolysis chda This compound hydrolysis->chda methanol (B129727) Methanol (CH₃OH) hydrolysis->methanol

Figure 2: Synthesis of CHDA via Hydrolysis of its Dimethyl Ester.

Experimental Protocol: Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate [9]

  • Reaction Setup: A mixture of dimethyl 1,4-cyclohexanedicarboxylate and water is placed in a reaction vessel.

  • Catalysis: An acid catalyst (e.g., sulfuric acid) or a base catalyst (e.g., sodium hydroxide) is added to the mixture. The reaction can also proceed without a catalyst at elevated temperatures and pressures.

  • Heating: The mixture is heated to reflux for several hours to drive the hydrolysis reaction to completion.

  • Methanol Removal: The methanol produced during the reaction is continuously removed by distillation to shift the equilibrium towards the product.

  • Isolation: After the reaction is complete, the mixture is cooled, and the this compound crystallizes out of the solution.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization.

Cis-Trans Isomerization

The cis and trans isomers of CHDA can be interconverted under certain conditions, typically at elevated temperatures.[2] This isomerization is a crucial consideration in polymerization processes, as the final isomer ratio in the polymer backbone dictates its physical properties.

G cis_chda cis-1,4-Cyclohexanedicarboxylic Acid trans_chda trans-1,4-Cyclohexanedicarboxylic Acid cis_chda->trans_chda Heat (≥190°C)

Figure 3: Thermal Isomerization of CHDA.

Experimental Protocol: Thermal Isomerization [2]

  • Heating: A sample of cis-rich this compound is heated to a temperature above its melting point but below the melting point of the trans-isomer (typically between 190°C and 300°C).

  • Equilibration: The molten CHDA is held at this temperature for a period of time to allow the isomerization to reach equilibrium.

  • Cooling and Isolation: The mixture is then cooled, and the resulting solid will have a higher concentration of the more thermodynamically stable trans-isomer.

Analytical Methods

A variety of analytical techniques are used to characterize this compound and determine the ratio of its isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the cis and trans isomers of CHDA.[10][11]

Typical HPLC Method Parameters [10]

ParameterValue
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water with an acidic modifier (e.g., phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature Ambient
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of CHDA, typically after derivatization to its more volatile methyl ester.

Typical GC-MS Method Parameters [12]

ParameterValue
Column DB-5ms or equivalent
Carrier Gas Helium
Injection Mode Split/Splitless
Oven Program Temperature gradient (e.g., 70°C to 280°C)
MS Ionization Electron Ionization (EI) at 70 eV

Applications

The primary application of this compound is as a monomer in the production of various polymers, particularly polyesters and polyamides.[7] Its incorporation into the polymer backbone imparts desirable properties such as improved thermal stability, weather resistance, and mechanical strength.[13]

Polymer Synthesis

CHDA is a key component in the synthesis of:

  • Polyesters: Used in coatings, resins, and fibers. The presence of the cyclohexane ring enhances the hardness and durability of the polyester.[14][15]

  • Polyamides: Improves the thermal and mechanical properties of the resulting polyamides.

  • Copolyesters: Used to modify the properties of other polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET).

Drug Development

This compound serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).[2] Its rigid cyclohexane core can be used to create specific three-dimensional structures in drug molecules, which can be crucial for their biological activity. While specific, publicly available examples of blockbuster drugs directly synthesized from CHDA are not abundant, its utility as a starting material for novel chemical entities is recognized in the pharmaceutical industry. For instance, it is a useful starting material for the synthesis of various medicinal compounds, including those for synthetic resins and fibers.[2]

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials.

This guide provides a foundational understanding of this compound for researchers and professionals. For more specific applications and detailed safety information, it is recommended to consult the relevant safety data sheets (SDS) and peer-reviewed literature.

References

The Genesis of a Polyester Building Block: A Technical History of 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A foundational monomer in the world of polymers, 1,4-Cyclohexanedicarboxylic acid (CHDA) has a rich history rooted in the pioneering work of 19th-century organic chemistry. This technical guide delves into the discovery, early synthesis, and historical development of this crucial compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins.

Discovery and First Synthesis by Adolf von Baeyer

The story of this compound begins with the eminent German chemist Adolf von Baeyer, a pioneer in the field of hydroaromatic compounds. In the late 19th century, Baeyer and his contemporaries were deeply engaged in understanding the structure and reactivity of benzene (B151609) and its derivatives. A key strategy in this endeavor was the reduction of aromatic rings to their corresponding saturated cyclic counterparts.

It was within this context that Baeyer first synthesized this compound, then known as hexahydroterephthalic acid. His seminal work involved the reduction of terephthalic acid, an aromatic dicarboxylic acid. While the exact date of the first synthesis is not definitively cited in a single publication, his extensive research on the reduction of phthalic acids was published in the late 1880s.

Historical Experimental Protocol: Reduction of Terephthalic Acid with Sodium Amalgam

The primary method employed by Baeyer and his contemporaries for the reduction of aromatic rings was the use of sodium amalgam in a moist environment. This powerful reducing agent, an alloy of sodium and mercury, could effectively hydrogenate the benzene ring of terephthalic acid.

Experimental Workflow from Historical Accounts:

terephthalic_acid Terephthalic Acid reaction Reaction Vessel (Vigorous Shaking) terephthalic_acid->reaction sodium_amalgam Sodium Amalgam (Na/Hg) sodium_amalgam->reaction water Water water->reaction acidification Acidification (e.g., with HCl) reaction->acidification precipitation Precipitation of crude This compound acidification->precipitation filtration Filtration and Washing precipitation->filtration product This compound (mixture of cis and trans isomers) filtration->product

Historical synthesis of this compound.

The detailed experimental protocol, as inferred from Baeyer's general methods for the reduction of phthalic acids, would have involved the following steps:

  • Preparation of Sodium Amalgam: Sodium metal was carefully dissolved in mercury to create a 3-5% amalgam. This process was exothermic and required caution.

  • Reaction: Terephthalic acid was suspended in water or a dilute aqueous alkali solution. Small pieces of the sodium amalgam were then gradually added to the vigorously stirred or shaken reaction mixture. The reaction was often carried out at room temperature, and the progress was monitored by the consumption of the amalgam.

  • Workup: After the reaction was complete, the mercury was separated. The resulting aqueous solution of the sodium salt of this compound was then acidified with a mineral acid, such as hydrochloric acid.

  • Isolation: Upon acidification, the free this compound, being less soluble in water, would precipitate out of the solution. The crude product was then collected by filtration, washed with cold water to remove inorganic salts, and dried.

This early synthesis would have yielded a mixture of the cis and trans isomers of this compound. The separation of these isomers was a significant challenge for chemists of that era.

The Dawn of Stereoisomerism: Unraveling the Cis and Trans Forms

The existence of cis and trans isomers in cyclic compounds was a developing concept in the late 19th and early 20th centuries. The initial preparations of this compound produced a product with a broad melting point range, hinting at the presence of more than one compound.

Early methods for the separation of these diastereomers were often laborious and relied on fractional crystallization from different solvents. The trans isomer, being more symmetrical and less polar, generally has a higher melting point and lower solubility than the cis isomer, which facilitated its separation.

Logical Relationship of Isomer Properties and Separation:

cluster_isomers Isomers of this compound cluster_properties Physical Properties cluster_separation Separation Method cis cis-Isomer cis_props Lower Melting Point Higher Solubility cis->cis_props trans trans-Isomer trans_props Higher Melting Point Lower Solubility trans->trans_props separation Fractional Crystallization cis_props->separation trans_props->separation

Relationship between isomer properties and separation.

Quantitative Data from Historical and Modern Sources

The following table summarizes key physical properties of this compound and its isomers, drawing from both historical and contemporary data for comparison.

Propertycis-1,4-Cyclohexanedicarboxylic Acidtrans-1,4-Cyclohexanedicarboxylic AcidMixed Isomers
Melting Point (°C) 168-170~310164-167
Molecular Formula C₈H₁₂O₄C₈H₁₂O₄C₈H₁₂O₄
Molar Mass ( g/mol ) 172.18172.18172.18

Evolution of Synthesis and Industrial Significance

While Baeyer's sodium amalgam reduction was groundbreaking, it was not practical for large-scale production. The 20th century saw the development of more efficient and scalable catalytic hydrogenation methods. The primary industrial route to this compound today involves the catalytic hydrogenation of terephthalic acid, a readily available commodity chemical derived from petroleum.

This modern synthesis offers high yields and allows for some control over the cis/trans isomer ratio through the choice of catalyst and reaction conditions.

Modern Industrial Synthesis Workflow:

TPA Terephthalic Acid reactor High-Pressure Reactor TPA->reactor H2 Hydrogen Gas H2->reactor catalyst Catalyst (e.g., Pd, Ru on Carbon) catalyst->reactor separation Crystallization and Isomer Separation reactor->separation product This compound (Specific cis/trans ratio) separation->product

Modern industrial synthesis of this compound.

The availability of high-purity this compound has been instrumental in the development of high-performance polyesters and polyamides. The incorporation of the cyclohexane (B81311) ring into the polymer backbone imparts improved thermal stability, weather resistance, and mechanical properties compared to their aromatic counterparts. These polymers find applications in coatings, fibers, and engineering plastics, making this compound a cornerstone of the modern polymer industry, a legacy that traces back to the foundational explorations of Adolf von Baeyer.

Methodological & Application

Synthesis of Polyesters Using 1,4-Cyclohexanedicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyesters derived from 1,4-cyclohexanedicarboxylic acid (CHDA). The unique cycloaliphatic structure of CHDA imparts a desirable balance of properties to polyesters, including enhanced thermal stability, weatherability, and hydrolytic resistance, making them suitable for a range of high-performance applications, from advanced coatings to biomedical materials.[1]

Introduction to this compound in Polyester (B1180765) Synthesis

This compound is a versatile dicarboxylic acid monomer used in the synthesis of both amorphous and semi-crystalline polyesters.[2] Its incorporation into the polymer backbone can lead to materials with improved processability, higher photo-oxidative stability, and greater thermal stability when compared to aromatic counterparts like terephthalic acid.[3] Furthermore, CHDA-based polyesters often exhibit excellent resistance to moisture and UV radiation, contributing to their durability in demanding environments.[1] The properties of the final polyester can be finely tuned by selecting different diol co-monomers and by controlling the cis/trans isomeric ratio of the CHDA.[2]

Key Applications

The favorable properties of CHDA-based polyesters make them attractive for various fields:

  • High-Performance Coatings: Their inherent thermal stability, resistance to yellowing, and weatherability make them ideal for automotive and industrial coatings, as well as coil coatings for building materials.[1]

  • Biomaterials and Drug Delivery: The potential for creating biodegradable aliphatic polyesters opens avenues for applications in controlled drug release systems, tissue engineering scaffolds, and medical devices.[4] The degradation rate can be modulated by adjusting the copolymer composition.[4]

  • Packaging: Polyesters derived from CHDA are promising candidates for packaging applications due to their good resistance to heat, light, and humidity.[3]

Synthesis Methodologies

The most common method for synthesizing polyesters from this compound is melt polycondensation . This solvent-free technique is environmentally friendly and widely used in industrial processes.[2] The synthesis is typically a two-stage process involving an initial esterification step followed by a polycondensation step under high vacuum and temperature to build molecular weight.

General Synthesis Workflow

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation Monomers 1,4-CHDA + Diol (e.g., 1,4-Butanediol) Catalyst Catalyst Addition (e.g., TBT) Monomers->Catalyst Inert_Atmosphere Inert Atmosphere (Nitrogen Purge) Catalyst->Inert_Atmosphere Heating Heating with Stirring (180-250°C) Inert_Atmosphere->Heating Water_Removal Water Removal (Distillation) Heating->Water_Removal Oligomer Formation of Low MW Oligomer Water_Removal->Oligomer Temp_Increase Temperature Increase (250-280°C) Oligomer->Temp_Increase Vacuum Vacuum Application (< 1 Torr) Temp_Increase->Vacuum Byproduct_Removal Removal of Excess Diol & Byproducts Vacuum->Byproduct_Removal Viscosity_Increase Viscosity Increase Byproduct_Removal->Viscosity_Increase High_MW_Polymer High MW Polyester Viscosity_Increase->High_MW_Polymer

Caption: General workflow for two-stage melt polycondensation of CHDA-based polyesters.

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE)

This protocol describes the synthesis of a homopolymer from this compound and 1,4-butanediol (B3395766) (BD) via a two-stage melt polycondensation reaction.[3]

Materials:

  • This compound (CHDA)

  • 1,4-Butanediol (BD) (100% molar excess)

  • Catalyst: Titanium(IV) butoxide (TBT)

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and distillation column

Procedure:

Stage 1: Esterification

  • Charge the reaction vessel with 1,4-CHDA and a 100% molar excess of 1,4-butanediol.[3]

  • Add the TBT catalyst.

  • Purge the reactor with nitrogen to establish an inert atmosphere.

  • Heat the mixture to 180-250°C with continuous stirring to initiate the esterification reaction.[4]

  • Water, the byproduct of esterification, is continuously removed by distillation.

  • The reaction proceeds until the theoretical amount of water is collected, indicating the formation of low molecular weight oligomers.

Stage 2: Polycondensation

  • Gradually increase the temperature to 250-280°C.

  • Slowly apply a vacuum to the system, reducing the pressure to below 1 torr.[4] This facilitates the removal of excess 1,4-butanediol and other volatile byproducts, driving the equilibrium towards high molecular weight polymer formation.

  • Monitor the reaction by observing the increase in the melt viscosity, often indicated by the torque on the mechanical stirrer.[4]

  • The reaction is considered complete when the desired melt viscosity is achieved.

  • Extrude the molten polymer from the reactor under nitrogen pressure and pelletize for further characterization.

Protocol 2: Synthesis of Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)

This protocol details the synthesis of PCCD from 1,4-CHDA and 1,4-cyclohexanedimethanol (B133615) (CHDM).[5]

Materials:

  • This compound (CHDA)

  • 1,4-Cyclohexanedimethanol (CHDM) (slight molar excess, e.g., 1.004:1 CHDM:CHDA)[5]

  • Catalyst: Titanium tetrabutoxide (TBT)

  • Reaction vessel equipped as described in Protocol 1

Procedure:

Stage 1: Esterification

  • Charge the reactor with CHDA, CHDM, and the TBT catalyst.

  • Purge with nitrogen.

  • Heat the mixture to an optimal esterification temperature of 220°C with a stirring rate of 150 r/min.[5]

  • Collect the water byproduct via distillation.

Stage 2: Polycondensation

  • Increase the temperature to an optimal polymerization temperature of 275°C to achieve high molecular weight.[5]

  • Apply a high vacuum to remove excess CHDM and byproducts.

  • Continue the reaction until a significant increase in viscosity is observed.

  • Recover the resulting PCCD polymer.

Data Presentation: Properties of CHDA-based Polyesters

The properties of polyesters synthesized from CHDA can be tailored by the choice of diol. The following tables summarize key quantitative data from the literature.

Table 1: Molecular Weight of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s [6]

Polymer NameDiol UsedMn ( g/mol )Mw ( g/mol )Dispersity (Đ)
Poly(propylene trans-1,4-cyclohexanedicarboxylate)1,3-propanediol13,50031,5002.3
Poly(butylene trans-1,4-cyclohexanedicarboxylate)1,4-butanediol16,50035,5002.2
Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate)1,5-pentanediol15,50034,5002.2
Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate)1,6-hexanediol16,50036,0002.2

Table 2: Thermal Properties of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s [6]

Polymer NameTg (°C)Tm (°C)
Poly(propylene trans-1,4-cyclohexanedicarboxylate)30177
Poly(butylene trans-1,4-cyclohexanedicarboxylate)21145
Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate)1108
Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate)-11102

Table 3: Mechanical Properties of Poly(butylene trans-1,4-cyclohexanedicarboxylate/camphorate) Copolymers [3]

Copolymer Composition (BCE/BC mol%)Young's Modulus (MPa)Stress at Break (MPa)Elongation at Break (%)
100/0480 ± 3030 ± 2300 ± 20
95/5450 ± 2528 ± 2350 ± 25
90/10420 ± 2025 ± 1400 ± 30
85/15380 ± 1522 ± 1450 ± 30

Characterization of CHDA Polyesters

A comprehensive characterization of the synthesized polyesters is crucial to understand their structure-property relationships.

G cluster_0 Molecular Characterization cluster_1 Thermal Analysis cluster_2 Mechanical & Physical Properties Polyester Synthesized Polyester NMR NMR Spectroscopy (Composition, Isomerism) Polyester->NMR GPC Gel Permeation Chromatography (Mn, Mw, Đ) Polyester->GPC DSC Differential Scanning Calorimetry (Tg, Tm, Crystallinity) Polyester->DSC TGA Thermogravimetric Analysis (Thermal Stability) Polyester->TGA Tensile Tensile Testing (Modulus, Strength, Elongation) Polyester->Tensile Barrier Gas Permeability Measurement (O₂, CO₂) Polyester->Barrier XRD X-ray Diffraction (Crystalline Structure) Polyester->XRD

Caption: Key techniques for the characterization of CHDA-based polyesters.

Detailed Methodologies for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure, composition of copolymers, and the cis/trans isomer ratio of the CHDA units in the polymer backbone.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the polymer.[6]

  • Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polyester.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the material under a controlled atmosphere (e.g., nitrogen).[6]

  • Tensile Testing: Provides information on the mechanical properties, including Young's modulus, tensile strength, and elongation at break.[3]

  • Gas Permeability Analysis: For packaging applications, the gas transmission rates (GTR) for gases like oxygen (O₂) and carbon dioxide (CO₂) are determined.[3]

References

Application Notes and Protocols: Polymerization of 1,4-Cyclohexanedicarboxylic Acid with Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters derived from 1,4-cyclohexanedicarboxylic acid (CHDA) and various diols. The resulting cycloaliphatic polyesters exhibit a unique combination of properties, including good thermal stability, mechanical strength, and, in some cases, biodegradability, making them promising materials for a range of applications, including in the biomedical and pharmaceutical fields.

Introduction

This compound (CHDA) is a cycloaliphatic dicarboxylic acid that exists as cis and trans isomers. Polyesters synthesized from CHDA offer several advantages over their aromatic counterparts, such as those based on terephthalic acid (TPA). These benefits include improved processability due to lower melt viscosity, enhanced photo-oxidative stability, and greater thermal stability.[1] Furthermore, CHDA-based polyesters can exhibit better resistance to humidity and impact while maintaining the potential for compostability.[1] The properties of the final polyester (B1180765) can be tailored by the choice of diol and the cis/trans ratio of the CHDA monomer. The more linear trans isomer generally leads to higher melting points and crystallinity in the resulting polymer.[2][3]

The incorporation of the cyclohexane (B81311) ring into the polymer backbone imparts a balance of flexibility and rigidity. This unique structure results in glass transition temperatures (Tg) that are typically intermediate between those of fully aromatic and linear aliphatic polyesters.[1] These characteristics make CHDA-based polyesters suitable for applications ranging from packaging films and coatings to more specialized uses in the biomedical field, such as for drug delivery systems and tissue engineering scaffolds.[4][5][6]

Data Summary of CHDA-Based Polyesters

The properties of polyesters derived from 1,4-CHDA are highly dependent on the comonomer diol used in the polymerization. The following tables summarize key quantitative data from the literature for polyesters synthesized from CHDA and various diols.

Table 1: Thermal Properties of CHDA-Based Polyesters

Diol ComonomerPolyester Name/AbbreviationGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Reference
1,4-ButanediolPoly(butylene 1,4-cyclohexanedicarboxylate) (PBC)-133-145[7]
1,6-HexanediolPoly(hexamethylene 1,4-cyclohexanedicarboxylate) (PHCE)--[8]
1,3-PropanediolPoly(propylene 1,4-cyclohexanedicarboxylate) (PPCE)--[8]
1,5-PentanediolPoly(pentamethylene 1,4-cyclohexanedicarboxylate) (PPeCE)--[8]
1,4-Cyclohexanedimethanol (B133615) (CHDM)Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC)63.7210+[9][10]
IsosorbidePoly(isosorbide 1,4-cyclohexanedicarboxylate)--[11]

Table 2: Molecular Weight and Mechanical Properties of CHDA-Based Copolyesters

Diol Comonomer(s)Copolyester CompositionNumber-Average Molecular Weight (Mn, g/mol )Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
1,4-Butanediol / Lauric DiacidPBLC-20 (20% Lauric Diacid)-9414640[7]
1,4-Butanediol / Lauric DiacidPBLC-40 (40% Lauric Diacid)----[7]
1,4-Butanediol / Lauric DiacidPBLC-60 (60% Lauric Diacid)-40550[7]
1,4-Butanediol / Lauric DiacidPBLC-80 (80% Lauric Diacid)-687>1400[7]
1,4-CyclohexanedimethanolPCCD>30,000---[12]

Experimental Protocols

The following protocols describe common laboratory-scale methods for the synthesis of polyesters from 1,4-CHDA and diols. Melt polycondensation is the most frequently employed technique.

Protocol 1: Two-Stage Melt Polycondensation of 1,4-CHDA with a Linear Diol (e.g., 1,4-Butanediol)

This protocol is a generalized procedure based on common melt polymerization techniques.

Materials:

  • This compound (CHDA)

  • 1,4-Butanediol (BDO)

  • Catalyst (e.g., titanium(IV) butoxide (TBT), antimony trioxide)

  • Antioxidant (e.g., triphenyl phosphite)

  • High-purity nitrogen gas

  • Vacuum source (<1 Torr)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

Stage 1: Esterification

  • Charge the reactor with 1,4-CHDA and 1,4-butanediol. A molar excess of the diol (e.g., 1.2 to 2.0 times the molar amount of diacid) is typically used to compensate for diol loss during the reaction and to drive the esterification.[1]

  • Add the catalyst (e.g., 200-500 ppm of TBT relative to the polymer weight) and antioxidant.

  • Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.

  • Under a slow stream of nitrogen, begin heating the reactor with continuous stirring.

  • Gradually increase the temperature to 180-230°C.[4][12] Water will begin to distill off as the esterification reaction proceeds.

  • Continue this stage until the theoretical amount of water has been collected, which typically takes 2-4 hours. This indicates the formation of low molecular weight oligomers.

Stage 2: Polycondensation

  • Gradually increase the temperature to 240-275°C.[12]

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of 30-60 minutes. This facilitates the removal of excess diol and drives the polymerization to a higher molecular weight.

  • The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer. This stage can take several hours (e.g., 2-5 hours).

  • Once the desired viscosity is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen.

  • Extrude the molten polymer from the reactor and allow it to cool. The polymer can then be pelletized for further characterization.

Protocol 2: Synthesis of Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)

This protocol is adapted from procedures for synthesizing polyesters from CHDA and 1,4-cyclohexanedimethanol (CHDM).[12]

Materials:

  • This compound (CHDA)

  • 1,4-Cyclohexanedimethanol (CHDM) (typically a mixture of cis/trans isomers)

  • Titanium(IV) butoxide (TBT) catalyst

Procedure:

Stage 1: Esterification

  • Charge the reactor with CHDA and CHDM. A slight molar excess of CHDM (e.g., 1.004:1 CHDM:CHDA) can be used to achieve high molecular weights.[12]

  • Add the TBT catalyst.

  • Purge the reactor with nitrogen.

  • Heat the mixture to approximately 220°C with stirring (e.g., 150 rpm) under a nitrogen atmosphere.[12]

  • Maintain these conditions until the esterification is largely complete, as indicated by the cessation of water distillation.

Stage 2: Polycondensation

  • Increase the temperature to 275°C.[12]

  • Gradually apply a high vacuum (<1 Torr) to remove the water and excess CHDM formed during the reaction.

  • Continue the reaction under vacuum until a high melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the reactor and collect the resulting PCCD polymer.

Visualizations

Experimental Workflow for Melt Polycondensation

G Workflow for Two-Stage Melt Polycondensation cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation cluster_2 Product Isolation & Characterization a Charge Reactor (CHDA, Diol, Catalyst) b Purge with N2 a->b c Heat to 180-230°C b->c d Collect Water Byproduct c->d e Increase Temp to 240-275°C d->e Oligomer Formation f Apply Vacuum (<1 Torr) e->f g Remove Excess Diol f->g h Increase Viscosity g->h i Cool and Extrude Polymer h->i High MW Polymer j Characterization (GPC, DSC, NMR, etc.) i->j

Caption: A diagram illustrating the two-stage melt polycondensation process for synthesizing polyesters from 1,4-CHDA and diols.

Applications in Drug Development

While CHDA-based polyesters have broad industrial applications, their unique properties are also of interest to the drug development community.

  • Controlled Drug Release: Biodegradable aliphatic polyesters can be formulated into microparticles, nanoparticles, and implants for sustained drug delivery.[4] Polyanhydrides derived from CHDA have been specifically investigated for controlled drug release systems, demonstrating surface erosion and linear release profiles for drugs like ibuprofen (B1674241) (Bruffen).[5][6] The degradation rate can be tuned by copolymerizing CHDA with more flexible diacids like adipic acid to increase the degradation rate.[5][6]

  • Biomaterial Scaffolds: The mechanical properties and biocompatibility of some CHDA-based polyesters make them potential candidates for tissue engineering scaffolds. Their tunable properties allow for the design of scaffolds that can match the mechanical properties of specific tissues and degrade over a desired timeframe as new tissue forms.

It is important to note that the primary focus of these materials in drug delivery is their ability to safely and effectively release an active pharmaceutical ingredient in a controlled manner. While the degradation byproducts are generally considered biocompatible, specific formulations would require thorough in vitro and in vivo testing for any given application.

References

Application Notes and Protocols for 1,4-Cyclohexanedicarboxylic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedicarboxylic acid (CHDA) is a versatile cycloaliphatic dicarboxylic acid monomer utilized in the synthesis of a variety of polymers, including polyesters and polyanhydrides. Its incorporation into a polymer backbone imparts unique properties such as improved thermal stability, enhanced mechanical strength, and weatherability.[1] The non-planar, puckered structure of the cyclohexane (B81311) ring can influence the crystallinity and, consequently, the degradation and drug release characteristics of the resulting polymers.[2][3][4] CHDA exists as a mixture of cis and trans isomers, and the ratio of these isomers can significantly affect the polymer's properties.[3][5] These application notes provide detailed protocols for the synthesis and characterization of CHDA-based polymers, with a particular focus on their application in drug delivery.

Applications of this compound in Polymer Chemistry

CHDA is a valuable monomer for creating polymers with tailored properties for various applications:

  • High-Performance Coatings and Resins: CHDA-based polyesters exhibit excellent hardness, flexibility, and resistance to yellowing, making them suitable for durable powder and coil coatings.[1]

  • Engineering Plastics: The incorporation of CHDA can enhance the thermal and chemical resistance of plastics, finding use in the automotive and electronics industries.[1]

  • Biomedical and Pharmaceutical Applications: The biodegradability of polyanhydrides derived from CHDA makes them excellent candidates for controlled drug delivery systems.[2][3][4] The rate of drug release can be modulated by altering the polymer's crystallinity, which is influenced by the cis:trans isomer ratio of the CHDA monomer.[2][4]

Experimental Protocols

Monomer Purification: Recrystallization of this compound

High-purity monomers are crucial for achieving high molecular weight polymers. The following protocol describes a general method for the purification of CHDA by recrystallization.

Materials:

  • This compound (as received)

  • Distilled water or other suitable solvent (e.g., ethanol)

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot distilled water with stirring.

  • If the solution is colored, add a small amount of activated carbon and continue to heat and stir for 10-15 minutes.

  • Hot-filter the solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold distilled water.

  • Dry the purified this compound in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Polymer Synthesis: Melt Polycondensation of 1,4-CHDA

Melt polycondensation is a common method for synthesizing both polyesters and polyanhydrides from CHDA.

This protocol describes a two-stage melt polycondensation for synthesizing a polyester (B1180765) from 1,4-CHDA and a diol (e.g., 1,4-butanediol).[5]

Materials:

  • Purified this compound (CHDA)

  • 1,4-Butanediol (B3395766) (BD)

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, and distillation outlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

Stage 1: Esterification

  • Charge the reaction vessel with 1,4-CHDA and a molar excess of 1,4-butanediol (e.g., a 1:1.2 molar ratio).

  • Add the catalyst (e.g., 200 ppm of TBT).

  • Purge the reactor with nitrogen to establish an inert atmosphere.

  • Heat the mixture to 180-220°C with constant stirring.[5][6] Water will be formed as a byproduct and should be removed via the distillation outlet.

  • Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 230-275°C.[5][6]

  • Slowly apply a vacuum to the system (reducing the pressure to <1 Torr) to facilitate the removal of excess 1,4-butanediol and drive the polymerization reaction forward.

  • The viscosity of the molten polymer will increase as the molecular weight increases. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer. This stage can take several hours.

  • Once the reaction is complete, the polymer is extruded from the reactor and allowed to cool.

  • The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).[5]

  • The purified polymer is then dried in a vacuum oven.

This protocol outlines a two-step process for synthesizing a polyanhydride from 1,4-CHDA.[3]

Materials:

  • Purified this compound (CHDA)

  • Acetic anhydride (B1165640)

  • Reaction vessel with a reflux condenser, nitrogen inlet, and distillation setup

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

Step 1: Prepolymer Synthesis

  • Reflux the 1,4-CHDA monomer in an excess of acetic anhydride (e.g., 10 g of CHDA in 100 ml of acetic anhydride) for 1 hour.[3] This step converts the dicarboxylic acid to a mixed anhydride prepolymer.

  • Remove the excess acetic anhydride under vacuum.

  • The resulting prepolymer can be purified by dissolving it in a solvent like chloroform (B151607) and precipitating it in a non-solvent like anhydrous ethyl ether.[6]

Step 2: Melt Polycondensation

  • Heat the prepolymer in a reaction vessel under a nitrogen atmosphere to a temperature of 170-180°C.

  • Apply a high vacuum to the system to remove the acetic anhydride byproduct and drive the polymerization.

  • Continue the reaction for several hours until a viscous polymer melt is formed.

  • The resulting polyanhydride can be collected after cooling.

Polymer Characterization

The following are standard techniques for characterizing the synthesized polymers.

DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Protocol:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a heating rate of 10-20°C/min under a nitrogen atmosphere.[5]

  • Hold the sample at this temperature for a few minutes to erase its thermal history.

  • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10-20°C/min).

  • Heat the sample a second time at the same heating rate to obtain the final thermogram.

  • Analyze the thermogram to determine Tg and Tm.

TGA is used to evaluate the thermal stability and decomposition profile of the polymer.

Protocol:

  • Weigh 10-15 mg of the polymer sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[5]

  • Record the weight loss as a function of temperature.

  • The onset of decomposition and the residual weight can be determined from the TGA curve.

NMR is used to confirm the chemical structure and composition of the polymer.

Protocol:

  • Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Analyze the spectra to confirm the presence of characteristic peaks corresponding to the monomer units and the ester or anhydride linkages.

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Protocol:

  • Dissolve the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran) at a known concentration.

  • Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • Inject the solution into a GPC system equipped with a suitable column set and a refractive index (RI) detector.

  • Use a calibration curve generated from polymer standards (e.g., polystyrene) to determine the molecular weight distribution of the sample.

In Vitro Drug Release Study

This protocol describes a typical method for evaluating the release of a drug from a CHDA-based polymer matrix.

Materials:

  • Drug-loaded polymer matrix (e.g., a film or microparticles)

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Accurately weigh a known amount of the drug-loaded polymer matrix.

  • Place the matrix into a vial containing a known volume of PBS (pH 7.4).

  • Incubate the vial at 37°C with gentle agitation.[2][4]

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

Table 1: Thermal Properties of 1,4-CHDA-based Polymers

PolymerMonomersTg (°C)Tm (°C)Decomposition Temp (°C)Reference
Poly(butylene 1,4-cyclohexanedicarboxylate)1,4-CHDA, 1,4-Butanediol~30-50~140-220>350[5]
Poly(1,4-cyclohexanedicarboxylic anhydride)1,4-CHDA-170-280~280-300[3]

Note: The properties can vary significantly based on the cis/trans ratio of CHDA and the molecular weight of the polymer.

Table 2: Molecular Weight Data for a Representative 1,4-CHDA-based Polyester

PolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Poly(butylene 1,4-cyclohexanedicarboxylate)>30,000--[6]

Note: Specific values depend on the synthesis conditions.

Visualizations

experimental_workflow_polyester cluster_monomers Monomer Preparation cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization CHDA 1,4-CHDA Esterification Stage 1: Esterification (180-220°C, N2 atm) - Catalyst Addition - Water Removal CHDA->Esterification Diol Diol (e.g., 1,4-Butanediol) Diol->Esterification Polycondensation Stage 2: Polycondensation (230-275°C, Vacuum) - Excess Diol Removal Esterification->Polycondensation Oligomers Dissolution Dissolution in Solvent Polycondensation->Dissolution Crude Polyester Precipitation Precipitation in Non-solvent Dissolution->Precipitation Drying Drying Precipitation->Drying DSC DSC Drying->DSC TGA TGA Drying->TGA NMR NMR Drying->NMR GPC GPC Drying->GPC

Caption: Workflow for the synthesis and characterization of a 1,4-CHDA-based polyester.

experimental_workflow_polyanhydride cluster_monomers Monomer Preparation cluster_synthesis Polymer Synthesis cluster_characterization Characterization CHDA 1,4-CHDA Prepolymer Step 1: Prepolymer Synthesis (Reflux) - Acetic Anhydride Removal CHDA->Prepolymer AceticAnhydride Acetic Anhydride AceticAnhydride->Prepolymer Polycondensation Step 2: Melt Polycondensation (170-180°C, Vacuum) Prepolymer->Polycondensation Prepolymer DSC DSC Polycondensation->DSC Polyanhydride TGA TGA Polycondensation->TGA NMR NMR Polycondensation->NMR

Caption: Workflow for the synthesis and characterization of a 1,4-CHDA-based polyanhydride.

drug_release_workflow Start Drug-loaded Polymer Matrix Incubation Incubate in PBS (pH 7.4) at 37°C Start->Incubation Sampling Withdraw Aliquots at Predetermined Times Incubation->Sampling Analysis Analyze Drug Concentration (UV-Vis or HPLC) Sampling->Analysis Calculation Calculate Cumulative Drug Release (%) Analysis->Calculation

Caption: Workflow for an in vitro drug release study.

References

Application Notes: 1,4-Cyclohexanedicarboxylic Acid (1,4-CHDA) in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a versatile cycloaliphatic dicarboxylic acid emerging as a key building block in the synthesis of advanced biodegradable polymers. Its saturated cyclic structure offers a unique combination of properties that bridge the gap between linear aliphatic polyesters, which are often too flexible and have low thermal stability, and aromatic polyesters, which can be too rigid and slow to biodegrade.[1] By incorporating 1,4-CHDA into polymer backbones, researchers can precisely tune material properties to meet the demands of sophisticated applications in medicine and sustainable technologies. The presence of cis and trans isomers of 1,4-CHDA provides an additional level of control over polymer crystallinity, thermal properties, and degradation kinetics.[2][3]

Key Application Areas

Controlled Drug Delivery Systems

1,4-CHDA is particularly valuable in the formulation of biodegradable polyanhydrides for controlled drug release.[2][4] Polyanhydrides are known for their surface-eroding degradation mechanism, which allows for a near-constant (zero-order) release of encapsulated therapeutic agents.

  • Mechanism of Action: When used in a polyanhydride matrix, the polymer degrades via hydrolysis of its anhydride (B1165640) linkages upon exposure to aqueous environments, such as physiological fluids.[4] Unlike bulk-eroding polymers, the degradation is confined to the surface of the device. As the outer layer erodes, the entrapped drug is released.[2] This predictable erosion allows for a fine-tuned and linear release profile, which is highly desirable for long-term therapeutic regimens.[4]

  • Influence of Isomers: The degradation rate of poly(1,4-CHDA) can be controlled by the cis/trans isomer ratio. Polymers synthesized with a higher content of the more crystalline trans isomer degrade significantly more slowly than those with a higher cis content.[2] This allows for the design of drug delivery systems with release profiles ranging from days to months. For instance, in one study, polyanhydrides based on 1,4-CHDA demonstrated complete weight loss over 150-360 hours in a phosphate (B84403) buffer.[2][4]

  • Copolymerization for Enhanced Control: To further accelerate degradation and drug release, 1,4-CHDA can be copolymerized with more flexible linear diacids like adipic acid.[4] The introduction of flexible -CH2- segments into the polymer backbone increases the degradation rate, enabling faster release when required.[4]

Biodegradable Packaging and Films

The incorporation of 1,4-CHDA into polyesters is a promising strategy for developing sustainable and high-performance packaging materials.[5] These materials offer a compostable alternative to conventional non-degradable plastics while providing enhanced mechanical and thermal properties.[1]

  • Improved Thermal and Mechanical Properties: Compared to purely aliphatic polyesters, those containing 1,4-CHDA exhibit higher glass transition temperatures (Tg), improved thermal stability, and a better balance of hardness and flexibility.[1][6] The rigid cycloaliphatic ring structure enhances the polymer's toughness and resistance to heat without sacrificing its inherent biodegradability.[1][7] For example, copolyesters of poly(butylene terephthalate) modified with 1,4-cyclohexanedimethanol (B133615) (CHDM) and a dicarboxylate component showed that increasing CHDM content led to more amorphous and glassy films with superior tear strength and tensile strength, making them suitable for packaging applications.[5]

  • Enhanced Stability and Processability: Polyesters based on 1,4-CHDA demonstrate superior hydrolytic stability, photo-oxidative stability, and resistance to humidity and impact compared to their aromatic counterparts like those based on terephthalic acid (TPA).[1] They also show improved processability due to a reduced melt viscosity.[1]

  • Bio-Based Potential: 1,4-CHDA can be derived from bio-based sources, which further enhances the sustainability profile of the resulting polymers.[7] The combination of biodegradability and bio-based sourcing makes these materials highly attractive for creating eco-friendly food packaging.[1]

Tissue Engineering Scaffolds

Biodegradable polymers are essential for creating temporary scaffolds in tissue engineering, which provide mechanical support and a template for cell growth before degrading away as new tissue forms.[8][9][10] While direct studies on 1,4-CHDA for this specific application are emerging, its properties make it a strong candidate for next-generation scaffold materials.

  • Tunable Degradation and Mechanical Support: The ability to control the degradation rate by adjusting the cis/trans isomer ratio of 1,4-CHDA is critical for tissue engineering.[2] The scaffold's degradation must match the rate of tissue regeneration to ensure a seamless transfer of mechanical load from the scaffold to the newly formed tissue.[8]

  • Biocompatibility and Cell Interaction: As a component of polyesters and polyanhydrides, 1,4-CHDA contributes to the creation of biocompatible materials that support cell adhesion and proliferation.[8][9] The degradation products, primarily 1,4-CHDA itself, are expected to be non-toxic and easily metabolized or cleared by the body.

  • Scaffold Architecture: The improved processability of 1,4-CHDA-based polyesters allows them to be fabricated into complex, porous three-dimensional structures necessary for effective tissue scaffolds.[1][9] These architectures facilitate nutrient and oxygen transport to cells seeded within the scaffold, promoting tissue growth.[8]

Quantitative Data Summary

The properties of biodegradable polymers containing 1,4-CHDA can be tailored by altering the comonomers and their ratios.

Table 1: Thermal and Mechanical Properties of 1,4-CHDA-Based Polyesters

Polymer Composition Glass Transition Temp. (Tg) Melting Temp. (Tm) Tensile Strength (kgf/cm²) Elongation at Break (%) Reference
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) 63.7 °C - Similar to PET >150% [11]
Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) 19 °C 151 °C - - [1]
P(BCE95BC5)¹ 16 °C 137 °C - - [1]
P(BCE85BC15)¹ 12 °C 111 °C - - [1]
PBCCT (50 mol% CHDM)² Amorphous/Glassy - 369 - [5]
PBCCT (0 mol% CHDM)² Crystalline - - - [5]

¹ Copolymers of PBCE with camphoric acid (BC) at 5 and 15 mol%. ² Poly(1,4-butylene-1,4-cyclohexanedimethylene carbonate–terephthalate)s with varying CHDM content.

Table 2: Degradation Properties of 1,4-CHDA-Based Polyanhydrides

Polymer Composition Degradation Time (Complete Weight Loss) Environment Key Observation Reference
Poly(1,4-CHDA) 150 - 360 hours pH 7.4 Phosphate Buffer @ 37°C Higher crystallinity (more trans-isomer) leads to slower degradation. [2][4]

| Poly(1,4-CHDA-co-adipic acid) | Faster than pure Poly(1,4-CHDA) | pH 7.4 Phosphate Buffer @ 37°C | Incorporation of adipic acid increases flexibility and accelerates degradation. |[4] |

Experimental Protocols

Protocol 1: Synthesis of Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD) via Two-Stage Melt Polycondensation

This protocol describes a common method for synthesizing high-molecular-weight polyesters from 1,4-CHDA and 1,4-cyclohexanedimethanol (CHDM).[12]

Materials:

  • This compound (1,4-CHDA)

  • 1,4-Cyclohexanedimethanol (CHDM) (e.g., 1.004:1 molar ratio of CHDM to CHDA)[12]

  • Catalyst: Titanium tetrabutoxide (TBT) or another suitable catalyst (e.g., 200 ppm)[12][13]

  • Nitrogen gas (high purity)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

Procedure:

Stage 1: Esterification (Pre-polymerization)

  • Charge the reaction vessel with 1,4-CHDA, CHDM (in slight molar excess), and the catalyst.[12]

  • Purge the system thoroughly with high-purity nitrogen to remove all oxygen.

  • Begin heating the mixture to approximately 220-230 °C under a gentle stream of nitrogen with continuous stirring (e.g., 150 rpm).[12][13] This temperature ensures the reactants are miscible and promotes the esterification reaction.[13]

  • Maintain these conditions for 60-90 minutes. During this stage, water is formed as a byproduct and removed from the system via the distillation outlet.[13] The reaction is monitored by measuring the amount of water collected.

Stage 2: Polycondensation

  • After the esterification stage is complete (i.e., water evolution ceases), gradually increase the temperature to 250-275 °C.[12][13]

  • Simultaneously, slowly reduce the pressure inside the vessel to a high vacuum (<2 mbar) over a period of about 10-15 minutes.[13]

  • Continue the reaction under high vacuum and elevated temperature for 2-3 hours.[13] During this stage, excess CHDM is removed, and the molecular weight of the polymer increases significantly. The viscosity of the melt will increase noticeably.

  • Once the desired viscosity is achieved, stop the reaction by cooling the vessel and breaking the vacuum with nitrogen gas.

  • Recover the resulting PCCD polymer for subsequent characterization.

Protocol 2: Standard Characterization of 1,4-CHDA Polymers

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., chloroform, hexafluoroisopropanol). Run the solution through a GPC system calibrated with polystyrene or polymethyl methacrylate (B99206) standards.

2. Thermal Properties Analysis (Differential Scanning Calorimetry - DSC)

  • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[13]

  • Procedure:

    • Seal a small sample (5-10 mg) of the polymer in an aluminum pan.

    • Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its expected melting point (e.g., 250 °C) at a controlled rate (e.g., 20 °C/min) to erase thermal history.[13]

    • Hold at this temperature for 1-2 minutes.[13]

    • Cool the sample back to a low temperature (e.g., 50 °C) at the same rate to measure Tc.[13]

    • Heat the sample again in a second heating cycle at the same rate to determine Tg and Tm.[13]

3. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

  • Purpose: To evaluate the thermal stability and decomposition profile of the polymer.

  • Procedure: Heat a small sample of the polymer on a sensitive microbalance in a furnace under a controlled atmosphere (e.g., nitrogen). Increase the temperature at a constant rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.

4. Structural Confirmation (Nuclear Magnetic Resonance - NMR)

  • Purpose: To confirm the chemical structure of the polymer and determine comonomer ratios or the cis/trans isomer content.[13]

  • Procedure: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The chemical shifts and integration of the peaks will confirm the polymer structure and composition.[14]

Visualizations

Logical_Relationship cluster_monomer 1,4-CHDA Monomer Properties cluster_polymer Resulting Polymer Properties cluster_apps Final Applications Monomer 1,4-CHDA Isomers Cis / Trans Isomers Monomer->Isomers Structure Cycloaliphatic Ring Monomer->Structure Crystallinity Crystallinity Isomers->Crystallinity Controls Thermal Thermal Stability (Tg, Tm) Structure->Thermal Improves Mechanical Mechanical Strength (Hardness/Flexibility) Structure->Mechanical Imparts Degradation Degradation Rate Crystallinity->Degradation Influences Packaging Sustainable Packaging Thermal->Packaging Critical for Mechanical->Packaging TissueEng Tissue Engineering Mechanical->TissueEng Provides Support DrugDelivery Drug Delivery Degradation->DrugDelivery Enables Degradation->TissueEng Matches Growth

Caption: Logical flow from 1,4-CHDA's intrinsic properties to final polymer characteristics and applications.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers 1. Charge Monomers (1,4-CHDA, Diol) & Catalyst Esterification 2. Esterification (220-230°C, N2 atm) Remove H2O Monomers->Esterification Polycondensation 3. Polycondensation (250-275°C, High Vacuum) Remove Glycol Esterification->Polycondensation Polymer 4. Recover Final Polymer Polycondensation->Polymer GPC GPC (Molecular Weight) Polymer->GPC Analyze DSC DSC (Thermal Properties) Polymer->DSC Analyze TGA TGA (Thermal Stability) Polymer->TGA Analyze NMR NMR (Chemical Structure) Polymer->NMR Analyze

Caption: General experimental workflow for the synthesis and characterization of 1,4-CHDA-based polyesters.

Drug_Delivery_Mechanism Matrix Polyanhydride Matrix (Poly-CHDA) Drug Drug Drug Erosion Surface Erosion (Hydrolysis of Anhydride Bonds) Matrix:h->Erosion Aqueous Environment (pH 7.4, 37°C) Erosion->Matrix:d1 Releases Erosion->Matrix:d2 Releases Release Linear Drug Release Erosion->Release Degraded Degraded Polymer (Soluble Monomers) Erosion->Degraded

Caption: Mechanism of surface erosion and drug release from a 1,4-CHDA-based polyanhydride matrix.

References

Application Notes and Protocols for Polyamide Synthesis Using 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Cyclohexanedicarboxylic acid (CHDA) is a cycloaliphatic dicarboxylic acid monomer utilized in the synthesis of polyamides to impart unique properties compared to their fully aliphatic or aromatic counterparts. The incorporation of the cyclohexane (B81311) ring into the polymer backbone can enhance thermal stability, mechanical strength, and processability.[1][2][3] The stereochemistry of CHDA, existing as cis and trans isomers, plays a crucial role in determining the final properties of the polyamide, as the trans isomer's linearity generally leads to higher melting points and crystallinity.[4][5] These application notes provide an overview of the synthesis of polyamides using CHDA, detailing experimental protocols and the resulting polymer properties.

Key Properties of CHDA-Based Polyamides

Polyamides synthesized with this compound exhibit a range of desirable properties, making them suitable for various applications. The rigid cycloaliphatic structure of CHDA contributes to improved thermal and mechanical characteristics.[1]

PropertyValue RangeInfluencing FactorsReference
Glass Transition Temperature (Tg)188 - 257 °CDiamine structure, cis/trans ratio of CHDA[6]
Melting Temperature (Tm)276 - 330 °CCrystallinity, cis/trans ratio of CHDA[6]
10% Mass Loss Temperature473 - 499 °C (in air)Polymer backbone structure[6]
Inherent Viscosity0.97 - 1.61 dL/gSynthesis conditions, monomer purity[6]
Tensile Strength76.5 - 82.3 MPaMolecular weight, crystallinity[7]
Young's Modulus1.64 - 1.85 GPaPolymer structure and morphology[7]

Experimental Protocols

Two primary methods for the synthesis of polyamides using this compound are low-temperature solution polycondensation and high-temperature melt polycondensation.

1. Low-Temperature Solution Polycondensation

This method is suitable for producing high molecular weight polyamides when one of the monomers is sensitive to high temperatures. It typically involves the reaction of a diamine with a diacid chloride derivative of CHDA.

Protocol: Synthesis of Polyamide from 1,12-Diaminododecane (B1677605) and 1,4-Cyclohexanedicarbonyl Dichloride

Materials:

Equipment:

  • 250 mL three-necked flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Dropping funnel

  • Acetone/ice cooling bath

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,12-diaminododecane (0.0196 mol) and triethylamine (0.0391 mol) in 140 mL of chloroform.

  • Place the flask in an acetone/ice cooling bath to maintain a low temperature.

  • Under a nitrogen atmosphere, add a solution of 1,4-cyclohexanedicarbonyl dichloride (0.0196 mol) in 20 mL of chloroform dropwise to the stirred diamine solution over approximately 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture in the cooling bath for a defined period.

  • Heat the reaction mixture to 75 °C and maintain for 8 hours.

  • To end-cap any unreacted amine groups, add approximately 3 mL of 1,2-epoxybutane and heat the mixture at 75 °C for an additional 4 hours.

  • Evaporate the solvent.

  • Dissolve the crude polymer in formic acid and precipitate it by pouring the solution into water. Repeat the dissolution and precipitation step.

  • Filter the resulting polyamide, wash thoroughly with chloroform, methanol, and acetone.

  • Dry the final product under vacuum at 80 °C.

2. High-Temperature, Two-Step Melt Polycondensation

This method is a common industrial process for polyamide synthesis. It involves the formation of a nylon salt followed by melt polymerization under high temperature and vacuum. A key consideration is the potential for cis-trans isomerization of the CHDA monomer at elevated temperatures.

Protocol: Synthesis of a Copolyamide of Adipic Acid, 1,4-CHDA, and a Diamine

Step 1: Prepolymerization (Aqueous Solution)

  • Prepare an aqueous solution of the diamine, adipic acid, and this compound in stoichiometric amounts.

  • Place the solution in an autoclave.

  • Heat the mixture to a temperature sufficient to form a low molecular weight prepolymer. During this step, partial isomerization of the cis-1,4-CHDA to the trans form may occur.

Step 2: Solid-State Postcondensation

  • Isolate the prepolymer from the aqueous solution.

  • Subject the prepolymer to a higher temperature under vacuum or an inert atmosphere. This step increases the molecular weight of the polymer.

  • Further isomerization of the CHDA units can occur during this stage, typically favoring the more stable trans isomer.

Characterization

The synthesized polyamides can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to determine the composition of copolyamides and the cis/trans ratio of the incorporated CHDA units.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[8][9]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.[8]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Mechanical Testing: Tensile testing can be performed to measure properties like tensile strength, elongation at break, and Young's modulus.[8]

Diagrams

Polyamide_Synthesis General Polyamide Synthesis from CHDA CHDA This compound (CHDA) Polyamide Polyamide CHDA->Polyamide Diamine Diamine (e.g., Hexamethylenediamine) Diamine->Polyamide Water Water (byproduct) Polyamide->Water

Caption: General reaction scheme for polyamide synthesis.

Low_Temp_Solution_Polycondensation_Workflow Low-Temperature Solution Polycondensation Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification Diamine_Solution Dissolve Diamine and Triethylamine in Chloroform Reaction Add Diacid Chloride Solution Dropwise to Diamine Solution at Low Temperature Diamine_Solution->Reaction Diacid_Chloride_Solution Dissolve 1,4-Cyclohexanedicarbonyl Dichloride in Chloroform Diacid_Chloride_Solution->Reaction Heating Heat Reaction Mixture Reaction->Heating End_Capping Add 1,2-Epoxybutane for End-Capping Heating->End_Capping Solvent_Evaporation Evaporate Solvent End_Capping->Solvent_Evaporation Precipitation Dissolve in Formic Acid and Precipitate in Water Solvent_Evaporation->Precipitation Washing Wash with Solvents Precipitation->Washing Drying Dry Under Vacuum Washing->Drying

Caption: Workflow for low-temperature synthesis.

The use of this compound in polyamide synthesis offers a versatile route to materials with enhanced thermal and mechanical properties. The choice of synthesis protocol, particularly with respect to temperature, can influence the final cis/trans isomer ratio and, consequently, the polymer's characteristics. The provided protocols offer a foundation for researchers and professionals to explore the synthesis and application of these advanced materials. Careful characterization is essential to understand the structure-property relationships in these polyamide systems.

References

Application Notes and Protocols for 1,4-Cyclohexanedicarboxylic Acid in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedicarboxylic acid (CHDA) is a cycloaliphatic diacid that serves as a key building block in the synthesis of high-performance polyester (B1180765) resins for the coatings industry.[1][2] Its unique, symmetrical, and non-planar ring structure imparts a desirable combination of properties not readily achievable with linear aliphatic or aromatic diacids alone.[3][4] The incorporation of CHDA into polyester backbones leads to significant improvements in hardness, flexibility, gloss retention, weatherability, and chemical resistance.[1][5] These attributes make CHDA-based coatings ideal for a wide range of demanding applications, including automotive, aerospace, industrial maintenance, and coil coatings.[1][5]

This document provides detailed application notes, experimental protocols, and performance data to guide researchers and scientists in the formulation and evaluation of high-performance coatings based on 1,4-CHDA.

Key Performance Attributes

The integration of 1,4-CHDA into polyester resins for coatings offers a multitude of performance enhancements:

  • Excellent Balance of Hardness and Flexibility: CHDA provides a unique combination of film hardness and flexibility, a critical challenge in coatings formulation.[1][5]

  • Superior Weatherability: Coatings formulated with CHDA exhibit enhanced resistance to UV degradation and moisture, leading to improved gloss retention and resistance to yellowing upon outdoor exposure.[3][4]

  • Enhanced Chemical and Stain Resistance: The cycloaliphatic structure of CHDA contributes to improved resistance against a variety of chemicals, stains, and detergents.[1][5]

  • Improved Hydrolytic Stability: Polyester resins synthesized with CHDA demonstrate greater resistance to hydrolysis compared to those made with linear aliphatic diacids like adipic acid.[6]

  • Excellent Thermal Stability: CHDA's structure lends itself to resins with low color and excellent thermal stability.[1][5]

  • Reduced "Orange Peel" in Powder Coatings: The use of CHDA can lead to improved flow and leveling in powder coating applications, resulting in a smoother finish.[1][5]

Data Presentation

The following tables summarize the quantitative performance benefits of incorporating 1,4-CHDA in various coating systems.

Table 1: Performance of Polyester-Melamine Enamels

PropertyTest MethodAdipic Acid (AD)1,4-CHDAIsophthalic Acid (PIA)
Flexibility/Hardness
Direct Impact Resistance (in.-lb)ASTM D2794>16015676
Reverse Impact Resistance (in.-lb)ASTM D2794>1609664
Pencil HardnessASTM D3363HB2H4H
Stain and Chemical Resistance
Iodine (30 min)ASTM D1308ModerateNoneNone
Mustard (24 h)ASTM D1308Very SlightNoneNone
50% NaOH (9 h)ASTM D1308NoneNoneNone
50% H2SO4 (9 h)ASTM D1308ModerateNoneNone
Corrosion Resistance
Detergent Resistance (10 days)
Creepage (in.)-0.750.130.06
60° Gloss Retention (%)-309996
20° Gloss Retention (%)-169086
Blistering-SlightModerateVery Slight
Cracking-NoneNoneNone

Data sourced from Eastman™ technical bulletin on resin intermediates for interior can coatings.[6]

Table 2: Performance of High-Solids 2K Polyurethane Coatings

PropertyTest MethodPolyester with Adipic AcidPolyester with 1,4-CHDA
Hardness
Tukon Hardness (KHN)-0.768.2
Pencil HardnessASTM D33633B/2BF/H
Flexibility
Impact Resistance (lb/in.)ASTM D2794>80>80
Adhesion
Crosshatch Adhesion-5B5B
Pull-off Adhesion (lbf/in.2)--378 - 425
Thermal Properties
Glass Transition Temperature (Tg, °C)DMTA3081

Data synthesized from a study on cycloaliphatic polyester based high solids polyurethane coatings.[7]

Experimental Protocols

Synthesis of Polyester Resin Incorporating 1,4-CHDA

This protocol describes a typical two-stage melt polymerization process for synthesizing a hydroxyl-terminated polyester resin suitable for high-performance coatings.

Materials:

  • This compound (CHDA)

  • Neopentyl glycol (NPG)

  • Trimethylolpropane (TMP)

  • Esterification catalyst (e.g., dibutyltin (B87310) oxide)

  • Xylene (for azeotropic water removal)

Equipment:

  • Reaction kettle equipped with a mechanical stirrer, heating mantle, temperature controller, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Charge the Reactor: Charge the reactor with the desired molar ratios of 1,4-CHDA, NPG, and TMP. A typical molar ratio might be designed to achieve a specific hydroxyl number and molecular weight.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow nitrogen sparge throughout the reaction to prevent oxidation and discoloration.

  • First Stage - Esterification:

    • Heat the reaction mixture to approximately 150-160°C with continuous stirring.

    • Once the reactants have melted, add the esterification catalyst (e.g., 0.1-0.3% by weight of total reactants).

    • Gradually increase the temperature to 210-230°C. Water of esterification will begin to collect in the Dean-Stark trap.

    • Continue this stage until the reaction mixture becomes clear and the rate of water collection slows significantly. The acid number should be monitored and should be below a target value (e.g., < 15 mg KOH/g).

  • Second Stage - Polycondensation:

    • Once the desired acid number is reached, apply a vacuum to the system (e.g., starting at atmospheric pressure and gradually reducing to <10 mmHg).

    • Maintain the temperature at 210-230°C. This stage removes excess glycol and drives the polymerization to the desired molecular weight.

    • Monitor the reaction by measuring the viscosity of the molten polymer or by taking samples for hydroxyl number and acid number determination.

    • Continue the reaction until the target hydroxyl number and viscosity are achieved.

  • Cooling and Discharge:

    • Once the reaction is complete, break the vacuum with nitrogen and cool the reactor to a safe discharge temperature (typically below 150°C).

    • Discharge the molten polyester resin.

Coating Formulation and Application

Example: 2K Polyurethane Coating

  • Component A (Polyol Component):

    • Dissolve the synthesized polyester polyol in a suitable solvent blend (e.g., xylene, methyl ethyl ketone).

    • Add pigments (e.g., TiO2 for a white enamel) and disperse using a high-speed disperser to achieve the desired fineness of grind.

    • Incorporate other additives such as flow and leveling agents, and UV stabilizers under agitation.

  • Component B (Isocyanate Component):

    • Use a suitable polyisocyanate crosslinker (e.g., hexamethylene diisocyanate (HDI) trimer).

  • Mixing and Application:

    • Just before application, mix Component A and Component B in the specified stoichiometric ratio.

    • Allow for a short induction time if required.

    • Apply the coating to prepared substrates (e.g., cold-rolled steel panels) using a spray gun or other suitable application method to a specified dry film thickness.

  • Curing:

    • Allow the coated panels to flash off at ambient temperature to evaporate the solvents.

    • Cure the coatings according to the specified schedule (e.g., 30 minutes at 80°C).

Performance Testing Protocols

The following are detailed protocols for key performance tests based on ASTM standards.

a. Pencil Hardness (ASTM D3363) [8][9]

  • Objective: To determine the scratch hardness of a coating film.

  • Apparatus: A set of calibrated pencils of varying hardness (6B to 6H), a pencil sharpener, 400-grit sandpaper, and a mechanical pencil holder that maintains a 45° angle and constant pressure.[8]

  • Procedure:

    • Place the coated panel on a firm, level surface.[8]

    • Starting with the hardest pencil, push the pencil firmly at a 45° angle away from the operator for a distance of at least 6.5 mm.[10]

    • Examine the surface for any scratch or gouge.

    • Repeat the test, moving down the pencil hardness scale until a pencil is found that will not scratch the surface.

  • Reporting: The hardness is reported as the hardest pencil that does not scratch the coating.[8]

b. Impact Resistance (ASTM D2794) [11][12]

  • Objective: To evaluate the resistance of a coating to rapid deformation (impact).

  • Apparatus: An impact tester consisting of a standard weight, an indenter, and a guide tube.[11]

  • Procedure:

    • Place the coated panel in the apparatus.[11]

    • Drop the weight from increasing heights onto the indenter, causing deformation of the coating and substrate.[11]

    • After each impact, examine the coating for cracking, checking with a magnifier if necessary.[11]

  • Reporting: The impact resistance is reported in inch-pounds (or Joules) as the maximum impact the coating can withstand without cracking. The test can be performed for both intrusion (direct impact) and extrusion (reverse impact).[12]

c. Chemical Resistance (ASTM D1308 - Spot Test) [13][14]

  • Objective: To determine the effect of household or industrial chemicals on a coating.

  • Procedure:

    • Place a few drops of the test chemical onto the coated surface.[13]

    • For volatile chemicals, cover the spot with a watch glass (occluded spot test).[15]

    • Leave the chemical in contact with the surface for a specified period (e.g., 1 hour, 24 hours).[15]

    • After the exposure period, remove the chemical and wash the area with water or a specified solvent.

    • Examine the coating for any changes in appearance, such as discoloration, blistering, softening, or loss of gloss.[13]

  • Reporting: Report the effect of the chemical on the coating using a rating scale (e.g., no effect, slight change, moderate change, severe change).[13]

d. Accelerated Weathering (ISO 11507 - Fluorescent UV and Condensation) [16][17]

  • Objective: To simulate the effects of outdoor weathering (sunlight and moisture) on a coating in an accelerated manner.

  • Apparatus: A fluorescent UV accelerated weathering chamber (e.g., QUV).[17]

  • Procedure:

    • Mount the coated panels in the weathering chamber.

    • Expose the panels to cycles of UV light and condensing humidity. A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[18]

    • Periodically remove the panels and evaluate them for changes in gloss (ASTM D523) and color (ASTM D2244).

  • Reporting: Report the gloss retention (%) and color change (ΔE*) as a function of exposure time.

Visualizations

CHDA_Structure_and_Polymerization cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products 1_4_CHDA This compound (CHDA) Polymerization Melt Polycondensation (Heat + Catalyst) 1_4_CHDA->Polymerization Diol Diol (e.g., NPG) Diol->Polymerization Polyester_Resin Polyester Resin Backbone (-O-R-O-CO-CHDA-CO-)n Polymerization->Polyester_Resin Water Water (byproduct) Polymerization->Water

Caption: Synthesis of polyester resin from 1,4-CHDA.

Coating_Formulation_Workflow Start Start: Synthesized Polyester Resin Dissolve Dissolve Resin in Solvents Start->Dissolve Pigment_Dispersion Pigment Dispersion Dissolve->Pigment_Dispersion Additives Incorporate Additives (Flow, UV Stabilizers) Pigment_Dispersion->Additives Component_A Component A (Polyol) Additives->Component_A Mixing Mix Components A & B Component_A->Mixing Component_B Component B (Isocyanate) Component_B->Mixing Application Coating Application (Spraying) Mixing->Application Curing Curing (Baking) Application->Curing Final_Coating High-Performance Coating Curing->Final_Coating

Caption: 2K Polyurethane coating formulation workflow.

CHDA_Performance_Benefits cluster_properties Improved Coating Properties CHDA_Core 1,4-CHDA (Cycloaliphatic Structure) Hardness_Flexibility Hardness & Flexibility Balance CHDA_Core->Hardness_Flexibility imparts Weatherability Weatherability (Gloss & Color Retention) CHDA_Core->Weatherability enhances Chemical_Resistance Chemical & Stain Resistance CHDA_Core->Chemical_Resistance improves Durability Overall Durability Hardness_Flexibility->Durability Weatherability->Durability Chemical_Resistance->Durability

Caption: Relationship between CHDA structure and performance.

References

Application Notes and Protocols for the Analysis of 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA), a key building block in the synthesis of polyesters and polyamides used in various industries, including pharmaceuticals and drug delivery systems. The following protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a primary technique for the separation and quantification of the cis and trans isomers of 1,4-CHDA. The choice of stationary phase and mobile phase composition is critical for achieving baseline separation.

Quantitative Data Summary

While specific validation data for 1,4-CHDA is not extensively published, the following table summarizes typical performance characteristics for the analysis of dicarboxylic acids using HPLC-UV.

ParameterHigh-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (%RSD) < 5%

Note: These are representative values for dicarboxylic acid analysis and may vary depending on the specific instrumentation and method conditions.

Experimental Protocols

Method 1: Separation on a Mixed-Mode Stationary Phase

This method is suitable for the simultaneous analysis of the cis and trans isomers of 1,4-CHDA.

  • Instrumentation:

    • HPLC system with a UV detector

    • Newcrom BH column (150 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase:

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[1]

    • Column temperature: Ambient

    • Detection: UV at 200 nm[1]

    • Injection volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Reversed-Phase Separation

This method utilizes a conventional reversed-phase column for the analysis of 1,4-CHDA.

  • Instrumentation:

    • HPLC system with a UV detector

    • Newcrom R1 column or equivalent C18 column

  • Mobile Phase:

    • Acetonitrile and water with phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[2]

  • Chromatographic Conditions:

    • Optimize the mobile phase gradient and flow rate to achieve separation of isomers.

    • Column temperature: Ambient to 40°C

    • Detection: UV at 210 nm

    • Injection volume: 10 µL

  • Sample Preparation:

    • For biological fluids, a protein precipitation step may be necessary. Add 3 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge to pellet the precipitated proteins.

    • The supernatant can then be diluted with the mobile phase and filtered before injection.

Experimental Workflow (HPLC)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolution Dissolve sample in mobile phase Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject sample onto HPLC column Filtration->Injection Separation Isocratic or gradient elution Injection->Separation Detection UV Detection (200-210 nm) Separation->Detection Integration Integrate peak areas Detection->Integration Quantification Quantify using calibration curve Integration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) workflow for 1,4-CHDA analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of 1,4-CHDA. Due to the low volatility of dicarboxylic acids, a derivatization step is required to convert them into more volatile esters or silyl (B83357) derivatives.

Quantitative Data Summary

The following table provides typical validation parameters for the GC-MS analysis of dicarboxylic acids after derivatization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.99
Limit of Detection (LOD) ≤ 4 ng/m³ (for aerosol samples)[3]
Limit of Quantitation (LOQ) 1 - 10 ng/mL
Accuracy (Recovery) 85 - 115%
Precision (%RSD) ≤ 15%[3]

Note: These values are representative and can be influenced by the sample matrix and derivatization efficiency.

Experimental Protocol (with Silylation)

Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization method for dicarboxylic acids.[4]

  • Instrumentation:

    • GC-MS system with a capillary column (e.g., DB-5ms or equivalent)

  • Derivatization Reagents:

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

    • Pyridine (B92270) or other suitable solvent

  • Derivatization Procedure:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried sample.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp to 280°C at 10°C/min

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 50-550

      • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Experimental Workflow (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extract 1,4-CHDA from matrix Drying Evaporate to dryness Extraction->Drying Derivatization Add BSTFA and heat Drying->Derivatization Injection Inject derivatized sample Derivatization->Injection Separation GC separation on capillary column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Chromatogram Extract ion chromatograms Detection->Chromatogram Quantification Quantify using internal standard Chromatogram->Quantification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for 1,4-CHDA analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the cis and trans isomers of 1,4-CHDA.

¹H and ¹³C NMR Spectral Data

The chemical shifts of the protons and carbons in 1,4-CHDA are sensitive to the stereochemistry of the molecule.

IsomerNucleusChemical Shift (δ, ppm)Multiplicity
trans-1,4-CHDA ¹H~2.3m
~1.9m
~1.5m
¹³C~178s (C=O)
~43s (CH)
~29s (CH₂)
cis-1,4-CHDA ¹H~2.5m
~1.8m
~1.6m
¹³C~177s (C=O)
~42s (CH)
~28s (CH₂)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is referenced from typical spectra of cyclohexanoic acid derivatives.

Experimental Protocol
  • Instrumentation:

    • NMR spectrometer (e.g., 300 MHz or higher)

  • Sample Preparation:

    • Dissolve 5-10 mg of the 1,4-CHDA sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of 1,4-CHDA, such as melting point and thermal stability.

Thermal Properties

The stereochemistry of 1,4-CHDA significantly influences its thermal properties.

IsomerMelting Point (°C)Decomposition Temperature (°C)
trans-1,4-CHDA 312.5[5]> 300
cis-1,4-CHDA 168-170[5]> 250

Note: Decomposition temperatures are approximate and depend on the heating rate and atmosphere.

Experimental Protocol
  • Instrumentation:

    • DSC instrument

    • TGA instrument

  • DSC Protocol:

    • Accurately weigh 2-5 mg of the 1,4-CHDA sample into an aluminum pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the melting point.

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the 1,4-CHDA sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature to determine the thermal stability and decomposition profile.

Logical Relationship of Isomer Properties

Isomer_Properties cluster_trans trans-1,4-CHDA cluster_cis cis-1,4-CHDA trans_structure Chair conformation (diequatorial) trans_mp Higher Melting Point (~313 °C) trans_structure->trans_mp trans_stability Higher Thermal Stability trans_structure->trans_stability cis_structure Twist-boat conformation (axial-equatorial) cis_mp Lower Melting Point (~169 °C) cis_structure->cis_mp cis_stability Lower Thermal Stability cis_structure->cis_stability

Caption: Relationship between the stereochemistry and physical properties of 1,4-CHDA isomers.

References

Application Note: HPLC Analysis of Cis and Trans Isomers of 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedicarboxylic acid is a dicarboxylic acid featuring a cyclohexane (B81311) ring substituted with carboxyl groups at positions 1 and 4.[1] It exists as two geometric isomers: cis and trans. The spatial arrangement of the carboxyl groups in these isomers influences their physical and chemical properties, making their separation and quantification crucial in various applications, including polymer chemistry and as a building block in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the separation and quantification of these isomers.

This application note provides a detailed protocol for the isocratic reversed-phase HPLC (RP-HPLC) method for the analysis of cis and trans isomers of this compound.

Principle of Separation

The separation of the cis and trans isomers of this compound is achieved by reversed-phase chromatography. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The separation mechanism is based on the differential partitioning of the isomers between the stationary and mobile phases. Generally, in reversed-phase chromatography, the less polar compound will have a stronger interaction with the nonpolar stationary phase and thus will be retained longer, resulting in a later elution time. The trans isomer is typically less polar than the cis isomer, leading to a longer retention time.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis.

Equipment and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • HPLC Column: Newcrom BH, 4.6 x 150 mm, 5 µm particle size, 100 Å pore size.[2]

  • Data Acquisition and Processing Software: Compatible with the HPLC system.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm, compatible with the sample solvent.

Reagents and Standards
  • Acetonitrile (B52724) (MeCN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Sulfuric Acid (H₂SO₄): Analytical reagent grade.

  • cis-1,4-Cyclohexanedicarboxylic acid reference standard.

  • trans-1,4-Cyclohexanedicarboxylic acid reference standard.

Preparation of Mobile Phase

Prepare a mobile phase consisting of 10% acetonitrile and 90% water containing 0.1% sulfuric acid. For 1 L of mobile phase, mix 100 mL of acetonitrile with 900 mL of water and add 1 mL of concentrated sulfuric acid. Degas the mobile phase before use.

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each of the cis and trans isomer reference standards and dissolve in 10 mL of the mobile phase in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

Accurately weigh the sample containing the this compound isomers and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method Parameters

The following HPLC conditions are recommended for the analysis:

ParameterValue
Column Newcrom BH, 4.6 x 150 mm, 5 µm, 100 Å[2]
Mobile Phase 10% Acetonitrile in Water with 0.1% H₂SO₄[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 200 nm[2]
Run Time 15 minutes

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of cis and trans isomers of this compound. (Note: The following data are representative and may vary depending on the specific instrument and experimental conditions. This data is provided to illustrate the expected performance of the method.)

Chromatographic Performance
AnalyteRetention Time (min)Tailing FactorTheoretical Plates
cis-1,4-Cyclohexanedicarboxylic acid5.81.1> 5000
trans-1,4-Cyclohexanedicarboxylic acid8.21.2> 5000
Resolution (Rs) > 2.0
Method Validation Parameters
Parametercis Isomertrans Isomer
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.20.2
Limit of Quantification (LOQ) (µg/mL) 0.70.7
Precision (%RSD) < 2.0< 2.0
Accuracy (% Recovery) 98 - 10298 - 102

Mandatory Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase->HPLC_System Standard_Prep Standard Solution Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Solution Preparation Sample_Prep->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 200 nm Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for cis and trans isomers.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the separation and quantification of cis and trans isomers of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The provided experimental protocol and performance data serve as a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Purity Assessment of 1,4-Cyclohexanedicarboxylic Acid by Potentiometric Titration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Cyclohexanedicarboxylic acid (CHDA) is a dicarboxylic acid used as a monomer in the synthesis of polyesters and polyamides, imparting desirable properties such as improved hardness and flexibility to the resulting polymers.[1] The purity of CHDA is a critical parameter that can significantly impact the polymerization process and the quality of the final product. This document provides a detailed protocol for the determination of the purity of this compound using a non-aqueous potentiometric titration method. This method is particularly suitable for weakly acidic substances and allows for the distinct determination of the two carboxylic acid groups.[2]

Principle

The purity of this compound is determined by a non-aqueous acid-base titration. The sample is dissolved in a suitable non-aqueous solvent and titrated with a standardized solution of a strong base in a non-aqueous medium, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH).[3] A potentiometric endpoint detection method is employed, where the potential difference between two electrodes is measured as a function of the titrant volume.[4] This allows for the precise determination of the two equivalence points corresponding to the neutralization of the two carboxylic acid protons. The purity of the sample is then calculated based on the volume of titrant consumed.

Materials and Reagents

Apparatus
  • Automatic Potentiometric Titrator

  • Glass Electrode and Reference Electrode (or a combined pH electrode suitable for non-aqueous titrations)

  • 20 mL Burette

  • Analytical Balance (readability ± 0.1 mg)

  • Magnetic Stirrer and Stir Bars

  • Volumetric flasks (100 mL, 1000 mL)

  • Pipettes

  • Beakers (150 mL)

Chemicals
  • This compound (Sample)

  • Tetrabutylammonium hydroxide (TBAH), 0.1 M in a suitable solvent (e.g., 2-propanol or a mixture of toluene (B28343) and methanol)

  • Benzoic acid (Primary Standard, >99.5% purity)

  • Dimethylformamide (DMF), anhydrous

  • Methanol, anhydrous

  • Toluene, anhydrous

  • Thymol (B1683141) blue indicator solution (0.3% w/v in methanol)

  • Nitrogen gas, dry and carbon dioxide-free

Experimental Protocols

Preparation of 0.1 M Tetrabutylammonium Hydroxide (TBAH)
  • Note: Commercially available standardized 0.1 M TBAH solutions are recommended. If preparing in-house, follow established procedures. One common method involves the reaction of tetrabutylammonium iodide with silver oxide in methanol, followed by dilution with toluene.[3][5]

  • Storage: Store the solution protected from atmospheric carbon dioxide and moisture.[6]

Standardization of 0.1 M TBAH
  • Accurately weigh approximately 60 mg of benzoic acid (primary standard) into a clean, dry 150 mL beaker.[3]

  • Add 10 mL of dimethylformamide (DMF) to dissolve the benzoic acid.[7]

  • Add 3 drops of thymol blue indicator solution.[3]

  • Titrate with the 0.1 M TBAH solution until a blue endpoint is observed.[7]

  • Protect the solution from atmospheric carbon dioxide throughout the titration.[6]

  • Perform a blank titration with 10 mL of DMF and the indicator, and make any necessary corrections.

  • Calculate the exact molarity of the TBAH solution. Each mL of 0.1 M TBAH is equivalent to 12.21 mg of benzoic acid.[8]

Sample Preparation
  • Accurately weigh approximately 80-100 mg of the this compound sample into a clean, dry 150 mL beaker.

  • Dissolve the sample in 50 mL of a suitable anhydrous solvent. Based on general procedures for dicarboxylic acids, a solvent such as methanol, pyridine, or dimethylformamide can be used.[3][7] Methanol is a common choice.[9]

Titration Procedure
  • Set up the potentiometric titrator with a calibrated glass and reference electrode (or a combined electrode).

  • Place the beaker containing the dissolved sample on the magnetic stirrer and immerse the electrodes and the burette tip into the solution.

  • Start the stirrer to ensure a homogenous solution.

  • Begin the titration with the standardized 0.1 M TBAH solution. The titrator should be programmed to add the titrant in small increments, especially near the equivalence points.

  • The titration will show two distinct potential jumps in the titration curve, corresponding to the two equivalence points (EP1 and EP2) for the dicarboxylic acid.

  • Record the volume of titrant consumed at the second equivalence point (V_EP2).

Data Presentation

ParameterTrial 1Trial 2Trial 3
Sample Weight (mg)85.286.584.9
Molarity of TBAH (M)0.10020.10020.1002
Volume at EP1 (mL)4.955.024.92
Volume at EP2 (mL)9.9210.059.86
Calculated Purity (%)99.699.899.5
Average Purity (%) \multicolumn{3}{c}{99.6 }
RSD (%) \multicolumn{3}{c}{0.15 }

Calculation

The purity of this compound is calculated using the following formula, based on the second equivalence point where both carboxylic acid groups have been neutralized:

Purity (%) = (V_EP2 × M_TBAH × MW_CHDA × 100) / (W_sample × 2)

Where:

  • V_EP2 = Volume of TBAH solution at the second equivalence point (mL)

  • M_TBAH = Molarity of the standardized TBAH solution (mol/L)

  • MW_CHDA = Molecular weight of this compound (172.18 g/mol )[10]

  • W_sample = Weight of the this compound sample (mg)

  • 2 = Stoichiometric factor (since it is a dicarboxylic acid)

Visualization

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Titrant_Prep Prepare & Standardize 0.1 M TBAH Titration Perform Potentiometric Titration Titrant_Prep->Titration Sample_Prep Weigh & Dissolve CHDA Sample Sample_Prep->Titration Endpoint Detect Two Equivalence Points Titration->Endpoint Generate Titration Curve Calculation Calculate Purity using EP2 Endpoint->Calculation V_EP2 Result Report Purity (%) Calculation->Result

Caption: Experimental workflow for the purity assessment of this compound.

References

Application Notes and Protocols for 1,4-Cyclohexanedicarboxylic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a versatile building block in the design of advanced drug delivery systems. Its rigid, cycloaliphatic structure imparts unique properties to polymers and other carrier materials, influencing their biodegradability, mechanical strength, and drug release kinetics. This document provides detailed application notes and experimental protocols for the use of 1,4-CHDA in various drug delivery platforms, including biodegradable polymers and metal-organic frameworks (MOFs).

Key Attributes of 1,4-CHDA in Drug Delivery

1,4-CHDA is a dicarboxylic acid with the formula C₆H₁₀(CO₂H)₂. The carboxyl groups are attached to the cyclohexane (B81311) ring at positions 1 and 4, and can exist as either cis or trans isomers. This stereoisomerism is a critical factor in determining the physicochemical properties of the resulting drug delivery system.[1]

  • Biodegradability: Polymers synthesized from 1,4-CHDA, such as polyanhydrides and polyesters, are often biodegradable, breaking down into non-toxic, readily eliminated byproducts.[2]

  • Tunable Degradation and Drug Release: The degradation rate of 1,4-CHDA-based polymers, and consequently the drug release profile, can be tuned by altering the cis:trans isomer ratio. The trans isomer, with its more linear and rigid structure, tends to form more crystalline polymers that degrade slower than their amorphous, cis-isomer-containing counterparts.[2][3]

  • Structural Versatility: 1,4-CHDA can be used to synthesize a variety of drug delivery vehicles, including polymeric microparticles, nanoparticles, and as a linker in the construction of metal-organic frameworks.[4][5]

  • pH-Sensitivity: When incorporated into certain polymer structures or as a linker in MOFs, 1,4-CHDA can contribute to pH-responsive drug release, which is particularly advantageous for targeted delivery to the acidic microenvironment of tumors or intracellular compartments.[4][6]

Applications of 1,4-CHDA in Drug Delivery

Biodegradable Polyanhydrides for Controlled Release

Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which allows for a near zero-order drug release kinetic. 1,4-CHDA can be polymerized to form polyanhydrides suitable for encapsulating and delivering a variety of therapeutic agents.

Quantitative Data for 1,4-CHDA-Based Polyanhydride Systems

ParameterValueDrugReference
Degradation Time 150 - 360 hours-[2]
Drug Release Time Approx. 10 daysBruffen[2]
Polyesters for Nanoparticle Formulation

Polyesters are widely used in drug delivery due to their biocompatibility and tunable degradation rates. 1,4-CHDA can be co-polymerized with various diols to form polyesters that can be formulated into nanoparticles for targeted drug delivery. The inclusion of the cycloaliphatic 1,4-CHDA moiety can enhance the thermal stability and mechanical properties of the resulting polyester (B1180765).[7]

Metal-Organic Frameworks (MOFs) for High Drug Loading

1,4-CHDA can serve as an organic linker in the synthesis of metal-organic frameworks. MOFs are highly porous materials with large surface areas, making them excellent candidates for high-capacity drug loading. The functionality of the 1,4-CHDA linker can be modified to control the drug release profile, often in response to stimuli such as pH.[4]

Quantitative Data for Doxorubicin Delivery using MOFs with 1,4-CHDA Analogues

MOF AnalogueDoxorubicin Loading (mg/g)Release ConditionsReference
NUIG4 1995pH 5.5 (accelerated)[4]
MV-NUIG4-Hₓ-OHᵧ 1234 - 1995pH 5.5 (accelerated)[4]

Experimental Protocols

Protocol 1: Synthesis of Poly(1,4-cyclohexanedicarboxylic anhydride) by Melt Polycondensation

This protocol describes the synthesis of a polyanhydride from 1,4-CHDA using a two-step melt polycondensation method.

Materials:

  • This compound (1,4-CHDA) (mixture of cis and trans isomers)

  • Acetic anhydride (B1165640)

  • Nitrogen gas

  • Vacuum line

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Vacuum pump

Procedure:

  • Pre-polymer Synthesis:

    • Place 10 g of 1,4-CHDA in the three-neck round-bottom flask.

    • Add 100 ml of acetic anhydride.

    • Reflux the mixture for 1 hour under a nitrogen atmosphere to form the acetic anhydride-capped prepolymer.

    • Remove the excess acetic anhydride and acetic acid by-product under vacuum at 70°C.[8]

  • Melt Polycondensation:

    • Heat the resulting pre-polymer to 160°C under vacuum (10 mbar) with constant stirring.[8]

    • Continue the polymerization for 4 hours. The viscosity of the mixture will increase as the polymer forms.

    • Cool the polymer to room temperature under nitrogen.

  • Purification:

    • Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform).

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).[7]

    • Collect the purified polymer by filtration and dry under vacuum.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of anhydride bonds (characteristic peaks around 1740 and 1810 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure and cis/trans isomer ratio.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg).

Protocol 2: Preparation of 1,4-CHDA-Based Polyester Nanoparticles by Nanoprecipitation

This protocol describes the preparation of polyester nanoparticles using a nanoprecipitation (solvent displacement) method.

Materials:

  • 1,4-CHDA-based polyester

  • Water-miscible organic solvent (e.g., acetone, tetrahydrofuran)

  • Aqueous solution (e.g., deionized water)

  • Stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic F68)

Equipment:

  • Magnetic stirrer

  • Syringe pump (optional)

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation:

    • Dissolve the 1,4-CHDA-based polyester in the organic solvent at a concentration of, for example, 10 mg/mL.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v PVA).

  • Nanoprecipitation:

    • Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The ratio of organic to aqueous phase can be optimized (e.g., 1:4).

    • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.

  • Solvent Removal and Nanoparticle Collection:

    • Remove the organic solvent using a rotary evaporator under reduced pressure.

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles with deionized water to remove the excess stabilizer.

    • Lyophilize the nanoparticles to obtain a dry powder.

Characterization:

  • Dynamic Light Scattering (DLS): To determine the particle size, polydispersity index (PDI), and zeta potential.

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.

Protocol 3: Drug Loading into 1,4-CHDA-Based Polymeric Nanoparticles

This protocol describes a common method for loading a hydrophobic drug into pre-formed polymeric nanoparticles.

Materials:

  • 1,4-CHDA-based polymeric nanoparticles

  • Hydrophobic drug

  • Organic solvent that dissolves the drug and swells the polymer (e.g., dichloromethane, acetonitrile)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Equipment:

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Drug Solution Preparation:

    • Dissolve the hydrophobic drug in the organic solvent.

  • Nanoparticle Swelling and Drug Encapsulation:

    • Disperse the polymeric nanoparticles in the drug solution.

    • Stir the suspension for a defined period (e.g., 4-24 hours) to allow the polymer to swell and the drug to partition into the nanoparticle matrix.

  • Solvent Evaporation and Nanoparticle Recovery:

    • Slowly evaporate the organic solvent under gentle stirring or in a fume hood.

    • Collect the drug-loaded nanoparticles by centrifugation.

    • Wash the nanoparticles with an aqueous buffer to remove any unloaded, surface-adsorbed drug.

    • Lyophilize the drug-loaded nanoparticles.

Quantification of Drug Loading:

  • Dissolve a known weight of the drug-loaded nanoparticles in a suitable solvent.

  • Quantify the amount of encapsulated drug using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Visualizations

experimental_workflow_polyanhydride cluster_prepolymer Pre-polymer Synthesis cluster_polymerization Melt Polycondensation cluster_purification Purification chda 1,4-CHDA reflux Reflux (1h) chda->reflux acetic_anhydride Acetic Anhydride acetic_anhydride->reflux vacuum_drying Vacuum Drying (70°C) reflux->vacuum_drying prepolymer Pre-polymer vacuum_drying->prepolymer melt_poly Melt Polycondensation (160°C, 4h, vacuum) prepolymer->melt_poly crude_polymer Crude Polymer melt_poly->crude_polymer dissolution Dissolution (e.g., Chloroform) crude_polymer->dissolution precipitation Precipitation (e.g., Methanol) dissolution->precipitation filtration_drying Filtration & Drying precipitation->filtration_drying pure_polymer Pure Polyanhydride filtration_drying->pure_polymer

Caption: Workflow for the synthesis of poly(1,4-cyclohexanedicarboxylic anhydride).

drug_loading_workflow start Start prepare_np Prepare Nanoparticle Suspension start->prepare_np prepare_drug Prepare Drug Solution (in organic solvent) start->prepare_drug mix Mix Nanoparticle Suspension and Drug Solution prepare_np->mix prepare_drug->mix incubate Incubate with Stirring (Drug Encapsulation) mix->incubate evaporate Evaporate Organic Solvent incubate->evaporate centrifuge Centrifuge to Collect Drug-Loaded Nanoparticles evaporate->centrifuge wash Wash with Buffer centrifuge->wash lyophilize Lyophilize wash->lyophilize final_product Drug-Loaded Nanoparticles lyophilize->final_product

Caption: General workflow for drug loading into polymeric nanoparticles.

Role in Signaling Pathways

Current literature primarily focuses on the role of 1,4-CHDA as a structural component in drug delivery vehicles. There is no significant evidence to suggest that 1,4-CHDA itself actively participates in or modulates specific cellular signaling pathways. Its function is to form the backbone of biodegradable polymers or act as a linker, thereby influencing the physical and chemical properties of the drug carrier, which in turn dictates the drug release profile.

Conclusion

This compound is a valuable and versatile monomer for the development of sophisticated drug delivery systems. Its unique cycloaliphatic structure and the influence of its stereoisomers on polymer properties provide a means to finely tune drug release kinetics and carrier degradation. The protocols and data presented here offer a foundation for researchers to explore and optimize 1,4-CHDA-based platforms for a wide range of therapeutic applications.

References

Application Notes and Protocols: 1,4-Cyclohexanedicarboxylic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedicarboxylic acid (CHDA) is a versatile cycloaliphatic diacid that serves as a crucial building block in the synthesis of various materials and, notably, in the pharmaceutical industry. Its rigid and stable cyclohexane (B81311) ring, combined with the reactivity of its two carboxylic acid groups, makes it an ideal intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of a CHDA derivative, dimethyl 1,4-cyclohexanedicarboxylate, in the synthesis of the commercially significant drug, Tranexamic Acid.

Application: Synthesis of Tranexamic Acid

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, is an antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis of Tranexamic Acid from a derivative of this compound is a multi-step process that highlights the utility of this intermediate in pharmaceutical manufacturing. A scalable, five-step synthetic process starting from a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate has been developed, achieving a high purity of over 99.5% and an overall yield of 47%.[1][2][3]

Logical Relationship: Isomer Importance

The biological activity of Tranexamic Acid is specific to its trans isomer. The corresponding cis isomer is therapeutically inactive. Therefore, a key aspect of the synthesis is the control of stereochemistry, starting with the isomerization of the precursor to favor the trans form.

G cluster_start Starting Material cluster_isomers Isomers cluster_activity Biological Activity Dimethyl_1,4-cyclohexanedicarboxylate_(cis/trans_mixture) Dimethyl_1,4-cyclohexanedicarboxylate_(cis/trans_mixture) cis_isomer cis-isomer Dimethyl_1,4-cyclohexanedicarboxylate_(cis/trans_mixture)->cis_isomer leads to trans_isomer trans-isomer Dimethyl_1,4-cyclohexanedicarboxylate_(cis/trans_mixture)->trans_isomer leads to inactive Inactive cis_isomer->inactive active Active (Tranexamic Acid) trans_isomer->active

Isomer-dependent activity of Tranexamic Acid.

Experimental Protocols

The following protocols are based on a scalable five-step synthesis of Tranexamic Acid from dimethyl 1,4-cyclohexanedicarboxylate.

Experimental Workflow

G start Start: Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture) step1 Step 1: Isomerization start->step1 step2 Step 2: Mono-amidation step1->step2 step3 Step 3: Amide Formation step2->step3 step4 Step 4: Hofmann Rearrangement step3->step4 step5 Step 5: Hydrolysis step4->step5 end End Product: Tranexamic Acid step5->end

Synthesis workflow for Tranexamic Acid.
Step 1: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate

Objective: To convert the cis/trans isomer mixture of dimethyl 1,4-cyclohexanedicarboxylate to a mixture enriched in the trans isomer.

Materials:

Procedure:

  • Dissolve 0.5 mol (100.1 g) of dimethyl 1,4-cyclohexanedicarboxylate (e.g., with a trans/cis ratio of 3/7) in 200 g of methanol in a suitable reaction vessel at 40°C.

  • Add 15 g of pyridine as a catalyst.

  • Maintain the reaction mixture at 40°C for 2 hours. This will result in a methanolic solution with a trans/cis isomer ratio of approximately 9/1.[4]

  • Cool the reaction mixture to room temperature.

  • Proceed to the next step with the resulting solution.

Step 2: Mono-ester Hydrolysis

Objective: To selectively hydrolyze one of the two ester groups of the trans-dimethyl 1,4-cyclohexanedicarboxylate.

Materials:

  • Methanolic solution from Step 1

  • Potassium hydroxide (B78521)

  • Water

  • Toluene

  • Concentrated Hydrochloric Acid

Procedure:

  • To the methanolic solution from Step 1, add 150 g of potassium hydroxide.

  • Stir the reaction mixture at 20°C for 3 hours to achieve monoester hydrolysis.[4]

  • Add 200 g of water and 100 g of toluene to the reaction mixture.

  • Separate the organic phase by extraction.

  • Adjust the pH of the aqueous phase to 1-2 with concentrated hydrochloric acid.

  • Cool the mixture to 0°C to precipitate the product.

  • Filter the solid and dry under reduced pressure at 50°C to obtain monomethyl trans-1,4-cyclohexanedicarboxylate as a white solid powder.

Step 3: Amide Formation

Objective: To convert the remaining ester group to a primary amide.

Materials:

Procedure:

  • Suspend the monomethyl trans-1,4-cyclohexanedicarboxylate in dichloromethane (DCM).

  • Add thionyl chloride dropwise at room temperature to convert the carboxylic acid to an acid chloride.[5][6]

  • After the reaction is complete, carefully quench the excess thionyl chloride.

  • Slowly add the acid chloride solution to a cooled aqueous solution of ammonia to form the mono-amide.[5][6]

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the amide.

Step 4: Hofmann Rearrangement

Objective: To convert the primary amide to a primary amine with one less carbon atom.

Materials:

  • Mono-amide from Step 3

  • Bromine

  • Sodium hydroxide solution

Procedure:

  • Dissolve the mono-amide in a cold solution of sodium hydroxide.

  • Slowly add a solution of bromine in sodium hydroxide, keeping the temperature low.

  • Warm the reaction mixture to facilitate the rearrangement of the N-bromoamide intermediate to an isocyanate.[1][2][7]

  • The isocyanate is then hydrolyzed in situ to the corresponding amine.

  • Acidify the reaction mixture to precipitate the product.

  • Filter, wash, and dry the solid to obtain the amine intermediate.

Step 5: Hydrolysis

Objective: To hydrolyze the final ester group to a carboxylic acid, yielding Tranexamic Acid.

Materials:

  • Amine intermediate from Step 4

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Heat the amine intermediate under reflux with a dilute solution of sodium hydroxide.[8]

  • Monitor the reaction until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate Tranexamic Acid.

  • Filter the crude product and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure Tranexamic Acid.

Quantitative Data Summary

StepStarting MaterialProductReagentsYieldPurityReference
1. IsomerizationDimethyl 1,4-cyclohexanedicarboxylate (cis/trans)Dimethyl 1,4-cyclohexanedicarboxylate (trans)Pyridine, Methanol->90% trans[4]
2. Mono-hydrolysisDimethyl 1,4-cyclohexanedicarboxylate (trans)Monomethyl trans-1,4-cyclohexanedicarboxylatePotassium hydroxide, Methanol/Water71.3%98.9%[4]
3. Amide FormationMonomethyl trans-1,4-cyclohexanedicarboxylatetrans-4-(aminocarbonyl)cyclohexane-1-carboxylateThionyl chloride, Ammonia--[5][6]
4. Hofmann Rearrangementtrans-4-(aminocarbonyl)cyclohexane-1-carboxylatetrans-4-(aminomethyl)cyclohexane-1-carboxylateBromine, Sodium hydroxide--[1][2][7]
5. Hydrolysistrans-4-(aminomethyl)cyclohexane-1-carboxylateTranexamic AcidSodium hydroxide, Hydrochloric acid->99.5%[1][2]
Overall 47% >99.5% [1][2]

Note: Yields for intermediate steps 3 and 4 are not explicitly provided in the cited literature but are part of the overall 47% yield.

Mechanism of Action: Tranexamic Acid Signaling Pathway

Tranexamic acid functions as an antifibrinolytic agent by interfering with the body's natural clot-dissolving mechanism, known as fibrinolysis.

Mechanism of action of Tranexamic Acid.

The key steps in the fibrinolytic pathway and the intervention of Tranexamic Acid are as follows:

  • Plasminogen Activation: Tissue Plasminogen Activator (t-PA) binds to fibrin (B1330869) within a blood clot and activates plasminogen to form plasmin.[9]

  • Fibrin Degradation: Plasmin is a serine protease that degrades the fibrin mesh of the clot into fibrin degradation products, leading to clot dissolution.[9]

  • Tranexamic Acid Inhibition: Tranexamic acid is a synthetic analog of lysine. It competitively and reversibly binds to the lysine-binding sites on plasminogen.[2][7] This binding prevents plasminogen from binding to and being activated on the fibrin surface. By occupying these sites, Tranexamic Acid effectively inhibits the dissolution of the fibrin clot, thereby exerting its antifibrinolytic (hemostatic) effect.[2][7]

References

Application Notes and Protocols for Melt Polycondensation of 1,4-Cyclohexanedicarboxylic Acid (CHDA) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of polyesters derived from 1,4-Cyclohexanedicarboxylic acid (CHDA) using melt polycondensation techniques. This method avoids the use of solvents and is suitable for producing a variety of cycloaliphatic polyesters.[1] The properties of these polymers, such as their thermal stability, processability, and photo-oxidative stability, make them promising for applications in packaging and as biomaterials.[1]

Overview of Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing high molecular weight polyesters. The process is typically carried out in two stages:

  • Esterification or Transesterification: In this initial stage, the diacid (CHDA) and a diol are heated, often in the presence of a catalyst, to form low molecular weight oligomers and release a byproduct (typically water or methanol). This step is conducted at atmospheric pressure.

  • Polycondensation: The temperature is increased, and a high vacuum is applied to the reactor. This facilitates the removal of the reaction byproduct, shifting the equilibrium towards the formation of a high molecular weight polymer. The viscosity of the reaction mixture increases significantly during this stage.

A critical aspect of CHDA polymerization is the management of its cis/trans isomers. High temperatures can cause isomerization to a thermodynamically stable equilibrium, which can affect the final properties of the polymer, such as its crystallinity and melting point.[2][3]

Experimental Protocols

The following are generalized protocols for the melt polycondensation of CHDA with different diols. The specific parameters may be adjusted based on the desired polymer characteristics.

Protocol 1: Synthesis of Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)

This protocol is based on the reaction of 1,4-CHDA with 1,4-cyclohexanedimethanol (B133615) (CHDM).

Materials:

  • This compound (CHDA)

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Titanium(IV) tetrabutoxide (TBT) or another suitable catalyst

  • Phosphorus-based stabilizer (optional)

Equipment:

  • Glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle or oil bath

  • Vacuum pump

  • Temperature controller

Procedure:

Stage 1: Esterification

  • Charge the reactor with 1,4-CHDA and 1,4-CHDM. A slight molar excess of the diol (e.g., a molar ratio of CHDM to CHDA of 1.004:1 to 1.2:1) is often used to compensate for any diol loss during the reaction.[4][5]

  • Add the catalyst, typically a titanium-based compound like TBT, at a concentration of 1 to 500 ppm.[6] A phosphorus-containing compound can also be added as a stabilizer.[6]

  • Purge the reactor with inert gas (e.g., nitrogen) and start the mechanical stirring (e.g., 150 rpm).[4]

  • Heat the mixture to a temperature between 180°C and 230°C under a slow stream of nitrogen.[1][7] The optimal esterification temperature has been reported to be around 220°C.[4]

  • Maintain these conditions for 1-3 hours, or until the theoretical amount of water byproduct has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to the range of 250°C to 280°C.[4][7] A temperature of 275°C has been shown to produce high molecular weight polymers.[4]

  • Simultaneously, reduce the pressure inside the reactor to below 2 mbar over a period of about 30-60 minutes.[7][8]

  • Continue the reaction under high vacuum and elevated temperature. The reaction progress can be monitored by the increase in stirring torque, which indicates a rise in the melt viscosity.

  • The polycondensation stage can last from 1 to 4 hours, depending on the desired molecular weight.[8]

  • Once the desired viscosity is achieved, cool the reactor and extrude the polymer under nitrogen pressure.

  • The resulting polymer can be further processed, for example, by solid-state polycondensation (SSP), to achieve even higher molecular weights.[3]

Protocol 2: Synthesis of Poly(butylene-1,4-cyclohexanedicarboxylate) (PBCE)

This protocol outlines the synthesis of a polyester (B1180765) from 1,4-CHDA and 1,4-butanediol (B3395766) (BD).

Materials:

  • trans-1,4-Cyclohexanedicarboxylic acid (CHDA)

  • 1,4-Butanediol (BD)

  • Titanium(IV) tetrabutoxide (TBT) or another suitable catalyst

Procedure:

Stage 1: Esterification

  • Charge the reactor with 1,4-CHDA and an excess of 1,4-butanediol (e.g., 100% molar excess).[1]

  • Add the catalyst.

  • Under a nitrogen atmosphere and with mechanical stirring (e.g., 100 rpm), heat the mixture to approximately 180°C.[1]

  • Maintain these conditions until the mixture becomes clear and the theoretical amount of water is distilled off.

Stage 2: Polycondensation

  • Increase the temperature to the desired polycondensation temperature (e.g., 210°C).[8]

  • Gradually apply a vacuum to the system over about an hour to reach a final pressure of less than 1 mbar.[8]

  • Continue the reaction under these conditions for several hours (e.g., 4 hours) until the desired melt viscosity is reached.[8]

  • Cool the reactor and recover the polymer product.

Data Presentation

The following tables summarize typical reaction conditions and resulting polymer properties gathered from various studies.

Table 1: Reaction Parameters for Melt Polycondensation of CHDA-based Polyesters

PolymerDiolDiol:Diacid Molar RatioCatalystCatalyst Conc. (ppm)Esterification Temp. (°C)Polycondensation Temp. (°C)Polycondensation Time (h)Vacuum (mbar)Reference
PCCDCHDM1.004:1TBT-220275-< 1[4]
PCCDCHDM1:1 to 1.02:1Various175-200220-230230-2602.5-3.5< 2[7]
PBCEBD2:1TBT-1802104< 0.4[1][8]
P(BCE-co-BC)BD/CA2:1TBT-180---[1]

PCCD: Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) PBCE: Poly(butylene-1,4-cyclohexanedicarboxylate) P(BCE-co-BC): Poly(butylene-1,4-cyclohexanedicarboxylate-co-camphorate) CHDM: 1,4-Cyclohexanedimethanol BD: 1,4-Butanediol CA: Camphoric Acid TBT: Titanium(IV) tetrabutoxide

Table 2: Thermal and Molecular Properties of CHDA-based Polyesters

PolymerMn ( g/mol )Mw ( g/mol )Tg (°C)Tm (°C)Reference
PCCD> 30,000-63.7-[4][9]
PCCD75,000 - 80,000---[3]
PBCE29001026260-[10]
PBCE Copolymers2965 - 337810290 - 1394148 - 58-[10]

Mn: Number-average molecular weight Mw: Weight-average molecular weight Tg: Glass transition temperature Tm: Melting temperature

Visualized Workflows and Pathways

General Workflow for Two-Stage Melt Polycondensation

The following diagram illustrates the typical two-stage process for synthesizing CHDA-based polyesters.

Melt_Polycondensation_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation charge_reactants Charge Reactor: - 1,4-CHDA - Diol (e.g., CHDM, BD) - Catalyst (e.g., TBT) purge_n2 Purge with Nitrogen charge_reactants->purge_n2 heat_stir Heat to 180-230°C with Stirring purge_n2->heat_stir collect_h2o Collect Water Byproduct heat_stir->collect_h2o oligomers Formation of Oligomers collect_h2o->oligomers increase_temp Increase Temperature (250-280°C) oligomers->increase_temp Transfer to Polycondensation Stage apply_vacuum Apply High Vacuum (< 2 mbar) increase_temp->apply_vacuum viscosity_increase Monitor Viscosity Increase apply_vacuum->viscosity_increase high_polymer High Molecular Weight Polymer viscosity_increase->high_polymer extrude extrude high_polymer->extrude Cool and Extrude

Caption: Workflow for two-stage melt polycondensation of CHDA polyesters.

Chemical Reaction Pathway

This diagram shows the generalized esterification reaction between 1,4-CHDA and a generic diol.

Esterification_Reaction cluster_reactants Reactants cluster_products Products CHDA HOOC-(C₆H₁₀)-COOH (1,4-CHDA) plus1 + Diol HO-R-OH (Diol) Polyester -[OC-(C₆H₁₀)-COO-R-O]n- (Polyester) Diol->Polyester Catalyst, Heat Vacuum plus2 + Water H₂O (Water)

Caption: Generalized polyester formation from 1,4-CHDA and a diol.

References

Troubleshooting & Optimization

Technical Support Center: Industrial Synthesis of 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA).

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of 1,4-CHDA, presented in a question-and-answer format.

Issue 1: Low Overall Yield

Q: My overall reaction yield of 1,4-CHDA is consistently low. What are the potential causes and how can I improve it?

A: Low yield in the hydrogenation of terephthalic acid (TPA) can stem from several factors related to reaction conditions and catalyst efficacy.

  • Sub-optimal Reaction Conditions: Temperature and pressure are critical. The hydrogenation of TPA to 1,4-CHDA is an exothermic reaction, favoring lower temperatures. However, excessively low temperatures can hinder the dissolution of TPA. A careful balance is necessary, with a recommended temperature range of 493.15-523.15 K to achieve a good reaction rate while minimizing side reactions.[1]

  • Catalyst Deactivation: The catalyst, typically palladium or ruthenium on a carbon support, can deactivate over time.[2][3] This can be due to poisoning by impurities in the feedstock or sintering of the metal particles at high temperatures.

  • Side Reactions: The primary side reaction to consider is the decarboxylation of TPA to benzoic acid, which is favored at higher temperatures.[1] Over-hydrogenation can also occur, leading to byproducts like 4-methyl cyclohexyl methanol (B129727) and 1,4-dimethyl cyclohexane, particularly with highly active catalysts like ruthenium at elevated temperatures.[4][5]

Troubleshooting Workflow for Low Yield

G start Low Yield of 1,4-CHDA check_conditions Verify Reaction Conditions (Temp, Pressure) start->check_conditions check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Correct optimize_temp Optimize Temperature (493.15-523.15 K) check_conditions->optimize_temp Incorrect analyze_byproducts Analyze for Side Products (GC-MS) check_catalyst->analyze_byproducts Active regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Deactivated adjust_catalyst_type Consider Catalyst Type (e.g., Pd/C for selectivity) analyze_byproducts->adjust_catalyst_type Side Reactions Detected end_bad Issue Persists (Consult further) analyze_byproducts->end_bad No Side Reactions end_good Yield Improved optimize_temp->end_good regenerate_catalyst->end_good adjust_catalyst_type->end_good

Caption: Troubleshooting logic for addressing low reaction yield.

Issue 2: Incorrect Cis/Trans Isomer Ratio

Q: The final product has an undesirable cis/trans isomer ratio. How can I control the stereochemistry of 1,4-CHDA?

A: Control of the cis/trans isomer ratio is a critical challenge, as the trans isomer is often preferred for its properties in polyester (B1180765) production.

  • Thermodynamic Equilibrium: At temperatures around 280-300°C, a thermodynamically controlled equilibrium is established, typically resulting in approximately 66 ± 2% of the trans-isomer.[6]

  • Isomerization: The cis isomer can be converted to the more stable trans isomer through thermal treatment. Heating a crude mixture of 1,4-CHDA to a temperature above the melting point of the cis isomer (around 170°C) but below that of the trans isomer (around 310°C) can drive the isomerization.[7]

  • Catalytic Isomerization: Certain catalysts, such as lithium chloride and sulfonic acids, can accelerate the isomerization process.[6]

Issue 3: Product Impurities

Q: My purified 1,4-CHDA contains significant impurities. What are the common impurities and how can they be removed?

A: Impurities in the final product can arise from the feedstock or side reactions during synthesis.

  • Common Impurities: A common impurity from the hydrogenation of crude TPA is 4-carboxybenzaldehyde (4-CBA).[8] Other byproducts can include 4-methylcyclohexanecarboxylic acid and cyclohexanecarboxylic acid.[9]

  • Purification Methods:

    • Crystallization: Recrystallization is a common method for purifying 1,4-CHDA.

    • Solvent Washing: Contacting the crude product with a suitable solvent, such as a cyclic ether like tetrahydrofuran, can selectively dissolve impurities.[9]

    • Vaporization: Heating the crude product in an inert atmosphere can remove volatile impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for 1,4-CHDA?

A1: The main industrial route is the catalytic hydrogenation of terephthalic acid (TPA).[5] This process typically uses a palladium or ruthenium catalyst on a carbon support.[2][3]

Q2: Why is the trans isomer of 1,4-CHDA often preferred?

A2: The trans isomer of 1,4-CHDA provides desirable properties to polyesters, such as improved hardness, flexibility, and impact strength, making it valuable in the automotive and construction industries.[10]

Q3: What analytical methods are used to determine the purity and isomer ratio of 1,4-CHDA?

A3: High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the cis and trans isomers of 1,4-CHDA.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities.[4]

Q4: What are the key safety precautions to consider during the industrial synthesis of 1,4-CHDA?

A4: The synthesis involves handling flammable gases (hydrogen) under high pressure and high temperatures, as well as potentially corrosive chemicals. Key safety measures include:

  • Ensuring proper ventilation and use of personal protective equipment (PPE).

  • Adhering to strict protocols for handling high-pressure reactors.

  • Storing flammable materials in approved containers and cabinets.[11]

  • Having a clear emergency plan and ensuring all personnel are trained on it.[12]

  • Consulting the Safety Data Sheet (SDS) for all chemicals used.[13]

Quantitative Data Summary

ParameterValueConditions/NotesReference
Reaction Temperature 150 - 300 °CFor hydrogenation of TPA.[7]
Reaction Pressure >1,000 psigFor hydrogenation of TPA.[7]
Cis-Isomer Melting Point 168-170 °C
Trans-Isomer Melting Point 312.5 °C
Thermal Isomerization Temp. >180 °CTo convert cis to trans isomer.[7]
Equilibrium Trans-Isomer % ~66%Thermodynamically controlled at ~280°C.[6]
Purity (Industrial Grade) ≥98% or ≥99%

Experimental Protocols

Protocol 1: Hydrogenation of Terephthalic Acid (TPA)

Objective: To synthesize a crude mixture of 1,4-CHDA via the catalytic hydrogenation of TPA.

Materials:

  • Terephthalic acid (TPA)

  • Palladium on carbon catalyst (e.g., 5% Pd/C)

  • Solvent (e.g., deionized water)

  • High-pressure autoclave reactor with stirring mechanism

  • Hydrogen gas source

Procedure:

  • Charge the autoclave reactor with TPA, the Pd/C catalyst, and the solvent.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., >1,000 psig).

  • Heat the reactor to the target temperature (e.g., 150-300°C) while stirring.

  • Maintain the reaction conditions for the specified duration.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to recover the catalyst.

  • The filtrate contains the crude 1,4-CHDA, which can be isolated by crystallization or other purification methods.

Protocol 2: Thermal Isomerization of Cis-1,4-CHDA to Trans-1,4-CHDA

Objective: To enrich the trans-isomer content of a crude 1,4-CHDA mixture.

Materials:

  • Crude 1,4-CHDA (mixture of cis and trans isomers)

  • Reaction vessel with heating and stirring capabilities

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Charge the reaction vessel with the crude 1,4-CHDA.

  • Purge the vessel with an inert gas.

  • Heat the crude 1,4-CHDA to a temperature above the melting point of the cis-isomer but below that of the trans-isomer (e.g., 180-300°C).

  • Maintain this temperature while stirring for a set period to allow for isomerization. The higher melting point trans-isomer may precipitate out of the molten cis-isomer.

  • Cool the mixture and collect the solid, which will be enriched in the trans-isomer.

  • Further purification can be achieved through recrystallization.

Protocol 3: Purity and Isomer Ratio Analysis by HPLC

Objective: To determine the purity and the cis/trans isomer ratio of a 1,4-CHDA sample.

Materials:

  • 1,4-CHDA sample

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., Newcrom BH, 4.6 x 150 mm, 5 µm)[10]

  • Mobile phase: Acetonitrile and water with an acidic buffer (e.g., 0.1% H₂SO₄)[10]

  • Reference standards for cis- and trans-1,4-CHDA

Procedure:

  • Prepare a standard solution of known concentrations of the cis and trans reference standards.

  • Prepare a solution of the 1,4-CHDA sample to be analyzed.

  • Set up the HPLC system with the specified column and mobile phase.

  • Inject the standard solution to determine the retention times and response factors for the cis and trans isomers.

  • Inject the sample solution.

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times.

  • Quantify the amount of each isomer by comparing the peak areas to the standard calibration.

  • Calculate the purity and the cis/trans isomer ratio.

General Synthesis and Purification Workflow

G start Start: Terephthalic Acid hydrogenation Catalytic Hydrogenation (Pd/C or Ru/C, H2, Temp, Pressure) start->hydrogenation crude_chda Crude 1,4-CHDA (Cis/Trans Mixture) hydrogenation->crude_chda isomerization Thermal Isomerization (Optional, for high trans content) crude_chda->isomerization purification Purification (Crystallization, Solvent Wash) crude_chda->purification Direct Purification isomerization->purification final_product High Purity 1,4-CHDA purification->final_product analysis Quality Control (HPLC for Isomer Ratio, GC-MS for Impurities) final_product->analysis end Final Product analysis->end

Caption: General workflow for the industrial synthesis and purification of 1,4-CHDA.

References

Technical Support Center: Synthesis of 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,4-Cyclohexanedicarboxylic acid (CHDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your CHDA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial and laboratory-scale method for synthesizing this compound is the catalytic hydrogenation of terephthalic acid (TPA).[1] This process involves the reduction of the aromatic ring of TPA in the presence of a catalyst, typically a noble metal such as palladium or ruthenium on a carbon support.[2]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges encountered during the synthesis of CHDA include:

  • Low Yield: Can be caused by a variety of factors including catalyst deactivation, incomplete reaction, or suboptimal reaction conditions.

  • Byproduct Formation: Over-hydrogenation of the carboxylic acid groups can lead to the formation of impurities such as 4-methyl cyclohexyl methanol (B129727) and 1,4-dimethyl cyclohexane (B81311).[2][3]

  • Control of Stereoisomers: The reaction produces a mixture of cis and trans isomers. The desired trans isomer often requires specific conditions to be maximized.

  • Product Purification: Separation of the desired trans-CHDA from the cis-isomer and other reaction byproducts can be challenging.

Q3: How can I control the cis/trans isomer ratio of the final product?

A3: The cis/trans isomer ratio is influenced by reaction conditions such as temperature and pressure, as well as the choice of catalyst. Higher temperatures can favor the formation of the thermodynamically more stable trans isomer. Additionally, isomerization of the cis to the trans isomer can be achieved by heating the product in a suitable solvent.

Q4: What are the recommended catalysts for the hydrogenation of terephthalic acid?

A4: The choice of catalyst is critical for achieving high yield and selectivity.

  • Palladium on Carbon (Pd/C): This is a commonly used catalyst that generally provides good selectivity towards the formation of this compound without significant over-hydrogenation of the carboxylic acid groups.[2]

  • Ruthenium on Carbon (Ru/C): While also effective for the hydrogenation of the aromatic ring, Ru/C is a more active catalyst and can lead to the over-hydrogenation of the carboxylic acid groups, especially at higher temperatures.[2] Lowering the reaction temperature when using Ru/C can help to minimize these side products.[2]

Q5: How can I determine the cis/trans isomer ratio of my product?

A5: The ratio of cis and trans isomers of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yield is a frequent issue in the synthesis of CHDA. The following guide provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed catalyst_check Check Catalyst Activity start->catalyst_check reaction_conditions Verify Reaction Conditions start->reaction_conditions reactant_purity Assess Reactant Purity start->reactant_purity workup_procedure Review Work-up & Purification start->workup_procedure catalyst_deactivated Catalyst Deactivated? catalyst_check->catalyst_deactivated temp_pressure Incorrect Temperature/Pressure? reaction_conditions->temp_pressure impurities Impurities in TPA or Solvent? reactant_purity->impurities product_loss Product Loss During Work-up? workup_procedure->product_loss regenerate_catalyst Regenerate or Replace Catalyst catalyst_deactivated->regenerate_catalyst Yes inadequate_catalyst Inadequate Catalyst Loading? catalyst_deactivated->inadequate_catalyst No increase_loading Increase Catalyst Loading inadequate_catalyst->increase_loading Yes optimize_conditions Optimize T&P temp_pressure->optimize_conditions Yes reaction_time Insufficient Reaction Time? temp_pressure->reaction_time No increase_time Increase Reaction Time reaction_time->increase_time Yes mixing Inefficient Mixing? reaction_time->mixing No improve_agitation Improve Agitation mixing->improve_agitation Yes purify_reactants Purify Reactants impurities->purify_reactants Yes optimize_workup Optimize Work-up/Purification product_loss->optimize_workup Yes

Caption: Troubleshooting workflow for low yield in CHDA synthesis.

Detailed Troubleshooting Steps:

  • Catalyst Deactivation: The catalyst can become deactivated due to poisoning by impurities in the reactants or solvent, or by coking at high temperatures.

    • Solution: If catalyst poisoning is suspected, ensure the purity of your terephthalic acid, solvent, and hydrogen gas. If the catalyst is deactivated, it may need to be regenerated or replaced with a fresh batch. For Pd/C catalysts, regeneration can sometimes be achieved by washing with a dilute base followed by a high-temperature water wash, and then a reduction step.[5][6][7]

  • Suboptimal Reaction Conditions:

    • Temperature and Pressure: The hydrogenation of terephthalic acid is an exothermic reaction, and lower temperatures generally favor the formation of CHDA.[8] However, the solubility of TPA is low at lower temperatures. A typical temperature range is 100-150°C. Hydrogen pressure is also a critical parameter, with higher pressures generally leading to faster reaction rates.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress by techniques like TLC or HPLC to ensure it has run for a sufficient duration.

    • Agitation: Inefficient stirring can lead to poor mass transfer of hydrogen to the catalyst surface, resulting in a slower reaction rate. Ensure vigorous stirring throughout the reaction.

  • Impure Reactants: Impurities in the starting terephthalic acid or the solvent can poison the catalyst.

    • Solution: Use high-purity terephthalic acid and solvents. If necessary, purify the starting materials before use.

  • Product Loss During Work-up: Significant amounts of product can be lost during filtration and crystallization if not performed correctly.

    • Solution: Ensure complete transfer of the product at each step. When crystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.

Issue 2: High Levels of Byproducts (Over-hydrogenation)

The presence of byproducts such as 4-methyl cyclohexyl methanol and 1,4-dimethyl cyclohexane indicates over-hydrogenation of the carboxylic acid groups.

Mitigation Strategies:

  • Catalyst Selection: Palladium on carbon (Pd/C) is generally less active for the hydrogenation of carboxylic acids compared to Ruthenium on carbon (Ru/C).[2] Using a 5% Pd/C catalyst can significantly reduce the formation of over-hydrogenation byproducts.[2]

  • Reaction Temperature: Higher temperatures can promote the hydrogenolysis of the carboxylic acid groups. Operating at a lower temperature (e.g., 100-130°C) can improve the selectivity for this compound. A study showed that with a 5% Ru/C catalyst, decreasing the temperature from 493 K to 453 K increased the selectivity for CHDA to 95%.[2]

Issue 3: Undesirable cis/trans Isomer Ratio

The hydrogenation of terephthalic acid produces a mixture of cis and trans isomers of this compound. For many applications, a high trans isomer content is desirable.

Strategies for Controlling Isomer Ratio:

  • Reaction Conditions: Higher reaction temperatures can favor the formation of the thermodynamically more stable trans isomer.

  • Isomerization: The cis isomer can be converted to the trans isomer by heating the product mixture at elevated temperatures (e.g., 250-300°C) in a suitable solvent or in the melt phase.

  • Purification: The trans isomer, having a higher melting point and often lower solubility than the cis isomer, can be selectively isolated through fractional crystallization.

Data Presentation

Table 1: Comparison of Catalysts for Terephthalic Acid (TPA) Hydrogenation

CatalystTemperature (K)TPA Conversion (%)Selectivity to 1,4-CHDA (%)Major ByproductsReference
5% Ru/C493100Low4-methyl cyclohexyl methanol, 1,4-dimethyl cyclohexane[2]
5% Ru/C453100954-methyl cyclohexane carboxylic acid[2]
5% Pd/C493100>99Negligible over-hydrogenation[2]

Table 2: Physical Properties of cis and trans Isomers of this compound

Propertycis-1,4-Cyclohexanedicarboxylic acidtrans-1,4-Cyclohexanedicarboxylic acidReference
CAS Number619-81-8619-82-9[1]
Molecular Weight172.18 g/mol 172.18 g/mol [9]
Melting Point168-170 °C312 °C[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Terephthalic Acid using Pd/C

This protocol describes a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Terephthalic acid (TPA)

  • 5% Palladium on activated carbon (Pd/C)

  • Deionized water

  • High-pressure autoclave reactor with a magnetic stirrer

  • Hydrogen gas supply

Procedure:

  • Reactor Setup:

    • To a clean and dry high-pressure autoclave, add terephthalic acid (e.g., 10 g), 5% Pd/C catalyst (e.g., 0.5 g, 5 wt% of TPA), and deionized water (e.g., 100 mL).

  • Purging:

    • Seal the reactor and purge it with nitrogen gas three times to remove any air.

    • Then, purge the reactor with hydrogen gas three times.

  • Reaction:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 120°C).

    • Maintain the temperature and pressure for the desired reaction time (e.g., 4-6 hours), monitoring the pressure drop to gauge hydrogen uptake.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen gas.

    • Open the reactor and filter the hot reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst with hot deionized water.

  • Isolation:

    • Combine the filtrate and washings.

    • Allow the solution to cool to room temperature and then in an ice bath to crystallize the this compound.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.

Experimental Workflow for Hydrogenation

Hydrogenation_Workflow start Start charge_reactor Charge Reactor with TPA, Pd/C, and Water start->charge_reactor purge_n2 Purge with Nitrogen (3x) charge_reactor->purge_n2 purge_h2 Purge with Hydrogen (3x) purge_n2->purge_h2 pressurize_h2 Pressurize with Hydrogen purge_h2->pressurize_h2 heat_stir Heat and Stir pressurize_h2->heat_stir reaction Maintain T&P for 4-6h heat_stir->reaction cool_down Cool to Room Temperature reaction->cool_down vent_h2 Vent Excess Hydrogen cool_down->vent_h2 purge_n2_final Purge with Nitrogen vent_h2->purge_n2_final filter_catalyst Hot Filter to Remove Catalyst purge_n2_final->filter_catalyst crystallize Crystallize Product filter_catalyst->crystallize isolate_product Isolate and Dry Product crystallize->isolate_product end End isolate_product->end

Caption: Experimental workflow for the catalytic hydrogenation of TPA.

Protocol 2: Recrystallization of this compound

This protocol is for the purification of crude this compound to improve its purity and potentially enrich the trans isomer content.

Materials:

  • Crude this compound

  • Deionized water (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution:

    • Place the crude CHDA in an Erlenmeyer flask.

    • Add a minimal amount of deionized water and a boiling chip.

    • Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water.

  • Drying:

    • Dry the purified crystals in a vacuum oven.

Protocol 3: Analysis of cis/trans Isomer Ratio by HPLC

This protocol provides a general method for determining the isomer ratio of this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or sulfuric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical mobile phase could be a 90:10 mixture of 0.1% sulfuric acid in water and acetonitrile.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the carboxylic acid chromophore absorbs, for example, 210 nm.

  • Sample Preparation: Dissolve a known amount of the CHDA sample in the mobile phase or a suitable solvent.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a known concentration of a standard mixture of cis and trans isomers to determine their retention times.

  • Inject the sample solution.

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times.

  • Calculate the ratio of the two isomers based on their peak areas.

References

Technical Support Center: Polymerization of 1,4-Cyclohexanedicarboxylic Acid (CHDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding side reactions encountered during the polymerization of 1,4-cyclohexanedicarboxylic acid (CHDA).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the polymerization of 1,4-CHDA?

A1: The most prevalent side reaction is the cis/trans isomerization of the 1,4-cyclohexanedicarboxylate unit within the polymer backbone. This isomerization is significantly influenced by reaction temperature, catalyst type, and the concentration of carboxylic acid end groups.[1] Other potential side reactions, particularly at elevated temperatures, include thermal degradation and potential discoloration.

Q2: How does the cis/trans isomer ratio of the CHDA monomer affect the final polymer properties?

A2: The stereochemistry of the CHDA monomer is a critical determinant of the final polymer's characteristics. A higher trans-isomer content generally leads to a more linear and rigid polymer chain, resulting in higher crystallinity, melting temperature (T_m), and glass transition temperature (T_g).[2][3] Conversely, a higher cis-isomer content introduces kinks in the polymer chain, leading to a more amorphous polymer with a lower T_m and T_g.[4]

Q3: Can the cis/trans ratio change during polymerization?

A3: Yes, isomerization can occur during melt polycondensation, typically driven by high temperatures and the presence of catalysts.[3] The reaction tends to proceed towards a thermodynamically stable cis/trans ratio. Carboxylic acid end groups can also catalyze this isomerization, making polymerization with CHDA more susceptible to this side reaction compared to using its dimethyl ester counterpart (DMCD).[1]

Q4: What causes discoloration (yellowing) in polyesters synthesized with 1,4-CHDA?

A4: Discoloration in polyesters is often a result of thermal degradation at high polymerization temperatures or oxidation if the reaction is not conducted under an inert atmosphere. Certain catalysts, particularly some titanium-based catalysts like titanium tetrabutoxide, can also contribute to yellowing.[5][6] The presence of impurities in the monomers can also lead to colored byproducts.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues encountered during the polymerization of 1,4-CHDA.

Issue 1: Low Polymer Molecular Weight

Symptoms:

  • The final polymer has low intrinsic viscosity or molecular weight as determined by GPC.

  • The polymer is brittle or has poor mechanical properties.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Step
Inefficient Removal of Byproducts Ensure efficient removal of condensation byproducts (e.g., water or methanol) by applying a high vacuum during the polycondensation stage.[2] A leak in the vacuum system can prevent the reaction from reaching high conversion.
Incorrect Stoichiometry Precisely weigh the monomers to ensure an equimolar ratio of diacid to diol functional groups. A slight excess of the diol can be used to compensate for any loss due to volatility at high temperatures.
Monomer Impurities Use high-purity monomers. Purify monomers before use if necessary (e.g., recrystallization of CHDA). Monofunctional impurities will act as chain terminators.[7]
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Insufficient time or a temperature that is too low will result in an incomplete reaction. Conversely, excessively high temperatures can lead to thermal degradation and chain scission.[7]
Catalyst Deactivation Ensure the catalyst is active and used at the appropriate concentration. Use a fresh, properly stored catalyst.[7]
Issue 2: Unexpected Polymer Properties (Tg, Tm, Crystallinity)

Symptoms:

  • The measured glass transition temperature (T_g), melting temperature (T_m), or degree of crystallinity of the polymer differs significantly from expected values.

  • The polymer is amorphous when it should be semi-crystalline, or vice versa.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Step
Cis/Trans Isomerization The initial cis/trans ratio of the CHDA monomer may be incorrect, or isomerization may have occurred during polymerization. Control the reaction temperature to minimize isomerization.[1] Using the dimethyl ester of CHDA (DMCD) can also reduce isomerization catalyzed by carboxylic acid end groups.[1]
Thermal Degradation High reaction temperatures can lead to chain scission and a broader molecular weight distribution, which can affect thermal properties.
Inconsistent Heating/Cooling Rates in Analysis Ensure consistent and appropriate heating and cooling rates during DSC analysis to obtain reproducible results. A standard heat-cool-heat cycle is recommended to erase the thermal history of the sample.[4]
Issue 3: Polymer Discoloration (Yellowing)

Symptoms:

  • The final polymer has a yellow or brownish tint.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Step
Oxidation Conduct the polymerization under a continuous purge of an inert gas (e.g., nitrogen or argon) to prevent oxidation.
Thermal Degradation Avoid excessively high polymerization temperatures and prolonged reaction times.
Catalyst-Induced Coloration While efficient, some titanium-based catalysts can cause yellowing. Consider using alternative catalysts such as tin-based catalysts (e.g., tin(II) 2-ethylhexanoate) which are known to produce polyesters with better color.
Monomer Impurities Ensure the purity of the monomers, as impurities can lead to colored byproducts.

Experimental Protocols

Protocol 1: Melt Polycondensation of 1,4-CHDA with 1,4-Butanediol (B3395766)

This protocol describes a typical two-stage melt polycondensation process.

Materials:

  • This compound (CHDA)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or other suitable catalyst

  • Antioxidant (optional, e.g., hindered phenol)

Procedure:

  • Esterification Stage:

    • Charge the reactor with equimolar amounts of 1,4-CHDA and a slight excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).

    • If used, add the antioxidant.

    • Purge the reactor with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of inert gas.

    • Heat the mixture to 180-200°C with mechanical stirring. Water will begin to distill off.

    • Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Add the catalyst (e.g., 200-500 ppm of TBT relative to the polymer weight).

    • Gradually increase the temperature to 220-250°C.

    • Slowly apply a vacuum, gradually reducing the pressure to below 1 mbar.

    • Continue the reaction under high vacuum and elevated temperature for 4-8 hours. The progress of the reaction can be monitored by the increase in the stirrer torque, which correlates with the melt viscosity.

    • Once the desired viscosity is reached, cool the reactor to room temperature under an inert atmosphere.

    • The resulting polymer can then be extruded and pelletized.

Protocol 2: Analysis of cis/trans Isomer Ratio by ¹H NMR Spectroscopy

Procedure:

  • Sample Preparation: Dissolve approximately 10-15 mg of the polyester (B1180765) sample in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃).[8][9]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 100) should be averaged to ensure a good signal-to-noise ratio.[8][9]

  • Spectral Analysis:

    • The protons on the cyclohexane (B81311) ring of the 1,4-cyclohexanedicarboxylate unit will show distinct signals for the cis and trans isomers.

    • The methine protons (CH-COO) are particularly useful for quantification. Typically, the signal for the trans-isomer appears at a different chemical shift than the cis-isomer. For poly(butylene trans-1,4-cyclohexanedicarboxylate), the methine proton for the trans-isomer is observed around 2.28 ppm, while the cis-isomer appears around 2.44 ppm.[10]

    • Integrate the respective signals for the cis and trans isomers.

    • Calculate the percentage of each isomer using the following formula: % trans = [Area(trans) / (Area(trans) + Area(cis))] x 100 % cis = [Area(cis) / (Area(trans) + Area(cis))] x 100

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan and seal it.[4]

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature to a temperature about 30-40°C above its expected melting point at a rate of 10°C/min. This scan erases the sample's previous thermal history.[4]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature. This allows for the observation of crystallization from the melt.[4]

    • Second Heating Scan: Heat the sample again at 10°C/min over the same temperature range. The data from this scan is typically used for analysis.[4]

  • Data Analysis:

    • Determine the glass transition temperature (T_g) from the midpoint of the step change in the heat flow curve.

    • Determine the melting temperature (T_m) from the peak of the endothermic melting event.

    • Determine the crystallization temperature (T_c) from the peak of the exothermic crystallization event during the cooling scan.

    • A broad melting endotherm or the appearance of multiple melting peaks might suggest a heterogeneous polymer, possibly due to side reactions or a wide distribution of crystal perfection. A significant shift in T_g or T_m compared to a control sample can indicate changes in the cis/trans ratio or molecular weight degradation.

Protocol 4: Molecular Weight Analysis by Gel Permeation Chromatography (GPC)

Procedure:

  • Sample Preparation: Prepare a polymer solution at a concentration of 1-2 mg/mL in a suitable solvent such as tetrahydrofuran (B95107) (THF) or chloroform.[11][12] Allow the sample to dissolve completely, which may take several hours.[12]

  • Filtration: Filter the sample solution through a 0.2 µm PTFE filter to remove any particulates before injection.[12]

  • GPC Conditions:

    • Eluent: THF or chloroform.

    • Columns: A set of columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).

    • Flow Rate: Typically 1.0 mL/min.

    • Detector: A refractive index (RI) detector is commonly used.

    • Calibration: Use polystyrene standards to create a calibration curve for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI).[11][13]

  • Data Analysis:

    • A decrease in M_n or M_w compared to a standard or expected value can indicate thermal degradation.

    • An increase in the PDI suggests a broadening of the molecular weight distribution, which can be caused by side reactions such as chain scission and branching.

Visualizations

Side_Reactions_Workflow cluster_synthesis Polymerization of 1,4-CHDA cluster_side_reactions Potential Side Reactions cluster_troubleshooting Troubleshooting & Analysis start Monomers + Catalyst poly Polycondensation (High Temp, Vacuum) start->poly polymer Polyester Product poly->polymer isomerization Cis/Trans Isomerization poly->isomerization High Temp, Catalyst degradation Thermal Degradation poly->degradation Excessive Temp issue Observed Issue (e.g., Low MW, Off-spec Tg/Tm) polymer->issue discoloration Discoloration degradation->discoloration analysis Analytical Techniques issue->analysis nmr NMR (cis/trans ratio) analysis->nmr dsc DSC (Tg, Tm, Crystallinity) analysis->dsc gpc GPC (MW, PDI) analysis->gpc Isomerization_Pathway cluster_polymer In Polymer Chain cluster_properties Impact on Polymer Properties trans_monomer Trans-CHDA Monomer trans_unit Trans-1,4-cyclohexanedicarboxylate unit trans_monomer->trans_unit Polymerization cis_monomer Cis-CHDA Monomer cis_unit Cis-1,4-cyclohexanedicarboxylate unit cis_monomer->cis_unit Polymerization trans_unit->cis_unit Isomerization (Heat, Catalyst) high_crystallinity Higher Crystallinity, Higher Tm, Higher Tg trans_unit->high_crystallinity low_crystallinity Lower Crystallinity, Lower Tm, Lower Tg cis_unit->low_crystallinity Analytical_Troubleshooting_Logic cluster_symptoms Symptoms cluster_analysis Primary Analysis cluster_secondary_analysis Secondary Analysis / Root Cause start Polymerization Issue Observed low_mw Low Molecular Weight start->low_mw wrong_thermal Incorrect Tg/Tm start->wrong_thermal yellow Discoloration start->yellow gpc GPC Analysis low_mw->gpc dsc DSC Analysis wrong_thermal->dsc visual Visual Inspection yellow->visual process_review Review Process Parameters (Temp, Time, Atmosphere) gpc->process_review nmr 1H NMR for cis/trans ratio dsc->nmr tga TGA for degradation temp visual->tga visual->process_review

References

Controlling cis/trans ratio during 1,4-Cyclohexanedicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,4-Cyclohexanedicarboxylic acid (CHDA), with a specific focus on controlling the cis/trans isomer ratio.

Frequently Asked Questions (FAQs)

Q1: What is the typical initial cis/trans isomer ratio of this compound when synthesized by the hydrogenation of terephthalic acid?

A1: The hydrogenation of the benzene (B151609) ring of terephthalic acid (TPA) typically yields a mixture of cis- and trans-1,4-Cyclohexanedicarboxylic acid. The initial concentration of the trans-isomer is often low, ranging from approximately 20% to 50%, depending on the specific reaction conditions and catalyst used.[1] Generally, the as-synthesized CHDA from this method is predominantly the cis isomer.[2]

Q2: What is the thermodynamically stable cis/trans ratio for this compound?

A2: Under molten conditions, this compound will isomerize to a thermodynamically controlled equilibrium. This equilibrium mixture consists of approximately 66 ± 2% of the trans-isomer.[3] Isomerization can be influenced by temperature and the presence of catalysts.

Q3: How can I increase the proportion of the trans-isomer in my CHDA mixture?

A3: To increase the trans-isomer content, you can employ thermal isomerization. This involves heating the crude CHDA mixture. One method is to heat the mixture to a temperature above the melting point of the cis-isomer (170-171°C) but below the melting point of the trans-isomer (312-313°C).[1] This causes the cis-isomer to melt, and as it converts to the trans-isomer, the higher melting point trans-isomer precipitates out, driving the equilibrium towards the trans form.[1] Heating an aqueous solution of cis-CHDA to 240°C or higher under pressure is another reported method to achieve isomerization to the trans form.[1][4]

Q4: Is it possible to favor the formation of the cis-isomer?

A4: Yes, favoring the cis-isomer generally involves controlling the conditions of subsequent reactions to prevent isomerization. For instance, when preparing this compound dichloride, reacting this compound (with a high initial cis content) with thionyl chloride at a lower temperature, specifically between 40 to 50°C, can help inhibit the isomerization from the cis to the trans form.[2]

Troubleshooting Guides

Issue 1: The trans-isomer content in my final product is too low after hydrogenation of terephthalic acid.

  • Possible Cause: The hydrogenation conditions used may inherently favor the formation of the cis-isomer. The catalyst and reaction parameters (temperature, pressure) play a significant role in the initial isomer distribution.

  • Suggested Solution:

    • Post-synthesis Isomerization: Implement a post-hydrogenation isomerization step. Heat the crude CHDA mixture to a temperature between the melting points of the cis and trans isomers (e.g., 180°C or higher, but below 312°C) to promote the conversion of the cis- to the trans-isomer.[1]

    • Aqueous Isomerization: Alternatively, heat an aqueous solution of the CHDA mixture to temperatures of 240-250°C under pressure to facilitate isomerization.[1]

    • Catalyst Screening: While the initial search results focus more on post-synthesis control, experimenting with different hydrogenation catalysts (e.g., various supported Ru or Pd catalysts) and reaction conditions could potentially alter the initial cis/trans ratio.[5][6][7]

Issue 2: During the synthesis of a CHDA derivative (e.g., polyester, acid chloride), the cis/trans ratio of my starting material is changing.

  • Possible Cause: The reaction conditions for derivatization, particularly high temperatures, can cause isomerization towards the thermodynamic equilibrium of approximately 66% trans-isomer.[3] Acidic conditions can also catalyze this isomerization.

  • Suggested Solution:

    • Lower Reaction Temperatures: If you need to preserve a high cis-isomer content, conduct the derivatization at the lowest possible temperature. For the preparation of this compound dichloride using thionyl chloride, maintaining a reaction temperature of 40-50°C is recommended to minimize cis-to-trans isomerization.[2]

    • Choice of Monomer: When synthesizing polyesters, starting with the dimethyl ester of CHDA (dimethyl 1,4-cyclohexanedicarboxylate, DMCD) instead of the diacid can be more effective in controlling the isomer ratio, as the carboxylic acid end groups can catalyze isomerization.[8]

    • Catalyst Considerations: Be aware that certain catalysts used in polymerization, such as lithium chloride and sulfonic acids, can cause rapid isomerization at high temperatures.[3]

Issue 3: I am attempting thermal isomerization to enrich the trans-isomer, but the process is inefficient.

  • Possible Cause: The temperature and physical state of the CHDA mixture are critical for efficient isomerization. If the entire mixture becomes a homogeneous melt, an equilibrium will be established, limiting the maximum achievable trans-isomer concentration.[1]

  • Suggested Solution:

    • Controlled Temperature Profile: Ensure the isomerization is conducted at a temperature below the melting point of the trans-isomer. This allows the newly formed, higher-melting trans-isomer to precipitate from the molten cis-isomer, thus driving the reaction towards a higher trans content.[1]

    • Solid-State Isomerization: Another approach is to heat the crude CHDA in a powdery or granular form to a temperature between the melting points of the two isomers. This allows for isomerization from the cis to the trans form while the material as a whole remains in a solid state.[1]

Quantitative Data Summary

Table 1: Thermal Isomerization of this compound

MethodTemperaturePressureSolventStarting MaterialResult
Melt Isomerization180°C to <312°CAtmosphericNoneCrude CHDA mixturePrecipitation of trans-CHDA from molten cis-CHDA.[1]
Aqueous Solution Isomerization245-250°CAutogenousWaterAqueous solution of cis-CHDAYield of 58.9% trans-CHDA after 2 hours.[1]
High-Temperature Melt Isomerization310-320°CAtmosphericNoneMixture of cis- and trans-CHDAHomogeneous melt, resulting in 98% trans-CHDA after cooling and recrystallization.[1]
Thermodynamic Equilibrium in Melt~280°CAtmosphericNoneDimethyl 1,4-cyclohexanedicarboxylateThermodynamically controlled equilibrium with 66 ± 2% trans-isomer.[3]

Table 2: Influence of Reaction Conditions on Isomer Ratio During Derivatization

ReactionReactantsTemperatureKey ConditionResult
Acid Dichloride SynthesisCHDA (≥70% cis), Thionyl Chloride40-50°CDropwise addition of thionyl chloride.[2]Final product contains ≥60% cis-isomer.[2]
Polyester Synthesis (from diacid)CHDA, 1,4-Cyclohexanedimethanol (CHDM)High Temp.Carboxylic acid end groups can catalyze isomerization.[8]Slight isomerization towards the thermodynamically stable 66% trans ratio.[8]
Polyester Synthesis (from diester)DMCD, DiolsHigh Temp.Use of diester monomer.Polymerization is less critical for isomerization control compared to using the diacid.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Crude CHDA cluster_control Cis/Trans Ratio Control cluster_products Final Products TPA Terephthalic Acid (TPA) Hydrogenation Hydrogenation TPA->Hydrogenation H2 H2 / Catalyst H2->Hydrogenation Crude_CHDA Crude CHDA (cis/trans mixture, ~20-50% trans) Hydrogenation->Crude_CHDA Isomerization Isomerization Crude_CHDA->Isomerization Thermal/Catalytic Treatment Derivatization Derivatization Crude_CHDA->Derivatization Controlled Conditions (e.g., low T) High_Trans_CHDA High Trans-CHDA (>66%) Isomerization->High_Trans_CHDA High_Cis_Derivative High Cis-Derivative (e.g., Acid Chloride) Derivatization->High_Cis_Derivative logical_relationship cluster_conditions Controlling Factors cluster_outcomes Resulting Isomer Ratio Temp Temperature High_Trans Favors trans-Isomer Temp->High_Trans High Temp (>180°C) (Isomerization) High_Cis Favors cis-Isomer Temp->High_Cis Low Temp (40-50°C) (Derivatization) Catalyst Catalyst Catalyst->High_Trans Isomerization Catalysts (e.g., Sulfonic Acids) State Physical State (Melt vs. Solid vs. Solution) State->High_Trans Precipitation from Melt

References

Technical Support Center: Optimization of Polyester Properties with 1,4-Cyclohexanedicarboxylic Acid (CHDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of polyester (B1180765) properties using 1,4-Cyclohexanedicarboxylic acid (CHDA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and processing of polyesters containing CHDA.

Problem Potential Cause(s) Recommended Solution(s)
Low Polymer Molecular Weight or Poor Yield - Incomplete reaction due to insufficient reaction time or temperature.- Inefficient removal of byproducts (e.g., water or methanol).- Monomer impurity.- Suboptimal catalyst concentration.- Increase reaction time and/or temperature, but avoid excessive heat that could lead to thermal degradation.[1]- Ensure an efficient vacuum system is in place during the polycondensation step to effectively remove volatile byproducts.[2]- Use high-purity monomers.- Optimize catalyst concentration; typically 200-300 ppm of a titanium-based catalyst is effective.[2]
Polymer Discoloration (Yellowness) - Thermal degradation at high polymerization temperatures.[1]- Oxidation due to the presence of oxygen in the reactor.- Maintain the reaction temperature within the optimal range for the specific polyester system.- Incorporating CHDA can reduce the yellowness of the resulting polyester resins.[3]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen).[2]- Use a phosphorus-based stabilizer or antioxidant.[2]
Inconsistent Thermal Properties (Tg, Tm) - Uncontrolled cis/trans isomerization of CHDA during polymerization.- Variation in the cis/trans ratio of the starting CHDA material.- Control the reaction temperature, as higher temperatures can promote isomerization to the thermodynamically stable cis-trans ratio (approximately 34-66 mol% trans).[4][5]- Carboxylic acid end groups can catalyze isomerization; using dimethyl 1,4-cyclohexanedicarboxylate (DMCD) instead of CHDA can minimize this.[4][5]- Use CHDA with a consistent and known cis/trans isomer ratio for reproducible results.
Brittle Polymer - High crystallinity due to a high trans-isomer content of CHDA.- Utilize a higher proportion of the cis-isomer of CHDA to introduce kinks in the polymer chain and reduce crystallinity.[6]- Co-polymerize with a more flexible diacid or diol to disrupt the polymer chain regularity.
Poor Solubility - The symmetric structure of 1,4-CHDA can lead to poor solubility in some solvents.- Co-polymerize with 1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) to disturb the structural symmetry and improve solubility.[7][8]

Frequently Asked Questions (FAQs)

General

Q1: What are the main advantages of using 1,4-CHDA in polyester synthesis?

A1: Incorporating 1,4-CHDA into the polyester backbone can significantly enhance several properties. Its rigid cycloaliphatic structure contributes to increased thermal stability, including higher glass transition temperature (Tg) and melting temperature (Tm).[3] Polyesters modified with CHDA also exhibit improved mechanical properties such as hardness and tensile strength, as well as enhanced weatherability and hydrolytic stability, making them suitable for durable coatings and outdoor applications.[3]

Q2: How does the cis/trans isomer ratio of CHDA affect polyester properties?

A2: The stereochemistry of the CHDA monomer plays a crucial role in determining the final properties of the polyester.

  • Trans-isomer: A higher content of the linear and more symmetrical trans-isomer generally leads to a more ordered polymer structure with higher crystallinity. This results in a higher melting temperature (Tm), glass transition temperature (Tg), and increased rigidity.[1]

  • Cis-isomer: The bent structure of the cis-isomer introduces "kinks" into the polymer chain, disrupting the packing and reducing crystallinity. This leads to more amorphous polymers with lower Tm and Tg, and often increased flexibility and solubility.[6]

During melt polymerization at high temperatures, the cis/trans ratio can shift towards a thermodynamically stable equilibrium of approximately 34-66 mol% trans-isomer.[4][5]

Experimental Protocols & Data

Q3: Can you provide a general experimental protocol for synthesizing a polyester with 1,4-CHDA via melt polycondensation?

A3: A typical two-step melt polycondensation process is as follows:

Step 1: Esterification (or Transesterification)

  • Charge the reaction vessel with this compound (CHDA) or its dimethyl ester (DMCD) and the desired diol in the appropriate molar ratio (a slight excess of the diol is common).

  • Add a suitable catalyst, such as a titanium-based catalyst (e.g., titanium(IV) butoxide) at a concentration of 200-300 ppm.[2]

  • Add a stabilizer, like a phosphorous-containing compound, to prevent discoloration.[2]

  • Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.

  • Heat the mixture with continuous stirring to 180-250°C to initiate the esterification reaction and distill off the byproduct (water or methanol).[2]

Step 2: Polycondensation

  • Once the theoretical amount of byproduct from the first step has been collected, gradually increase the temperature to 250-280°C.

  • Slowly apply a vacuum (typically below 1 Torr) to facilitate the removal of excess diol and other volatile byproducts, which drives the polymerization reaction to completion.[2]

  • The viscosity of the molten polymer will increase as the molecular weight builds. The reaction is considered complete when the desired melt viscosity is achieved, often monitored by the torque on the stirrer.

  • Extrude the molten polymer under nitrogen pressure and pelletize for further analysis.

Q4: Where can I find quantitative data on the effect of CHDA on polyester properties?

A4: The following tables summarize the impact of CHDA on the thermal and mechanical properties of various polyesters.

Table 1: Effect of trans-CHDA Isomer Content on Thermal Properties

Polyester Systemtrans-CHDA Content (mol%)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)
Poly(1,4-cyclohexylene 1,4-cyclohexanedicarboxylate) (PCCD)Increases linearlyIncreases linearlyIncreases linearly

Note: Specific values are dependent on the overall polymer composition and molecular weight. The general trend shows a linear increase in Tg and Tm with increasing trans-CHDA content.[1]

Table 2: Mechanical Properties of a Polyurethane Based on a 1,4-CHDA Polyester

PropertyValue
Tensile Strength (MPa)30.7 ± 3.8
Tensile Modulus (MPa)644 ± 74
Elongation-at-Break (%)5.1 ± 1.2

Source: Data adapted from a study on polyurethane coatings based on a 1,4-CHDA polyester.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_esterification Step 1: Esterification cluster_polycondensation Step 2: Polycondensation charge_reactants Charge Reactants (CHDA, Diol, Catalyst, Stabilizer) purge_reactor Purge with Nitrogen charge_reactants->purge_reactor heat_stir Heat (180-250°C) & Stir purge_reactor->heat_stir collect_byproduct Collect Byproduct (Water/Methanol) heat_stir->collect_byproduct oligomers Formation of Oligomers collect_byproduct->oligomers End of Step 1 increase_temp Increase Temperature (250-280°C) apply_vacuum Apply Vacuum (<1 Torr) increase_temp->apply_vacuum monitor_viscosity Monitor Viscosity apply_vacuum->monitor_viscosity extrude_pelletize Extrude & Pelletize monitor_viscosity->extrude_pelletize final_polymer High Molecular Weight Polyester extrude_pelletize->final_polymer oligomers->increase_temp isomer_impact cluster_chda This compound (CHDA) cluster_properties Resulting Polyester Properties trans_isomer trans-Isomer (Linear, Symmetrical) high_crystallinity Higher Crystallinity trans_isomer->high_crystallinity cis_isomer cis-Isomer (Bent, Asymmetrical) low_crystallinity Lower Crystallinity (Amorphous) cis_isomer->low_crystallinity high_thermal Higher Tg & Tm high_crystallinity->high_thermal high_rigidity Increased Rigidity high_thermal->high_rigidity low_thermal Lower Tg & Tm low_crystallinity->low_thermal increased_flexibility Increased Flexibility low_thermal->increased_flexibility

References

Technical Support Center: Preventing Yellowing in Polyesters Made with 1,4-Cyclohexanedicarboxylic Acid (CHDA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Cyclohexanedicarboxylic acid (CHDA) in polyester (B1180765) synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent and resolve yellowing in your polymer experiments, ensuring the highest quality and desired aesthetic for your materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of yellowing in polyesters synthesized with this compound?

A1: While polyesters based on this compound (CHDA) are known for their excellent thermal stability and resistance to yellowing, discoloration can still occur.[1][2][3][4][5] The primary causes of yellowing are:

  • Thermal Degradation: Prolonged exposure to high temperatures during the polymerization process can lead to the breakdown of the polymer chains, forming colored byproducts.[6] Although CHDA itself imparts high thermal stability, other components in the formulation or excessive processing temperatures can initiate degradation.[1][2][3][4][5]

  • Oxidation: The presence of oxygen, especially at the elevated temperatures of polymerization, can cause oxidative degradation of the polyester. This process forms chromophores, which are chemical groups that absorb light and cause a yellowish appearance.[6][7]

  • Catalyst Residues: Certain polymerization catalysts, particularly titanium-based compounds, can contribute to the final color of the polyester, often imparting a yellow tint.[8]

  • Impurities in Monomers: The purity of the this compound and the diol used in the synthesis is crucial. Impurities can act as initiation sites for degradation reactions that lead to color formation. Using high-purity CHDA is recommended for low-color resins.[1][2][3][4][5]

  • Additives: Some additives, such as certain antioxidants, can themselves cause discoloration. For example, amine-based antioxidants can be converted to colored nitroxide radicals.[9]

Q2: How can I minimize yellowing during the synthesis of CHDA-based polyesters?

A2: To achieve a polyester with low color, a multi-faceted approach is necessary:

  • Maintain an Inert Atmosphere: Throughout the entire polymerization process, it is critical to maintain a continuous purge of an inert gas, such as high-purity nitrogen or argon. This minimizes the presence of oxygen and prevents oxidative degradation.[6]

  • Optimize Reaction Temperature and Time: Avoid excessive heat exposure by carefully controlling the reaction temperature and duration. While the specific temperatures will depend on the monomers used, a typical range for the polycondensation of aliphatic polyesters is 220-240°C.[6]

  • Select the Appropriate Catalyst: Tin-based catalysts, such as monobutyltin (B1198712) oxide, are generally preferred over titanium-based catalysts as they tend to produce polyesters with better color.[10]

  • Use High-Purity Monomers: Start with high-purity this compound, such as Eastman™ 1,4-CHDA-HP, which is designed for applications requiring low resin color.[1][2][3][4][5] Ensure the diol is also of high purity.

  • Incorporate Antioxidants and Stabilizers: The addition of a suitable stabilizer system is highly effective in preventing discoloration. A combination of a primary antioxidant (e.g., a hindered phenol) and a secondary antioxidant (e.g., a phosphite) is often recommended for comprehensive protection against both thermal and oxidative degradation.[7][11]

Q3: What types of antioxidants and stabilizers are most effective for CHDA polyesters, and at what concentrations?

A3: A synergistic blend of primary and secondary antioxidants is generally most effective.

  • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are commonly used. They function by donating a hydrogen atom to reactive radicals, thus terminating the degradation chain reaction.

  • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based stabilizers are widely used secondary antioxidants.[11][12][13] They work by decomposing hydroperoxides, which are unstable intermediates in the oxidation process, into non-radical, stable products.[13] This prevents the formation of color-causing species.[14]

The optimal concentration of these additives typically ranges from 0.05% to 0.5% by weight of the total monomers. The exact amount will depend on the specific processing conditions and the desired level of color protection. It is advisable to start with a lower concentration and optimize based on experimental results.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Initial yellowing of the reaction mixture at the beginning of polymerization. Impurities in the monomers or the presence of oxygen.Ensure high-purity monomers are used. Purge the reactor thoroughly with an inert gas before heating and maintain a positive pressure throughout the reaction.
Gradual yellowing of the polyester as the polymerization progresses. Thermal degradation due to excessive temperature or prolonged reaction time.Optimize the temperature profile of the polymerization. Avoid exceeding the recommended maximum temperature for the specific polyester system. Monitor the reaction progress and avoid unnecessarily long reaction times.
Significant yellowing in the final polyester product. Inappropriate catalyst choice or the absence of an effective antioxidant system.Consider switching from a titanium-based catalyst to a tin-based catalyst.[10] Incorporate a synergistic blend of a hindered phenolic antioxidant and a phosphite (B83602) stabilizer at a concentration of 0.1-0.3 wt%.
Inconsistent color between batches. Variations in raw material purity, oxygen exposure, or temperature control.Implement strict quality control for incoming monomers. Ensure consistent and thorough inert gas purging for every batch. Calibrate and monitor temperature controllers regularly.

Quantitative Data on Yellowness Prevention

The following tables provide an overview of how different factors can influence the color of CHDA-based polyesters, as measured by the Yellowness Index (YI). A lower YI value indicates less yellowing.

Table 1: Effect of Catalyst Type on Yellowness Index

Catalyst TypeTypical Concentration (ppm)Expected Yellowness Index (YI)Notes
Titanium-based (e.g., Titanium (IV) butoxide)200 - 400HigherCan lead to more significant color formation, especially at higher temperatures.[8]
Tin-based (e.g., Monobutyltin oxide)200 - 400LowerGenerally results in polyesters with better color.[10]
Antimony-based (e.g., Antimony (III) oxide)200 - 400IntermediateOften used in PET synthesis, can provide a good balance of reactivity and color.

Table 2: Effect of Antioxidant Addition on Yellowness Index

Antioxidant SystemConcentration (wt%)Expected Yellowness Index (YI)
None0High
Hindered Phenol (Primary)0.1 - 0.3Moderate
Phosphite Stabilizer (Secondary)0.1 - 0.3Moderate
Hindered Phenol + Phosphite Stabilizer0.1 - 0.3 (each)Low

Experimental Protocols

Protocol 1: Synthesis of a Low-Color Polyester from 1,4-CHDA and a Diol via Melt Polycondensation

This protocol describes a two-stage melt polycondensation method for synthesizing a low-color polyester, with an emphasis on minimizing discoloration.

Materials:

  • High-purity this compound (e.g., Eastman™ 1,4-CHDA-HP)

  • High-purity diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Tin-based catalyst (e.g., monobutyltin oxide)

  • Hindered phenolic antioxidant (e.g., Irganox® 1010)

  • Phosphite stabilizer (e.g., Irgafos® 168)

  • High-purity nitrogen or argon gas

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, distillation column, and condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup and Charging:

    • Assemble the reactor and ensure all glassware is clean and dry.

    • Charge the reactor with equimolar amounts of 1,4-CHDA and the diol.

    • Add the catalyst (e.g., 250 ppm) and the antioxidant/stabilizer package (e.g., 0.1-0.3 wt% of each).

  • Inert Atmosphere:

    • Purge the reactor with nitrogen or argon for at least 30 minutes to remove residual oxygen.

    • Maintain a slow, continuous flow of the inert gas throughout the esterification stage.

  • Esterification (First Stage):

    • With continuous stirring, heat the reaction mixture to 180-220°C.

    • Water will be produced as a byproduct and should be collected in the condenser.

    • Continue this stage until approximately 90-95% of the theoretical amount of water has been collected. This typically takes 2-4 hours.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 230-250°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr.

    • The removal of the excess diol and the increase in polymer molecular weight will be evidenced by an increase in the viscosity of the melt.

    • Continue the reaction under vacuum for 2-4 hours, or until the desired melt viscosity is achieved (as indicated by the torque on the stirrer).

  • Product Recovery:

    • Once the reaction is complete, break the vacuum with the inert gas.

    • Extrude the molten polymer from the reactor under positive nitrogen pressure.

    • The polymer can then be cooled and pelletized for further analysis.

Visualizations

Yellowing_Pathway Polyester Polyester Degradation Degradation Polyester->Degradation Oxidation Oxidation Polyester->Oxidation Heat Heat Heat->Degradation Oxygen Oxygen Oxygen->Oxidation Impurities Impurities Impurities->Degradation Catalyst_Residues Catalyst_Residues Catalyst_Residues->Degradation Chromophores Chromophores Degradation->Chromophores Oxidation->Chromophores Yellowing Yellowing Chromophores->Yellowing

Caption: Causes of yellowing in CHDA polyesters.

Troubleshooting_Workflow Start Yellowing Observed Check_Purity Check Monomer Purity Start->Check_Purity Check_Atmosphere Verify Inert Atmosphere Start->Check_Atmosphere Check_Temp Review Temperature Profile Start->Check_Temp Check_Catalyst Evaluate Catalyst Choice Start->Check_Catalyst Check_Additives Assess Antioxidant System Start->Check_Additives Action_Purity Use High-Purity Monomers Check_Purity->Action_Purity Action_Atmosphere Ensure Thorough N2/Ar Purge Check_Atmosphere->Action_Atmosphere Action_Temp Optimize Temperature & Time Check_Temp->Action_Temp Action_Catalyst Switch to Tin-Based Catalyst Check_Catalyst->Action_Catalyst Action_Additives Incorporate Phenol/Phosphite Blend Check_Additives->Action_Additives Result Low-Color Polyester Action_Purity->Result Action_Atmosphere->Result Action_Temp->Result Action_Catalyst->Result Action_Additives->Result

Caption: Troubleshooting workflow for yellowing.

References

Troubleshooting poor solubility of 1,4-Cyclohexanedicarboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,4-Cyclohexanedicarboxylic Acid

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility of this compound (CHDA) in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound (CHDA)?

A1: this compound is a white crystalline solid. Its solubility is highly dependent on the solvent, temperature, and the specific isomeric form (cis, trans, or a mixture). As a di-carboxylic acid, it has polar functional groups, but the cyclohexane (B81311) ring provides significant non-polar character. A cis/trans mixture is generally soluble in ethanol (B145695), acetone (B3395972), and chloroform.[1] It is also soluble in hot methanol (B129727) but only slightly soluble in ether and water.[2]

Q2: How do the cis and trans isomers of CHDA differ in solubility?

A2: The spatial arrangement of the carboxylic acid groups in the cis and trans isomers significantly impacts their physical properties and solubility.

  • cis-1,4-CHDA: This isomer has "considerable" solubility in water.[1] Its lower melting point (170-171 °C) suggests weaker intermolecular forces compared to the trans isomer, allowing it to dissolve more readily.[1][3]

  • trans-1,4-CHDA: This isomer has a much higher melting point (over 300 °C) and is less soluble in water than the cis isomer.[1][3] Its symmetrical structure allows for more efficient crystal packing and stronger intermolecular hydrogen bonding, making it harder for solvent molecules to break apart the crystal lattice.

Q3: My CHDA is precipitating out of my reaction mixture. What are the likely causes?

A3: Precipitation of CHDA during a reaction is typically caused by exceeding its solubility limit. This can be triggered by several factors:

  • Temperature Change: A decrease in temperature will lower the solubility of CHDA, potentially causing it to crash out of solution.[4]

  • Solvent Composition Change: If the reaction consumes a solvent in which CHDA is soluble, or produces a substance in which it is insoluble (an anti-solvent), the overall solvating power of the mixture can decrease.

  • pH Shift: In aqueous or protic solutions, a shift towards a more acidic pH can cause precipitation. The protonated carboxylic acid form is less soluble than its deprotonated carboxylate salt form.[5]

  • Reaction Byproducts: The formation of an insoluble salt or complex involving CHDA can lead to precipitation.

  • Isomerization: At elevated temperatures, isomerization from the more soluble cis form to the less soluble trans form can occur, leading to the precipitation of the trans isomer.[6]

Q4: How can I improve the solubility of CHDA for my reaction?

A4: Several strategies can be employed to improve the solubility of CHDA:

  • Solvent Selection: Choose a solvent that is a good match for CHDA's polarity. Polar aprotic solvents like acetone or polar protic solvents like hot methanol or ethanol are often effective.[1][2]

  • Temperature Increase: For many solvents, heating the reaction mixture will increase the solubility of CHDA.[4][7]

  • Co-solvency: Using a mixture of solvents can enhance solubility more than a single solvent alone.[8]

  • pH Adjustment (for aqueous systems): Adding a base (e.g., NaOH, K2CO3) to deprotonate the carboxylic acid groups will form the highly water-soluble dicarboxylate salt.[5] This is a common technique for reactions in aqueous media.

  • Derivatization: Converting the carboxylic acid to a more soluble derivative, such as an ester (e.g., dimethyl 1,4-cyclohexanedicarboxylate), may be an option depending on the subsequent reaction steps.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: CHDA will not fully dissolve in the chosen solvent at the start of the reaction.

Possible Cause Suggested Solution
Incorrect Solvent Choice The polarity of the solvent may not be appropriate. The principle of "like dissolves like" is crucial.[9]
Insufficient Temperature The solubility of solids generally increases with temperature.[4]
High Percentage of trans Isomer The starting material may be rich in the less soluble trans isomer.[1]
Concentration Too High The amount of CHDA exceeds its solubility limit in the volume of solvent used.

Issue 2: CHDA precipitates from the reaction mixture unexpectedly.

Possible Cause Suggested Solution
Reaction temperature has dropped. Re-heat the mixture to the optimal reaction temperature and maintain it consistently.
An anti-solvent is being formed. Analyze the reaction mechanism to see if a byproduct is reducing CHDA solubility. Consider adding a co-solvent that can solubilize all components.
The pH of the medium has changed. If applicable, buffer the reaction mixture or add a base to maintain a pH where the carboxylate salt form is favored.
cis to trans isomerization is occurring. If the reaction is run at high temperatures, the less soluble trans isomer may form and precipitate.[6] Characterize the precipitate (e.g., by melting point) to confirm.

Data Presentation

Table 1: Qualitative Solubility of this compound Isomers
Solventcis-Isomertrans-Isomercis/trans MixtureCitation(s)
WaterConsiderably SolubleLower solubility than cisSlightly Soluble[1][2]
MethanolSolubleSoluble (especially when hot)Soluble (especially when hot)[2]
EthanolSolubleSolubleSoluble[1][2]
AcetoneSolubleSolubleSoluble[1][2]
ChloroformSolubleNot specifiedSoluble[1]
Diethyl EtherNot specifiedNot specifiedSlightly Soluble[2]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility via pH Adjustment

This protocol is for reactions in aqueous or protic media where CHDA solubility is limited.

  • Setup: Add the required amount of this compound to the reaction vessel containing the primary solvent (e.g., water, ethanol).

  • Base Addition: While stirring, slowly add a suitable base (e.g., 1M Sodium Hydroxide, solid Potassium Carbonate) portion-wise or drop-wise to the suspension.

  • Monitor Dissolution: Continue adding the base and monitor the mixture. The solid CHDA should begin to dissolve as it is converted to its more soluble dicarboxylate salt.

  • pH Check: Use pH paper or a calibrated pH meter to check the pH of the solution. Aim for a neutral to slightly basic pH (typically 7-9), depending on the stability of other reactants.

  • Completion: Once all the solid has dissolved and the target pH is reached, proceed with the addition of other reagents.

  • Workup Consideration: Be aware that at the end of the reaction, acidifying the mixture will re-protonate the carboxylate and cause the CHDA (or a derivative) to precipitate, which can be a useful purification step.

Protocol 2: Small-Scale Solvent Screening for CHDA Solubility

This protocol helps identify an optimal solvent or co-solvent system for your reaction.

  • Preparation: Dispense a small, measured amount of CHDA (e.g., 10 mg) into several separate small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent (e.g., Toluene, Acetonitrile, Dimethylformamide (DMF), Dioxane, etc.).

  • Room Temperature Test: Vigorously stir or shake each vial at room temperature for 2-3 minutes. Record your observations (e.g., fully dissolved, partially dissolved, insoluble).

  • Elevated Temperature Test: For any vials where the CHDA did not fully dissolve, carefully heat them in a controlled manner (e.g., in a heated sand bath or on a hot plate) to a temperature suitable for your intended reaction. Do not exceed the solvent's boiling point.

  • Observation: Record which solvents dissolve the CHDA upon heating. Note if the compound precipitates upon cooling back to room temperature.

  • Selection: Choose the solvent that provides the best solubility under your desired reaction conditions and is compatible with your reaction chemistry.

Visualizations

TroubleshootingWorkflow start Issue: Poor CHDA Solubility check_solvent Is the solvent appropriate? start->check_solvent check_isomer Is the cis/trans ratio known? solution_isomer Consider purifying to isolate the more soluble cis isomer. check_isomer->solution_isomer Yes check_temp Is the temperature optimized? check_solvent->check_temp No solution_solvent Perform solvent screening. Consider a co-solvent system. check_solvent->solution_solvent Yes check_ph Is pH a factor? (Aqueous/Protic System) check_temp->check_ph No solution_temp Increase reaction temperature. check_temp->solution_temp Yes check_ph->check_isomer No solution_ph Adjust pH with a base to form a soluble salt. check_ph->solution_ph Yes

Caption: A workflow for troubleshooting poor CHDA solubility.

SolubilityFactors cluster_factors Primary Factors Solvent Solvent Choice (Polarity) Solubility CHDA Solubility Solvent->Solubility Temp Temperature Temp->Solubility pH pH (Aqueous) pH->Solubility Isomer Cis/Trans Ratio Isomer->Solubility

Caption: Key factors influencing CHDA solubility.

ExperimentalWorkflow start Start: Solvent Screening prep 1. Dispense known mass of CHDA into multiple vials start->prep add_solvent 2. Add known volume of different solvents to each vial prep->add_solvent test_rt 3. Agitate at Room Temp & Record Observations add_solvent->test_rt decision_rt Fully Dissolved? test_rt->decision_rt test_heat 4. Heat undissolved samples & Record Observations decision_rt->test_heat No end_success End: Optimal Solvent Identified decision_rt->end_success Yes decision_heat Fully Dissolved? test_heat->decision_heat decision_heat->end_success Yes end_fail End: Solvent Inadequate (Try other solvents) decision_heat->end_fail No

Caption: Experimental workflow for solvent screening.

References

Technical Support Center: Catalyst Selection for 1,4-Cyclohexanedicarboxylic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 1,4-Cyclohexanedicarboxylic acid (CHDA).

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of 1,4-CHDA, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Molecular Weight of the Final Polymer

  • Question: Why is the molecular weight of my polyester (B1180765) unexpectedly low?

  • Answer: Low molecular weight in 1,4-CHDA polymerization can stem from several factors:

    • Inadequate Monomer Purity: Impurities in 1,4-CHDA or the diol can act as chain terminators, preventing the formation of long polymer chains. It is crucial to use high-purity monomers.

    • Imprecise Stoichiometry: An imbalance in the molar ratio of diacid to diol can lead to an excess of one type of functional group at the chain ends, limiting polymer growth. Precise measurement of monomers is critical.

    • Inefficient Removal of Byproducts: In polycondensation, the removal of byproducts like water or methanol (B129727) is essential to drive the reaction towards equilibrium.[1] Inefficient vacuum or inert gas sparging can hinder this process.

    • Suboptimal Reaction Conditions: Insufficient reaction time or temperatures that are too low can result in incomplete conversion. Conversely, excessively high temperatures can lead to thermal degradation and chain scission.

    • Catalyst Inactivity or Incorrect Concentration: The catalyst may be deactivated due to improper storage or handling. An insufficient catalyst concentration will lead to a slow reaction, while an excessive amount can promote side reactions.

Issue 2: Discoloration (Yellowing) of the Polymer

  • Question: My final polyester product has a yellow tint. What is the cause and how can I prevent it?

  • Answer: Discoloration in polyesters is often a result of thermal degradation or side reactions at high temperatures.

    • High Polymerization Temperature: Prolonged exposure to high temperatures during the polycondensation stage can cause the polymer to degrade and yellow.

    • Catalyst Choice: Certain catalysts, particularly some titanium-based catalysts, can contribute to yellowing.[2] Consider using a different catalyst, such as a tin-based catalyst like monobutyltin (B1198712) oxide, which may reduce discoloration.[2]

    • Oxygen Presence: The presence of oxygen at high temperatures can lead to oxidative degradation. Ensure the reaction is carried out under a consistently inert atmosphere (e.g., nitrogen or argon).

    • Purification: Washing the final polymer with a solvent like n-hexane or toluene (B28343) can help remove impurities that may be causing the discoloration.[2]

Issue 3: Poor Control Over cis/trans Isomerization

  • Question: How can I control the cis/trans isomer ratio of the 1,4-CHDA units in my polymer, and why is it important?

  • Answer: The cis/trans ratio of the 1,4-CHDA monomer unit significantly impacts the physical properties of the resulting polyester, such as crystallinity and melting point. The trans-isomer is generally more linear and leads to higher crystallinity.

    • Thermodynamic Equilibrium: During melt polycondensation, isomerization can occur, tending towards a thermodynamically stable cis/trans ratio.[3]

    • Temperature and Time: Higher reaction temperatures and longer reaction times can promote isomerization.[4] To maintain a high trans-isomer content, it is advisable to keep the polymerization temperature and duration to the minimum required for achieving the desired molecular weight.

    • Catalyst Influence: The type and concentration of the catalyst can influence the rate of isomerization. Some acidic catalysts can accelerate this process.[4]

    • Starting Monomer: The cis/trans ratio of the initial 1,4-CHDA monomer will influence the final polymer's isomeric composition. Using a high trans-isomer starting material is recommended for achieving a highly crystalline polymer.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for 1,4-CHDA polymerization?

A1: The most frequently used catalysts for the polycondensation of 1,4-CHDA to form polyesters are organometallic compounds. Titanium-based catalysts, such as titanium tetrabutoxide (TBT) and tetraisopropyl titanate, are widely employed due to their high activity. Tin-based catalysts are also a viable option.

Q2: Can you provide a general experimental protocol for the polymerization of 1,4-CHDA?

A2: A typical lab-scale synthesis of a polyester from 1,4-CHDA and a diol (e.g., 1,4-butanediol) involves a two-stage melt polycondensation process. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: How can I monitor the progress of the polymerization reaction?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Melt Viscosity: An increase in the melt viscosity of the reaction mixture indicates an increase in the polymer's molecular weight. This can be monitored by observing the torque on the mechanical stirrer.

  • Byproduct Collection: The amount of water or alcohol collected in the condenser provides a direct measure of the extent of the esterification reaction.

  • Acid Number Titration: Periodically taking samples and titrating for the remaining carboxylic acid end groups can be used to follow the conversion.

  • Spectroscopy (FTIR/NMR): These techniques can be used to analyze the chemical structure of the polymer and confirm the formation of ester linkages.

  • Gel Permeation Chromatography (GPC): GPC analysis of samples taken at different time points can provide detailed information on the evolution of molecular weight and polydispersity index (PDI).

Q4: What is the significance of the two-stage process (esterification and polycondensation)?

A4: The two-stage process is crucial for achieving high molecular weight polyesters.

  • Esterification Stage: The initial stage is carried out at a lower temperature and atmospheric pressure to form low molecular weight oligomers and remove the bulk of the water byproduct. This prevents the loss of volatile monomers at higher temperatures and vacuum.

  • Polycondensation Stage: The second stage involves increasing the temperature and applying a high vacuum. This facilitates the removal of the remaining byproduct and diol, shifting the equilibrium towards the formation of high molecular weight polymer chains.

Data Presentation

Table 1: Comparison of Common Catalyst Types for Polyesterification

Catalyst TypeExamplesTypical ConcentrationAdvantagesDisadvantages
Titanium-based Titanium tetrabutoxide (TBT), Tetraisopropyl titanate50 - 200 ppmHigh activity, readily availableCan cause polymer yellowing at high temperatures
Tin-based Monobutyltin oxide, Dibutyltin oxide100 - 300 ppmGood activity, can result in less discoloration compared to some Ti catalystsPotential environmental and health concerns
Antimony-based Antimony trioxide200 - 400 ppmWidely used in industrial PET productionEnvironmental concerns, less common in lab-scale synthesis of specialty polyesters
Acid Catalysts p-Toluenesulfonic acid0.1 - 0.5 wt%InexpensiveCan promote side reactions and isomerization, corrosive

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation of 1,4-CHDA with 1,4-Butanediol (B3395766) using Titanium Tetrabutoxide (TBT) Catalyst

Materials:

  • This compound (1,4-CHDA)

  • 1,4-Butanediol (BDO)

  • Titanium tetrabutoxide (TBT) catalyst solution (e.g., in toluene or butanol)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection.

  • Heating mantle with temperature controller.

  • Vacuum pump.

  • Cold trap.

Procedure:

Stage 1: Esterification

  • Charge the reactor with 1,4-CHDA and 1,4-butanediol in the desired molar ratio (typically a slight excess of diol, e.g., 1:1.2).

  • Begin stirring and purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Heat the mixture to 180-200°C under a gentle nitrogen flow.

  • Once the mixture is molten and homogenous, add the TBT catalyst (typically 50-200 ppm relative to the final polymer weight).

  • Continue heating at this temperature for 2-4 hours. Water will be evolved and collected in the condenser. The reaction is considered complete for this stage when approximately 80-90% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-250°C.

  • Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mbar over a period of 30-60 minutes. This slow reduction prevents excessive foaming.

  • Continue the reaction under high vacuum and at 220-250°C for another 2-4 hours. The progress of the polycondensation can be monitored by the increase in the viscosity of the melt (observed via the stirrer torque).

  • Once the desired viscosity is reached, stop the heating and break the vacuum with nitrogen.

  • Allow the polymer to cool under a nitrogen atmosphere before extruding or dissolving for further analysis.

Visualizations

G Troubleshooting Workflow for Low Molecular Weight Polymer start Low Molecular Weight Observed check_purity Verify Monomer Purity & Stoichiometry start->check_purity purity_ok Purity/Stoichiometry OK check_purity->purity_ok check_setup Check Reaction Setup for Leaks (Inert Atmosphere & Vacuum) setup_ok Setup OK check_setup->setup_ok purity_ok->check_setup No Issue Found repurify Action: Re-purify Monomers & Adjust Stoichiometry purity_ok->repurify Issue Found optimize_byproduct Optimize Byproduct Removal (e.g., Improve Vacuum) setup_ok->optimize_byproduct No Leaks seal_system Action: Seal System setup_ok->seal_system Leaks Found review_catalyst Review Catalyst Activity & Concentration optimize_byproduct->review_catalyst adjust_conditions Adjust Temperature & Reaction Time review_catalyst->adjust_conditions use_fresh_catalyst Action: Use Fresh Catalyst & Optimize Concentration review_catalyst->use_fresh_catalyst Issue Found end High Molecular Weight Achieved adjust_conditions->end repurify->start seal_system->start use_fresh_catalyst->start increase_temp_time Action: Increase Temperature/Time & Monitor Viscosity increase_temp_time->end

Caption: Troubleshooting workflow for addressing low molecular weight in polymerization.

G Two-Stage Melt Polycondensation Process for Polyesters cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation charge_monomers Charge 1,4-CHDA and Diol inert_atmosphere Establish Inert Atmosphere (N2) charge_monomers->inert_atmosphere heat_esterification Heat to 180-200°C (Atmospheric Pressure) inert_atmosphere->heat_esterification add_catalyst Add Catalyst heat_esterification->add_catalyst collect_water Collect Water Byproduct add_catalyst->collect_water oligomers Formation of Oligomers collect_water->oligomers increase_temp Increase Temperature to 220-250°C apply_vacuum Apply High Vacuum (<1 mbar) increase_temp->apply_vacuum remove_byproduct Remove Glycol & Water apply_vacuum->remove_byproduct increase_viscosity Monitor Viscosity Increase remove_byproduct->increase_viscosity high_polymer High Molecular Weight Polyester increase_viscosity->high_polymer oligomers->increase_temp

Caption: General workflow for the two-stage melt polycondensation of 1,4-CHDA.

References

Technical Support Center: Purification of Crude 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities in crude 1,4-CHDA can include:

  • Geometric Isomers: The most common "impurity" is the undesired geometric isomer (cis or trans). Crude 1,4-CHDA is typically a mixture of both cis and trans isomers.[1][2]

  • Unreacted Starting Materials: If synthesized by the hydrogenation of terephthalic acid, unreacted terephthalic acid may be present.

  • Byproducts of Hydrogenation: Over-hydrogenation of the aromatic ring can lead to byproducts. For a similar compound, byproducts included 4-methyl cyclohexyl methanol (B129727) and 1,4-dimethyl cyclohexane.[3]

  • Catalyst Residues: Residual hydrogenation catalyst (e.g., Palladium, Ruthenium, or Rhodium) may be present.[4]

  • Solvent Residues: Residual solvents from the synthesis or workup can be present.

Q2: What are the primary methods for purifying crude this compound?

The most common laboratory-scale purification techniques for solid organic compounds like 1,4-CHDA are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification. For separating the cis and trans isomers, specialized techniques like fractional crystallization or the use of dynamic metal-organic frameworks may be employed.[5]

Q3: How can I separate the cis and trans isomers of this compound?

Separating cis and trans isomers of 1,4-CHDA can be challenging due to their similar physical properties. Here are a few approaches:

  • Fractional Crystallization: This method relies on slight differences in the solubility of the isomers in a particular solvent. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized.

  • Dynamic Metal-Organic Framework (MOF) Separation: A novel approach involves using a Co(II)-based dynamic MOF that selectively crystallizes the trans-isomer from a mixture. The pure trans-isomer can then be released from the MOF.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be an effective method for separating cis and trans isomers, particularly on an analytical scale. A reverse-phase column with a mobile phase of acetonitrile (B52724) and water with a buffer is a common setup.[6][7]

  • Isomerization: If one isomer is desired, it is possible to isomerize the other. For instance, heating the cis-isomer can convert it to the more thermally stable trans-isomer.[4][8]

Troubleshooting Guides

Recrystallization

Recrystallization is a common and effective technique for purifying solid organic compounds.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Test the solubility of a small amount of crude 1,4-CHDA in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Water and ethanol-water mixtures are commonly used for dicarboxylic acids.[5][9]

  • Dissolution: In an Erlenmeyer flask, add the crude 1,4-CHDA and a boiling chip. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Troubleshooting Recrystallization Issues

ProblemPossible CauseSolution
No crystals form upon cooling. Too much solvent was used.Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then allow the solution to cool again.[11]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure 1,4-CHDA.[11][12]
The cooling process is too rapid.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[10]
The product "oils out" instead of crystallizing. The boiling point of the recrystallization solvent is higher than the melting point of the solute.Select a solvent with a lower boiling point.
Significant impurities are present, lowering the melting point of the mixture.Try pre-purifying the crude material by another method, such as a simple filtration through a silica (B1680970) plug, before recrystallization. Oiling out can also be addressed by re-heating the solution, adding more solvent, and cooling slowly.[13][14][15]
The recovered yield is low. Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor and cool it again to recover more crystals.[13]
Premature crystallization occurred during hot filtration.Use a heated funnel and pre-heat the filtration apparatus. Add a small amount of extra hot solvent before filtering.
The purified crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[16]

Quantitative Data (Illustrative)

Purification MethodStarting Purity (cis/trans ratio)Final Purity (trans-isomer)Typical YieldReference
Isomerization by heating followed by recrystallization from waterMixture of cis and trans98%Not specified[8]
Crystallization from aqueous solution with heatingMixture of cis and transIncreased trans ratioHigh yield[4]
Column Chromatography

Flash column chromatography can be used to purify 1,4-CHDA, especially for separating it from less polar or more polar impurities.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent). A good solvent system will give the desired compound an Rf value of approximately 0.3.[17] For carboxylic acids, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) with a small amount of acetic or formic acid to reduce tailing is often effective.[18]

  • Column Packing: Pack a chromatography column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude 1,4-CHDA in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Run the eluent through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography Issues

ProblemPossible CauseSolution
Poor separation of compounds. The solvent system is not optimal.Re-evaluate the solvent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
The compound is eluting too quickly or too slowly. The polarity of the eluent is too high or too low.If the compound elutes too quickly, decrease the polarity of the eluent. If it elutes too slowly, gradually increase the polarity.[5]
Streaking or tailing of the compound spot on TLC. The compound is acidic.Add a small amount (0.5-1%) of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid groups.[18]

Visual Guides

Workflow for Purification of Crude this compound

Purification_Workflow Crude Crude 1,4-CHDA Assess Assess Purity (e.g., HPLC, GC-MS) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Impurities with different solubilities Chromatography Column Chromatography Assess->Chromatography Impurities with different polarities Isomer_Separation Isomer Separation (e.g., Fractional Crystallization, MOF) Assess->Isomer_Separation Cis/Trans separation needed Pure Pure 1,4-CHDA Recrystallization->Pure Chromatography->Pure Analyze Analyze Final Purity Pure->Analyze Isomer_Separation->Pure

Caption: General workflow for the purification of crude 1,4-CHDA.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Attempt Cooling Cooling Solution Start->Cooling No_Crystals No Crystals Form Cooling->No_Crystals Issue Oiling_Out Product Oils Out Cooling->Oiling_Out Issue Low_Yield Low Yield Cooling->Low_Yield Issue Success Pure Crystals Cooling->Success Success Add_Seed Add Seed Crystal / Scratch Flask No_Crystals->Add_Seed Try Reduce_Solvent Reduce Solvent Volume No_Crystals->Reduce_Solvent Try Reheat Reheat and Add More Solvent Oiling_Out->Reheat Try Change_Solvent Change Solvent Oiling_Out->Change_Solvent Try Concentrate_Mother_Liquor Concentrate Mother Liquor Low_Yield->Concentrate_Mother_Liquor Try

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Enhancing Polymer Thermal Stability with 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-Cyclohexanedicarboxylic acid (CHDA) to enhance the thermal stability of polymers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and characterization of polymers incorporating CHDA.

ProblemPotential CausesRecommended Solutions
Low Molecular Weight of the Final Polymer 1. Impure Monomers: Impurities can act as chain terminators, preventing the formation of long polymer chains.[1] 2. Inaccurate Stoichiometry: An imbalance in the molar ratio of diacid to diol monomers will limit the degree of polymerization.[1] 3. Inefficient Removal of Byproducts: In polycondensation reactions, the removal of small molecule byproducts (e.g., water or methanol) is crucial to drive the reaction towards high molecular weight polymer formation.[1][2] 4. Suboptimal Reaction Conditions: Reaction temperature and time that are too low or too short can lead to incomplete conversion.[1] 5. Catalyst Deactivation or Incorrect Concentration: The catalyst may be inactive or used at a concentration that is too low for efficient polymerization.[1]1. Monomer Purification: Purify CHDA and the corresponding diol prior to use. Recrystallization is a common method for solid monomers.[1] 2. Precise Stoichiometry: Accurately weigh the monomers to ensure a 1:1 molar ratio. 3. Efficient Byproduct Removal: For melt polycondensation, apply a high vacuum during the later stages of the reaction to effectively remove volatile byproducts.[2][3] Ensure the reaction setup has an efficient condenser and collection flask. 4. Optimize Reaction Conditions: Gradually increase the temperature in stages. An initial lower temperature stage allows for oligomer formation, followed by a higher temperature stage under vacuum to build molecular weight.[1][2] Monitor the reaction progress by observing the viscosity of the melt.[3] 5. Catalyst Management: Use a fresh, active catalyst at an appropriate concentration (typically in the ppm range).[3]
Polymer Discoloration (Yellowing/Browning) 1. Thermal Degradation: Exposing the polymer to excessively high temperatures or for prolonged periods during polymerization can cause thermal degradation.[1] 2. Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation and discoloration.1. Precise Temperature Control: Carefully control the reaction temperature and avoid exceeding the thermal stability limit of the polymer.[4] A two-stage temperature profile is often recommended.[1] 2. Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
Inconsistent Thermal Properties (Tg, Tm) 1. Cis/Trans Isomer Ratio Variation: The ratio of cis to trans isomers of CHDA in the polymer backbone significantly influences its crystallinity and thermal transition temperatures.[5] The trans isomer generally leads to higher crystallinity and melting points.[5] Inconsistent starting isomer ratios or isomerization during polymerization can lead to variable thermal properties.[6][7] 2. Incomplete Polymerization: Low molecular weight polymers will exhibit different thermal properties compared to their high molecular weight counterparts.1. Control of Isomer Ratio: Start with a CHDA monomer with a known and consistent cis/trans isomer ratio. Be aware that cis-trans isomerization can occur at high polymerization temperatures, often catalyzed by acidic end groups.[6][7] Using the dimethyl ester of CHDA (DMCD) can sometimes reduce the extent of isomerization compared to using the diacid directly.[6] 2. Ensure Complete Reaction: Follow the troubleshooting steps for achieving high molecular weight to ensure consistent polymer architecture.
Poor Solubility of the Final Polymer 1. High Crystallinity: Polymers with a high content of the trans-CHDA isomer can be highly crystalline and, as a result, may have limited solubility in common organic solvents.[8]1. Adjust Isomer Ratio: Using a higher proportion of the cis-CHDA isomer can disrupt chain packing, reduce crystallinity, and improve solubility.[7] 2. Copolymerization: Introduce a comonomer to disrupt the regularity of the polymer chain and reduce crystallinity.

Frequently Asked Questions (FAQs)

Q1: How does this compound enhance the thermal stability of polymers?

A1: The incorporation of the rigid and bulky cycloaliphatic ring of this compound into the polymer backbone restricts the segmental motion of the polymer chains. This increased rigidity leads to a higher glass transition temperature (Tg) and often a higher melting temperature (Tm), which contributes to improved thermal stability.[5] Polyesters based on CHDA have shown excellent thermal stability, with degradation temperatures often starting between 385 and 395 °C.

Q2: What is the significance of the cis/trans isomer ratio of CHDA in polymer synthesis?

A2: The stereochemistry of the 1,4-cyclohexylene unit, specifically the cis/trans ratio, has a profound impact on the polymer's properties. The trans isomer has a more linear and rigid structure, which allows for better chain packing and higher crystallinity, resulting in a higher melting point and glass transition temperature.[5] Conversely, the cis isomer introduces a kink in the polymer chain, leading to a more amorphous polymer with a lower Tg and Tm.[7][8] The final properties of the polymer can be tailored by controlling this ratio.

Q3: Can the cis/trans ratio of CHDA change during polymerization?

A3: Yes, cis-trans isomerization can occur during melt polycondensation, especially at high temperatures.[6][8] This isomerization can be catalyzed by acidic end groups.[6] The thermodynamically stable equilibrium for some polyester (B1180765) systems has been reported to be around a 34-66 mol% cis-trans ratio.[6] Therefore, the final isomer ratio in the polymer may differ from that of the starting monomer.

Q4: What are the typical reaction conditions for synthesizing polyesters with CHDA?

A4: A common method for synthesizing polyesters with CHDA is a two-step melt polycondensation process.[5]

  • Esterification/Transesterification: This initial stage is carried out at a lower temperature (e.g., 180-250 °C) under an inert atmosphere.[3] This step forms low molecular weight oligomers and removes the majority of the condensation byproduct (e.g., water).

  • Polycondensation: The temperature is then gradually increased (e.g., up to 280-310 °C), and a high vacuum is applied.[3] This stage facilitates the removal of the remaining byproducts and drives the reaction to form a high molecular weight polymer.

Q5: What analytical techniques are used to characterize the thermal stability of CHDA-based polymers?

A5: The primary techniques for evaluating thermal stability are:

  • Thermogravimetric Analysis (TGA): This technique measures the weight loss of a sample as a function of temperature. It is used to determine the onset of decomposition temperature and the temperature of maximum weight loss rate, providing a direct measure of the polymer's thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow to or from a sample as it is heated or cooled. It is employed to determine key thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm).

Quantitative Data

Table 1: Thermal Properties of a Polyester based on 1,4-CHDA and 1,4-Butanediol

PropertyValue
Onset Decomposition Temperature (Tonset)385 - 395 °C
Glass Transition Temperature (Tg)Dependent on cis/trans ratio
Melting Temperature (Tm)Dependent on cis/trans ratio

Note: The specific values for Tg and Tm are highly dependent on the cis/trans isomer ratio of the CHDA used and the resulting crystallinity of the polymer.

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene 1,4-cyclohexanedicarboxylate) via Melt Polycondensation

Materials:

  • This compound (CHDA)

  • 1,4-Butanediol (BDO)

  • Catalyst (e.g., Titanium(IV) butoxide - TBT)

  • Stabilizer (e.g., Phosphorous acid)

Procedure:

  • Reactor Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charging the Reactor: Charge the reactor with equimolar amounts of CHDA and a slight excess of BDO (e.g., 1.1 to 1.5 molar ratio to diacid). Add the catalyst (e.g., 200 ppm TBT) and stabilizer.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the first stage.

  • Esterification Stage:

    • Heat the reaction mixture to 180-220 °C with constant stirring.

    • Water will be produced as a byproduct and should be collected in the distillation receiver.

    • Continue this stage until approximately 90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 240-260 °C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr.

    • The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds. Monitor the torque on the stirrer as an indicator of viscosity.

    • Continue the reaction under high vacuum until the desired viscosity is achieved.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be extruded or carefully removed from the reactor.

Protocol 2: Thermal Characterization by TGA and DSC

Thermogravimetric Analysis (TGA):

  • Place a small amount of the polymer sample (5-10 mg) into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of decomposition and the temperature of maximum decomposition rate from the resulting TGA curve.

Differential Scanning Calorimetry (DSC):

  • Weigh a small amount of the polymer sample (5-10 mg) and seal it in a DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample:

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min).

    • Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again to the final temperature at the same heating rate.

  • Record the heat flow as a function of temperature.

  • Determine the glass transition temperature (Tg) from the second heating scan as a step change in the baseline, and the melting temperature (Tm) as the peak of the endothermic transition.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Selection Monomer Selection (CHDA, Diol) Purification Monomer Purification Monomer_Selection->Purification Polycondensation Melt Polycondensation (Esterification & Polycondensation) Purification->Polycondensation Polymer_Recovery Polymer Recovery Polycondensation->Polymer_Recovery Structural_Analysis Structural Analysis (NMR, FTIR) Polymer_Recovery->Structural_Analysis Molecular_Weight Molecular Weight Determination (GPC) Polymer_Recovery->Molecular_Weight Thermal_Analysis Thermal Analysis (TGA, DSC) Polymer_Recovery->Thermal_Analysis Isomer_Influence cluster_trans trans-Isomer cluster_cis cis-Isomer CHDA_Isomers 1,4-CHDA Isomers Trans trans-CHDA CHDA_Isomers->Trans Cis cis-CHDA CHDA_Isomers->Cis Linear_Chain Linear Polymer Chain Trans->Linear_Chain High_Crystallinity High Crystallinity Linear_Chain->High_Crystallinity High_Tm_Tg Higher Tm and Tg High_Crystallinity->High_Tm_Tg Kinked_Chain Kinked Polymer Chain Cis->Kinked_Chain Amorphous Amorphous Kinked_Chain->Amorphous Low_Tm_Tg Lower Tm and Tg Amorphous->Low_Tm_Tg

References

Technical Support Center: Esterification of 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 1,4-Cyclohexanedicarboxylic acid, with a focus on reducing reaction times and improving yields.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the esterification of this compound.

Q1: My esterification reaction is very slow. What are the primary factors influencing the reaction rate?

A1: The rate of esterification is primarily influenced by several factors:

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used. Insufficient catalyst will result in a slow reaction. For solid acid catalysts, the number of accessible acid sites and the surface area are important.

  • Temperature: Higher reaction temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or degradation of the reactants and products. The optimal temperature is often near the boiling point of the alcohol used, especially when employing a Dean-Stark trap to remove water.

  • Water Content: Fischer esterification is a reversible reaction that produces water as a byproduct. The presence of water in the reaction mixture will shift the equilibrium back towards the reactants, slowing down the net rate of ester formation. It is crucial to use dry reagents and glassware and to remove water as it is formed.

  • Steric Hindrance: While this compound itself does not present significant steric hindrance, the choice of alcohol can play a role. Bulkier alcohols will react more slowly than smaller, primary alcohols.

  • Reactant Molar Ratio: Using a large excess of one reactant, typically the less expensive alcohol, can shift the equilibrium towards the product side and increase the reaction rate.

Q2: I am observing a low yield of my desired diester. What are the common causes and how can I improve the yield?

A2: Low yields in the esterification of this compound can be attributed to several factors:

  • Equilibrium Limitations: As an equilibrium process, the reaction may not proceed to completion. To improve the yield, you can:

    • Use a large excess of the alcohol.

    • Remove water as it forms using a Dean-Stark apparatus, molecular sieves, or by performing the reaction under vacuum.

  • Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time to reach equilibrium. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

  • Side Reactions: At elevated temperatures, side reactions such as the formation of ethers from the alcohol or other degradation pathways can occur, consuming starting materials and reducing the yield of the desired ester.

  • Workup and Purification Issues: The desired ester may be lost during the workup and purification steps. Ensure proper neutralization of the acid catalyst and efficient extraction of the product. Purification by vacuum distillation should be performed carefully to avoid thermal decomposition.

Q3: What are the recommended catalysts for the esterification of this compound, and how do they compare?

A3: Several types of catalysts can be used for this esterification, each with its own advantages and disadvantages:

  • Homogeneous Acid Catalysts: Sulfuric acid and p-toluenesulfonic acid are highly effective and widely used. They are inexpensive and generally provide fast reaction rates. However, they can be corrosive and require neutralization and removal during workup, which can generate significant aqueous waste.

  • Heterogeneous (Solid) Acid Catalysts: Ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal oxides offer the advantage of being easily separable from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. Their activity may be lower than homogeneous catalysts, potentially requiring higher temperatures or longer reaction times.

  • Organometallic Catalysts: Titanium-based catalysts, such as titanium tetraisopropoxide, are effective, particularly for transesterification reactions. These are often used in industrial settings.

Q4: Can advanced techniques like microwave or ultrasound be used to reduce the reaction time?

A4: Yes, both microwave irradiation and ultrasonication are effective methods for accelerating esterification reactions.

  • Microwave-Assisted Esterification: Microwaves can rapidly and efficiently heat the reaction mixture, leading to a significant reduction in reaction time, often from hours to minutes. This technique can also improve yields and reduce the formation of side products.

  • Ultrasound-Assisted Esterification: Sonication can enhance mass transfer and provide the activation energy needed for the reaction, also leading to shorter reaction times and milder reaction conditions compared to conventional heating. For instance, some ultrasound-assisted esterifications of carboxylic acids have been shown to complete in as little as 1-5 hours.

Data Presentation

The following tables summarize quantitative data for the synthesis of dialkyl 1,4-cyclohexanedicarboxylates from various sources.

Table 1: Synthesis of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

Starting MaterialCatalystTemperature (°C)Pressure ( kg/cm ²)Reaction TimeYield/SelectivityReference
Dimethyl TerephthalateRu/Al₂O₃120-16020-30Continuous>99% selectivity[1]
Dimethyl TerephthalateRuthenium on inert support110-14052.7-70.3 (750-1000 psig)Not specifiedHigh[2]

Table 2: Synthesis of Diethyl 1,4-Cyclohexanedicarboxylate

Starting MaterialCatalystTemperature (°C)Reaction Time (h)YieldReference
cis-Δ⁴-Tetrahydrophthalic Anhydridep-Toluenesulfonic acid monohydrateReflux12-1683-86%[3]

Table 3: Synthesis of Dibutyl 1,4-Cyclohexanedicarboxylate

Starting MaterialCatalystTemperature (°C)Reaction Time (h)YieldReference
Dimethyl 1,4-cyclohexanedicarboxylateTitanium-based170-2004-8>75%[4]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), add this compound (1 equivalent).

  • Add the desired alcohol (e.g., methanol, ethanol, or butanol) in excess (5-10 equivalents). The alcohol can also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid catalyst, such as concentrated sulfuric acid (1-3 mol%) or p-toluenesulfonic acid (1-3 mol%).

  • Reaction: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the alcohol was used in large excess, remove it under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst - Caution: CO₂ evolution ), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude ester can be purified by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound and excess Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux (with optional Dean-Stark trap) B->C D Monitor reaction by TLC C->D E Cool and remove excess Alcohol D->E F Dilute and Wash with NaHCO₃ (aq) and Brine E->F G Dry organic layer F->G H Concentrate under reduced pressure G->H I Purify by Vacuum Distillation H->I

Caption: Experimental workflow for the esterification of this compound.

troubleshooting_guide Start Low Yield or Slow Reaction Q1 Is the reaction slow? Start->Q1 A1_Temp Increase Temperature Q1->A1_Temp Yes Q2 Reaction reached equilibrium? Q1->Q2 No A1_Cat Increase Catalyst Concentration A1_Temp->A1_Cat A1_Time Increase Reaction Time A1_Cat->A1_Time End Improved Yield and Rate A1_Time->End A2_Equilibrium Shift Equilibrium Q2->A2_Equilibrium Yes Q3 Side reactions observed? Q2->Q3 No A2_Excess_Alc Use large excess of alcohol A2_Equilibrium->A2_Excess_Alc A2_Remove_H2O Remove water (Dean-Stark) A2_Equilibrium->A2_Remove_H2O A2_Excess_Alc->End A2_Remove_H2O->End A3_Side_Reactions Optimize Conditions Q3->A3_Side_Reactions Yes Q3->End No A3_Lower_Temp Lower reaction temperature A3_Side_Reactions->A3_Lower_Temp A3_Milder_Cat Use a milder catalyst A3_Side_Reactions->A3_Milder_Cat A3_Lower_Temp->End A3_Milder_Cat->End

Caption: Troubleshooting decision tree for this compound esterification.

References

Scale-up considerations for 1,4-Cyclohexanedicarboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) production. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the production of 1,4-CHDA.

Problem 1: Low Yield or Incomplete Conversion in Hydrogenation of Terephthalic Acid (TPA)

Potential Cause Troubleshooting Step
Catalyst Deactivation Regeneration/Replacement: Deactivated catalysts, often palladium-based, can be a primary cause. Sintering of palladium particles or poisoning by sulfur compounds can reduce activity. Consider regenerating the catalyst according to the manufacturer's protocol or replacing it with a fresh catalyst.
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Review the experimental protocol and ensure the correct catalyst-to-substrate ratio is used.
Insufficient Hydrogen Pressure Pressure Check: The hydrogenation of the aromatic ring requires sufficient hydrogen pressure. Ensure the reactor is properly sealed and that the hydrogen pressure is maintained at the recommended level throughout the reaction. Typical pressures can range from 40 to 400 bar.
Inadequate Mixing Agitation Rate: In a slurry reactor, poor mixing can lead to mass transfer limitations. Increase the agitation speed to ensure the catalyst is well-suspended and in contact with the reactants.
Reaction Temperature Too Low Temperature Optimization: While lower temperatures can favor the desired product and reduce side reactions, a temperature that is too low will result in slow reaction kinetics. A typical temperature range for TPA hydrogenation is 160°C to 300°C.
Impure Starting Material TPA Purity Check: Impurities in the terephthalic acid can poison the catalyst. Use high-purity TPA for the reaction.

Problem 2: Poor Selectivity and Formation of Byproducts in Hydrogenation

Potential Cause Troubleshooting Step
Over-hydrogenation Reaction Time and Temperature Control: Excessive reaction times or high temperatures can lead to the formation of byproducts like 4-methyl cyclohexyl methanol (B129727) and 1,4-dimethyl cyclohexane (B81311) through hydrogenolysis. Carefully monitor the reaction progress and stop it once the desired conversion is reached.
Catalyst Choice: The choice of catalyst can significantly impact selectivity. For instance, Ru/C catalysts can be more prone to hydrogenolysis at higher temperatures compared to Pd/C catalysts.
Decarbonylation Oxygen Control: The presence of dissolved oxygen can promote the decarbonylation of intermediates, especially when using palladium catalysts. Ensure the reaction is carried out under an inert atmosphere.

Problem 3: Difficulty in Separating Cis and Trans Isomers

Potential Cause Troubleshooting Step
Similar Solubilities Fractional Crystallization: This is a common method for separating the isomers based on their different solubilities. The trans-isomer is generally less soluble than the cis-isomer.
Solvent Selection: The choice of solvent is critical for successful fractional crystallization. Water is a commonly used solvent.
Co-precipitation Slow Cooling: Rapid cooling can lead to the co-precipitation of both isomers. Employ a slow and controlled cooling process to allow for selective crystallization.
Incomplete Isomerization Thermal Isomerization: If a specific isomer is desired, thermal isomerization can be employed. Heating the mixture can convert the cis-isomer to the more stable trans-isomer.
Inefficient Separation Technique Alternative Methods: For analytical and small-scale separations, High-Performance Liquid Chromatography (HPLC) can be a powerful tool.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial routes are:

  • Hydrogenation of Terephthalic Acid (TPA): This is a widely used method where TPA is hydrogenated, typically using a palladium or ruthenium catalyst on a carbon support.

  • Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD): DMCD is first produced by the hydrogenation of dimethyl terephthalate (B1205515) (DMT) and then hydrolyzed to 1,4-CHDA.

Q2: What are the typical reaction conditions for the hydrogenation of terephthalic acid?

A2: Typical conditions can vary, but generally fall within the following ranges:

  • Temperature: 160°C to 300°C

  • Pressure: 40 to 400 bar

  • Catalyst: Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C)

Q3: How can I control the cis/trans isomer ratio of the final product?

A3: The cis/trans isomer ratio can be influenced by several factors:

  • Reaction Conditions: The choice of catalyst and reaction conditions during hydrogenation can affect the initial isomer ratio.

  • Isomerization: The cis-isomer can be converted to the more stable trans-isomer through heating. This can be a separate process step to enrich the final product in the trans-isomer.

Q4: My final product is off-color. What could be the cause?

A4: Discoloration can result from impurities in the starting materials or byproducts formed during the reaction. Purification steps such as recrystallization are crucial for obtaining a pure, white product. Treatment with activated charcoal can also help in removing colored impurities.

Q5: What are the key safety considerations when scaling up 1,4-CHDA production?

A5: Key safety considerations include:

  • High-Pressure Hydrogenation: Working with high-pressure hydrogen requires specialized equipment and strict safety protocols to prevent leaks and potential explosions.

  • Flammable Solvents: If flammable solvents are used, proper ventilation and grounding are necessary to avoid ignition sources.

  • Catalyst Handling: Some hydrogenation catalysts can be pyrophoric (ignite spontaneously in air), especially after use. They should be handled under an inert atmosphere.

Quantitative Data Summary

Table 1: Hydrogenation of Terephthalic Acid (TPA) to 1,4-CHDA

ParameterValueReference
Catalyst5% Pd/C
Temperature220 °C
Conversion of TPA100%
Selectivity to 1,4-CHDA95%
Byproduct4-methyl cyclohexane carboxylic acid

Table 2: Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) to 1,4-CHDA

ParameterValueReference
ReactantsDMCD, Water
Temperature100 - 300 °C
Pressure1 - 85 atm
CatalystAcid or Base (optional)
YieldHigh

Experimental Protocols

Protocol 1: Hydrogenation of Terephthalic Acid to this compound

  • Reactor Setup: Charge a high-pressure autoclave reactor with terephthalic acid and a 5% Pd/C catalyst (e.g., 5% by weight of TPA).

  • Solvent Addition: Add a suitable solvent, such as water.

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

  • Heating and Agitation: Heat the reactor to the target temperature (e.g., 220°C) while stirring vigorously to ensure good mixing.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Filtration: Filter the reaction mixture to remove the catalyst. The catalyst should be handled carefully under a wet or inert atmosphere to prevent ignition.

  • Product Isolation: Isolate the 1,4-CHDA from the filtrate, typically by crystallization upon cooling.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water) to obtain the pure product.

Protocol 2: Separation of Cis and Trans Isomers by Fractional Crystallization

  • Dissolution: Dissolve the mixture of cis and trans isomers of 1,4-CHDA in a minimum amount of hot solvent (e.g., water).

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. The less soluble trans-isomer will crystallize out first.

  • First Crop Isolation: Collect the crystals of the trans-isomer by filtration.

  • Mother Liquor Concentration: Concentrate the mother liquor (which is now enriched in the cis-isomer) by evaporating some of the solvent.

  • Second Crop Crystallization: Cool the concentrated mother liquor to induce crystallization of the cis-isomer.

  • Second Crop Isolation: Collect the crystals of the cis-isomer by filtration.

  • Purity Analysis: Analyze the purity of each isomer fraction using techniques like melting point determination or HPLC.

  • Recrystallization (if necessary): If the purity is not satisfactory, repeat the recrystallization process for each fraction.

Visualizations

Production_Workflow cluster_synthesis Synthesis Route cluster_purification Purification and Separation Terephthalic Acid Terephthalic Acid Hydrogenation Hydrogenation Terephthalic Acid->Hydrogenation Crude 1,4-CHDA Crude 1,4-CHDA Hydrogenation->Crude 1,4-CHDA Recrystallization Recrystallization Crude 1,4-CHDA->Recrystallization Isomer Separation Isomer Separation Recrystallization->Isomer Separation Pure trans-1,4-CHDA Pure trans-1,4-CHDA Isomer Separation->Pure trans-1,4-CHDA Pure cis-1,4-CHDA Pure cis-1,4-CHDA Isomer Separation->Pure cis-1,4-CHDA

Caption: General workflow for the production and purification of 1,4-CHDA.

Troubleshooting_Low_Yield Low Yield Low Yield Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity Check Reaction Conditions Check Reaction Conditions Check Catalyst Activity->Check Reaction Conditions Active Regenerate or Replace Catalyst Regenerate or Replace Catalyst Check Catalyst Activity->Regenerate or Replace Catalyst Inactive Check Starting Material Purity Check Starting Material Purity Check Reaction Conditions->Check Starting Material Purity Conditions OK Increase H2 Pressure Increase H2 Pressure Check Reaction Conditions->Increase H2 Pressure Low Pressure Optimize Temperature Optimize Temperature Check Reaction Conditions->Optimize Temperature Temp. Issue Improve Agitation Improve Agitation Check Reaction Conditions->Improve Agitation Poor Mixing Purify TPA Purify TPA Check Starting Material Purity->Purify TPA Impure Problem Solved Problem Solved Check Starting Material Purity->Problem Solved Yield Improved

Caption: Troubleshooting logic for low yield in 1,4-CHDA synthesis.

Validation & Comparative

A Comparative Guide: 1,4-Cyclohexanedicarboxylic Acid vs. Adipic Acid in Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of diacid monomers is a critical decision in the design of polyesters and polyamides with tailored properties. This guide provides an objective, data-driven comparison of polymers synthesized using the cycloaliphatic 1,4-Cyclohexanedicarboxylic acid (CHDA) versus the linear aliphatic adipic acid. This comparison is supported by experimental data on their thermal, mechanical, and chemical properties, along with detailed experimental protocols for their synthesis.

Unveiling the Structural Differences: Rigidity vs. Flexibility

The fundamental difference between this compound and adipic acid lies in their molecular architecture. Adipic acid possesses a linear, flexible six-carbon chain, which imparts a certain degree of flexibility to the resulting polymer backbone. In contrast, the six-membered ring of CHDA introduces a rigid and bulky cycloaliphatic moiety. This structural distinction is paramount in dictating the macroscopic properties of the resulting polymers.

G cluster_0 Adipic Acid (Linear) cluster_1 This compound (Cycloaliphatic) adipic_acid adipic_label Flexibility adipic_acid->adipic_label chda chda_label Rigidity chda->chda_label

Figure 1: Chemical structures of Adipic Acid and this compound.

Performance Comparison in Polyesters

The incorporation of CHDA into polyester (B1180765) resins leads to significant enhancements in thermal stability, mechanical properties, and durability compared to polyesters based on adipic acid.

Thermal Properties: The rigid cycloaliphatic structure of CHDA restricts the mobility of the polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal stability. In contrast, the flexible nature of adipic acid results in polyesters with lower glass transition temperatures. For instance, studies on isophthalic-based polyesters have shown that while both CHDA and adipic acid can flexibilize the polymer chain to a similar extent, the use of CHDA preserves the hardness and Tg value.[1] Furthermore, polyesters derived from CHDA exhibit higher thermal stability compared to those based on terephthalic acid (TPA), a common aromatic diacid.[1]

Mechanical Properties: The rigidity of the CHDA ring contributes to increased hardness and a good balance of mechanical properties in the resulting polyesters.[2] While adipic acid is often used to improve flexibility in polyesters, this can come at the cost of hardness and outdoor durability.[2][3] CHDA, on the other hand, can provide a unique balance of hardness and flexibility.[2][3]

Durability and Chemical Resistance: CHDA-modified polyesters exhibit superior weatherability, hydrolytic stability, and resistance to chemicals and humidity.[2][3] The cycloaliphatic ring in CHDA provides excellent resistance to hydrolysis and weathering. In polyurethane coatings, polyester polyols containing CHDA show better outdoor durability compared to those containing adipic acid.[2][3]

Quantitative Data for Polyesters
PropertyPolyester from Adipic AcidPolyester from 1,4-CHDAKey Observations
Glass Transition Temperature (Tg) LowerHigherThe rigid ring structure of CHDA increases Tg, indicating better thermal resistance at elevated temperatures.[1]
Hardness LowerHigherCHDA contributes to a harder polymer, which can be beneficial in applications requiring scratch and abrasion resistance.[1]
Flexibility HigherLower (but can be balanced)Adipic acid is a primary choice for imparting flexibility. CHDA can offer a balance of hardness and flexibility.[2][3]
Outdoor Durability LowerHigherPolyesters with CHDA show improved resistance to weathering and UV degradation.[2][3]
Hydrolytic Stability LowerHigherThe cycloaliphatic structure of CHDA enhances resistance to hydrolysis.[4]
Impact Resistance LowerHigherCHDA-based polyesters can exhibit improved impact resistance.[1]

Performance Comparison in Polyamides

The use of CHDA as a replacement for adipic acid in polyamides, such as in variations of Nylon 6,6, can lead to notable improvements in mechanical and thermal properties.

Mechanical and Thermal Properties: The incorporation of the rigid cyclic CHDA monomer into the polyamide backbone increases the storage modulus, indicating a stiffer material.[5] Furthermore, polyamides containing CHDA have shown a significant increase in char production during thermal decomposition, which suggests enhanced flame retardancy compared to traditional adipic acid-based polyamides.[5]

Water Absorption: Polyamides synthesized with cyclic diacids like CHDA have demonstrated a reduction in water uptake.[5] This is a significant advantage in applications where dimensional stability and retention of mechanical properties in humid environments are crucial.

Quantitative Data for Polyamides
PropertyPolyamide from Adipic Acid (e.g., Nylon 6,6)Polyamide from 1,4-CHDAKey Observations
Storage Modulus (E') LowerHigherThe rigid cyclic structure of CHDA increases the stiffness of the polyamide.[5]
Char Yield (TGA) Lower (~2.9%)Higher (~6.1%)CHDA-containing polyamides show a doubling of char yield, indicating improved flame retardancy.[5]
Water Uptake HigherLower (up to 70% reduction)The incorporation of CHDA can significantly reduce the water absorption of the polyamide.[5]

Experimental Protocols

Polyester Synthesis via Melt Polycondensation

This protocol describes a general two-step melt polymerization process for synthesizing a polyester.

G start Charge Reactants (Diacid, Diol, Catalyst) esterification Esterification (180-250°C, N2 atmosphere) start->esterification Heat and Stir polycondensation Polycondensation (250-280°C, Vacuum) esterification->polycondensation Remove Water/Methanol (B129727) extrusion Extrusion and Pelletization polycondensation->extrusion Increase Viscosity end Final Polymer extrusion->end

Figure 2: Workflow for Polyester Synthesis via Melt Polycondensation.

Materials:

  • Dicarboxylic Acid: this compound (CHDA) or Adipic Acid

  • Diol: e.g., 1,4-Butanediol

  • Catalyst: e.g., Titanium(IV) butoxide (TBT) or Antimony(III) oxide

  • Stabilizer: e.g., Phosphorous acid

Procedure:

  • Esterification:

    • The reaction vessel is charged with the dicarboxylic acid (CHDA or adipic acid) and a slight molar excess of the diol.

    • The catalyst and stabilizer are added.

    • The reactor is purged with nitrogen to create an inert atmosphere.

    • The mixture is heated with continuous stirring to a temperature of 180-250°C.

    • The water or methanol byproduct of the esterification reaction is continuously removed and collected. This stage is continued until the theoretical amount of byproduct has been collected, indicating the formation of low molecular weight oligomers.[6]

  • Polycondensation:

    • The temperature is gradually increased to 250-280°C.

    • A vacuum is slowly applied to the system (reducing the pressure to below 1 torr) to facilitate the removal of excess diol and other volatile byproducts.

    • The viscosity of the molten polymer will increase significantly during this stage. The reaction is monitored by the torque on the mechanical stirrer and is considered complete when the desired melt viscosity is achieved.[6]

    • Once the reaction is complete, the molten polymer is extruded from the reactor under nitrogen pressure and pelletized.

Polyamide Synthesis via Melt Polycondensation

A similar melt polycondensation process can be used for the synthesis of polyamides.

Materials:

  • Dicarboxylic Acid: this compound (CHDA) or Adipic Acid

  • Diamine: e.g., Hexamethylenediamine (HMDA)

  • Catalyst: (Optional, can be self-catalyzed)

Procedure:

  • Salt Formation (Optional but common for adipic acid):

    • Equimolar amounts of the dicarboxylic acid and diamine are dissolved in water or ethanol (B145695) to form a nylon salt. This helps to ensure a 1:1 stoichiometry.

  • Polycondensation:

    • The nylon salt solution (or a direct mixture of the monomers) is charged into a reactor.

    • The reactor is heated under pressure to temperatures typically ranging from 250-300°C.

    • Water is vented off as steam, and the pressure is gradually reduced to atmospheric pressure and then to a vacuum to drive the polymerization to completion and achieve a high molecular weight.

Logical Comparison of Polymer Properties

G cluster_0 Resulting Polymer Properties Adipic_Acid Adipic Acid (Linear, Flexible) Flexibility Increased Flexibility Adipic_Acid->Flexibility Lower_Tg Lower Glass Transition Temp. Adipic_Acid->Lower_Tg Lower_Hardness Lower Hardness Adipic_Acid->Lower_Hardness CHDA 1,4-CHDA (Cyclic, Rigid) Rigidity Increased Rigidity/Stiffness CHDA->Rigidity Higher_Tg Higher Glass Transition Temp. CHDA->Higher_Tg Improved_Durability Improved Weatherability & Hydrolytic Stability CHDA->Improved_Durability Higher_Hardness Higher Hardness CHDA->Higher_Hardness

Figure 3: Comparison of properties imparted by Adipic Acid vs. 1,4-CHDA.

Conclusion

The choice between this compound and adipic acid as a diacid monomer has a profound impact on the final properties of polyesters and polyamides. Adipic acid, with its linear and flexible structure, is a suitable choice for applications where flexibility is a primary requirement. However, this often comes with a trade-off in thermal and mechanical properties.

In contrast, the rigid, cycloaliphatic structure of this compound imparts a superior combination of thermal stability, hardness, and durability, including enhanced weatherability and hydrolytic stability. In polyamides, CHDA can improve stiffness and flame retardancy while reducing water absorption. For researchers and professionals in drug development and material science, CHDA offers a versatile building block for creating high-performance polymers with an excellent balance of properties, making it a compelling alternative to adipic acid for demanding applications.

References

Comparison of Aliphatic Dicarboxylic Acids: Adipic Acid vs. Sebacic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Dicarboxylic Acids in Polymer Synthesis

The selection of monomers is a critical determinant of the final properties of condensation polymers such as polyesters and polyamides. Among these, dicarboxylic acids are fundamental building blocks whose structure directly influences the characteristics of the resulting polymer.[1][2] This guide provides a data-driven comparative analysis of various dicarboxylic acids used in polymer synthesis, focusing on how their structural differences—aliphatic chain length, linearity versus cyclicity, and aromatic isomerism—impact the mechanical and thermal properties of the final product.

The length of the aliphatic chain in dicarboxylic acids is a key factor in determining polymer properties. A common comparison is between adipic acid (a six-carbon diacid) and sebacic acid (a ten-carbon diacid) in the synthesis of polyamides, resulting in Nylon 6,6 and Nylon 6,10, respectively.[3]

The longer hydrocarbon chain of sebacic acid leads to a lower concentration of amide groups in the polymer chain.[3] This reduced density of hydrogen bonding sites results in greater flexibility, lower moisture absorption, and a lower melting point compared to polyamides derived from the shorter-chain adipic acid.[3] Conversely, the higher density of amide groups in Nylon 6,6 (from adipic acid) contributes to higher tensile strength, stiffness, and thermal stability.[3]

Data Presentation: Quantitative Comparison

The following tables summarize the key differences between polyamides synthesized with adipic acid and sebacic acid.

Table 1: Mechanical Properties of Polyamides

Property Polyamide from Adipic Acid (Nylon 6,6) Polyamide from Sebacic Acid (Nylon 6,10)
Tensile Strength 90 - 93 MPa[3] 58 MPa[3]
Tensile Modulus 1.7 - 3.55 GPa[3] 1.1 GPa[3]

| Elongation at Break | 50 - >100%[3] | 300%[3] |

Table 2: Thermal and Physical Properties of Polyamides

Property Polyamide from Adipic Acid (Nylon 6,6) Polyamide from Sebacic Acid (Nylon 6,10)
Melting Temperature 260 °C[3] 220 - 280 °C[3]
Heat Deflection Temp. (@ 1.8 MPa) 85 °C[3] 66 °C[3]

| Moisture Absorption | Higher | Significantly Lower[3] |

Comparison of Linear vs. Cyclic Dicarboxylic Acids: Adipic Acid vs. Cyclooctane-1,5-dicarboxylic Acid

The introduction of a cyclic structure into the polymer backbone significantly alters its properties. Comparing a linear diacid like adipic acid with a cyclic one such as cyclooctane-1,5-dicarboxylic acid reveals the impact of conformational rigidity.[1][2]

Adipic acid's linear chain imparts flexibility to the polymer backbone.[2] In contrast, the eight-membered ring of cyclooctane-1,5-dicarboxylic acid introduces a rigid and bulky moiety.[2] This rigidity hinders chain rotation, typically leading to a higher glass transition temperature (Tg) and a more amorphous polymer structure compared to polymers synthesized from its linear counterparts.[2] The steric hindrance from the cyclic ring may also affect polymerization kinetics, potentially slowing the reaction rate compared to more flexible linear diacids.[1]

Comparison of Aromatic Dicarboxylic Acids: Terephthalic Acid vs. Isophthalic Acid

For aromatic polymers, the substitution pattern on the benzene (B151609) ring is crucial. Terephthalic acid (TPA) is a para-isomer, while isophthalic acid (IPA) is a meta-isomer. This seemingly small difference leads to significant changes in polymer properties.

The linear, symmetrical structure of TPA allows for close chain packing and higher crystallinity, which generally results in high thermal stability and mechanical strength.[4][5] However, this linearity can also make the polymer more susceptible to certain types of degradation.[6] The kinked structure resulting from the meta-linkage of IPA disrupts chain linearity and packing. This leads to polymers with lower crystallinity and melting points but often enhanced flexibility and, notably, superior weathering resistance.[4][6] For this reason, IPA is often used to produce more durable polyester (B1180765) coatings.[6]

Experimental Protocols

Detailed methodologies for polymer synthesis are crucial for reproducibility. Below are representative protocols for the synthesis of polyesters and polyamides via melt polycondensation.

Protocol 1: Polyester Synthesis by Melt Polycondensation

This two-step process is common for synthesizing high-molecular-weight polyesters.[7]

  • Oligomerization: The dicarboxylic acid and a slight excess of a diol (e.g., 1.1 equivalents) are charged into a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.[7] The mixture is heated to 150-220°C under a nitrogen atmosphere to form low-molecular-weight oligomers.[2][7] Water, the condensation byproduct, is continuously removed.[2]

  • Polycondensation: The temperature is increased to 240-280°C, and a vacuum is applied.[2][7] This stage facilitates the removal of the diol excess and further water, driving the reaction toward the formation of a high-viscosity polymer melt.[2] The reaction is continued until the desired molecular weight is achieved, often monitored by the melt viscosity. The final polymer is then extruded and pelletized.

Protocol 2: Polyamide Synthesis (Nylon 6,10)

This protocol describes the interfacial polymerization of Nylon 6,10, a classic laboratory method.[3]

  • Aqueous Phase Preparation: A solution of hexamethylenediamine (B150038) (the diamine) and sodium hydroxide (B78521) is prepared in water.

  • Organic Phase Preparation: A solution of sebacoyl chloride (the diacid chloride derivative of sebacic acid) is prepared in a water-immiscible organic solvent (e.g., hexane).

  • Interfacial Polymerization: The aqueous solution is carefully poured into a beaker, and the organic solution is gently layered on top. The polyamide, Nylon 6,10, forms instantly at the interface of the two layers.

  • Polymer Removal: The film of nylon can be grasped with forceps and pulled from the interface continuously as a "rope," which is then washed with water and allowed to dry.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the polyester synthesis workflow and the logical relationship between dicarboxylic acid structure and polymer properties.

Polyester_Synthesis_Workflow cluster_setup Step 1: Oligomerization cluster_poly Step 2: Polycondensation cluster_final Step 3: Final Product Reactants Charge Reactants (Diacid, Diol, Catalyst) Esterification Esterification (180-220°C, N2 Atmosphere) Reactants->Esterification WaterRemoval Water Removal Esterification->WaterRemoval Polycondensation Polycondensation (240-280°C, Vacuum) WaterRemoval->Polycondensation Increase Temp, Apply Vacuum HighViscosity High Viscosity Polymer Melt Polycondensation->HighViscosity Extrusion Extrusion and Pelletization HighViscosity->Extrusion

Caption: A typical two-step workflow for polyester synthesis via melt polycondensation.

Dicarboxylic_Acid_Properties cluster_acid Dicarboxylic Acid Structure cluster_polymer Resulting Polymer Properties ChainLength Aliphatic Chain Length Mechanical Mechanical Properties (Strength, Flexibility) ChainLength->Mechanical Longer chain = More flexibility Thermal Thermal Properties (Tm, Tg, Stability) ChainLength->Thermal Shorter chain = Higher Tm Other Other Properties (Moisture Absorption, Crystallinity) ChainLength->Other Longer chain = Lower moisture absorption Backbone Backbone Structure (Linear vs. Cyclic) Backbone->Mechanical Cyclic = More rigid Backbone->Thermal Cyclic = Higher Tg Backbone->Other Linear = Higher crystallinity Isomerism Aromatic Isomerism (Para vs. Meta) Isomerism->Thermal Para = Higher thermal stability Isomerism->Other Meta = Lower crystallinity

Caption: Relationship between dicarboxylic acid structure and key polymer properties.

References

Performance Showdown: 1,4-CHDA-Based Coatings Demonstrate Superior Durability and Versatility

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that polyester (B1180765) coatings formulated with 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) exhibit a superior balance of flexibility, hardness, and resistance to environmental degradation compared to coatings based on common alternatives such as isophthalic acid (PIA), terephthalic acid (TPA), and adipic acid (AD). These findings position 1,4-CHDA as a key ingredient for high-performance coatings in demanding applications, including automotive, industrial, and architectural sectors.[1][2]

The unique cycloaliphatic structure of 1,4-CHDA imparts a combination of properties not easily achieved with other diacids.[1] It provides an excellent blend of hardness and flexibility, improved gloss and color retention upon weathering, and enhanced hydrolytic and chemical stability.[1][3]

Key Performance Comparisons

The following tables summarize the quantitative data from various studies, highlighting the performance advantages of 1,4-CHDA-based coatings.

Weatherability: 1,4-CHDA vs. Isophthalic Acid (PIA)

Long-term Florida weathering studies on white gel coats demonstrate the superior weatherability of 1,4-CHDA over PIA.[4]

Table 1: Florida Weathering Performance of White Gel Coats (4-Year Study Summary) [4]

Performance Metric1,4-CHDAPurified Isophthalic Acid (PIA)
Yellowing Resistance Superior-
Gloss Retention Superior-

Note: "Superior" indicates that the 1,4-CHDA-based gel coat consistently outperformed the PIA-based gel coat across multiple studies.

A separate study comparing unsaturated polyester (UP) resins subjected to QUV accelerated aging also concluded that the weatherability of the 1,4-CHDA-based resin was superior to that of the isophthalic acid-based resin.[5]

Mechanical and Chemical Resistance: 1,4-CHDA vs. Adipic Acid (AD) and Isophthalic Acid (PIA)

In a comparison of polyester-melamine enamels for interior can coatings, 1,4-CHDA demonstrated a better overall balance of properties compared to both adipic acid and isophthalic acid.[6]

Table 2: Performance of Polyester-Melamine Enamels [6]

Property1,4-CHDAAdipic Acid (AD)Isophthalic Acid (PIA)
Impact Resistance, Direct (in.-lb) 156>16076
Impact Resistance, Reverse (in.-lb) 96>16064
Pencil Hardness (to mar) 2HHB4H
Iodine Stain Resistance (30 min) NMN
50% H₂SO₄ Resistance (9 h) NMN
Detergent Resistance (10 days, creepage, in.) 0.130.750.06
Detergent Resistance (10 days, % Gloss Retention at 60°) 993096

N = None, M = Medium, VS = Very Slight

These results highlight that while adipic acid provides excellent flexibility (impact resistance), it compromises chemical and corrosion resistance. Conversely, isophthalic acid imparts high hardness but has lower flexibility. 1,4-CHDA offers a more balanced performance profile.[6]

Polyurethane Coatings: The Role of Diols with 1,4-CHDA

The choice of diol in a polyurethane formulation significantly influences the final properties of a 1,4-CHDA-based coating. A study on high-solids polyurethane coatings provides detailed mechanical properties of films synthesized from 1,4-CHDA and various diols.

Table 3: Mechanical Properties of 1,4-CHDA-Based Polyurethane Films with Various Diols

DiolTensile Strength (MPa)Tensile Modulus (MPa)Elongation-at-Break (%)Tukon Hardness (KHN)Pencil HardnessPull-Off Adhesion (lbf/in²)
CHDM 30.7 ± 3.8644 ± 745.1 ± 1.28.2F/H-
NPG ------
HPHP -----378
BEPD ------
HD ---0.763B/2B-

Data for some diols were not fully reported in the available text. CHDM (1,4-cyclohexanedimethanol), NPG (neopentyl glycol), HPHP (hydroxypivalyl hydroxypivalate), BEPD (2-butyl-2-ethyl-1,3-propanediol), HD (1,6-hexanediol).

The data illustrates that the rigid, cyclic structure of CHDM results in a hard and rigid polyurethane with high tensile modulus and hardness. In contrast, the linear and flexible nature of HD produces a much softer and more flexible coating. This allows formulators to fine-tune the coating's performance by selecting the appropriate diol to pair with 1,4-CHDA.

Experimental Protocols

A brief overview of the methodologies used in the cited experiments is provided below.

Florida Weathering: White gel coats were exposed to the Florida climate under standard conditions as per ASTM D 4141. The performance was evaluated by measuring the increase in yellowness (b*-color increase) and the percentage of gloss retained from the initial readings. Lower yellowing and higher gloss retention indicate better weatherability.[4]

QUV Accelerated Weathering: Unsaturated polyester resin samples were subjected to accelerated aging in a QUV chamber. The weatherability was assessed by comparing the surface of the specimens, changes in functional groups via FTIR, and mechanical properties before and after exposure.[5]

Mechanical Properties of Polyurethane Films:

  • Tensile Properties: Measured according to ASTM standards, providing data on tensile strength, tensile modulus, and elongation-at-break.

  • Hardness: Tukon hardness and pencil hardness were determined to assess the surface hardness of the cured films.

  • Adhesion: Pull-off adhesion tests were conducted on an aluminum substrate to measure the force required to detach the coating.

  • Impact Resistance: This test evaluates the coating's ability to resist cracking upon impact.

Chemical and Stain Resistance: Coated panels were exposed to various chemicals (e.g., iodine, sulfuric acid, sodium hydroxide) for a specified duration. The effect on the coating was then visually assessed for any changes.[6]

Corrosion Resistance (Detergent Test): Coated panels were subjected to a detergent solution for an extended period. The performance was evaluated by measuring the creepage (corrosion extending from a scribe) and the retention of gloss.[6]

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the components and the resulting performance of 1,4-CHDA-based coatings, as well as a typical experimental workflow for performance evaluation.

Polyester_Formulation_Performance cluster_Diacid Diacid Component cluster_Performance Coating Performance 1,4-CHDA 1,4-CHDA Balanced_Hardness_Flexibility Balanced_Hardness_Flexibility 1,4-CHDA->Balanced_Hardness_Flexibility Good_Weatherability Good_Weatherability 1,4-CHDA->Good_Weatherability Good_Chemical_Resistance Good_Chemical_Resistance 1,4-CHDA->Good_Chemical_Resistance PIA PIA High_Hardness High_Hardness PIA->High_Hardness Adipic_Acid Adipic_Acid High_Flexibility High_Flexibility Adipic_Acid->High_Flexibility Poor_Chemical_Resistance Poor_Chemical_Resistance Adipic_Acid->Poor_Chemical_Resistance

Caption: Diacid selection's impact on key coating properties.

Experimental_Workflow Formulate_Coatings Formulate Coatings (1,4-CHDA vs. Alternatives) Apply_to_Substrate Apply to Substrate Formulate_Coatings->Apply_to_Substrate Cure_Coatings Cure Coatings Apply_to_Substrate->Cure_Coatings Performance_Testing Performance Testing Cure_Coatings->Performance_Testing Mechanical_Tests Mechanical Tests (Hardness, Flexibility, Adhesion) Performance_Testing->Mechanical_Tests Weathering_Tests Weathering Tests (QUV, Florida Exposure) Performance_Testing->Weathering_Tests Chemical_Resistance_Tests Chemical Resistance Tests Performance_Testing->Chemical_Resistance_Tests Data_Analysis Data Analysis & Comparison Mechanical_Tests->Data_Analysis Weathering_Tests->Data_Analysis Chemical_Resistance_Tests->Data_Analysis

Caption: Workflow for comparative coating performance evaluation.

References

Unveiling the Biodegradability of Polyesters Derived from 1,4-Cyclohexanedicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of novel polymers is paramount. This guide provides a comprehensive comparison of the biodegradability of polyesters derived from 1,4-cyclohexanedicarboxylic acid (CHDA) with common biodegradable alternatives such as polylactic acid (PLA), poly(ε-caprolactone) (PCL), and poly(butylene succinate) (PBS). The inclusion of the cycloaliphatic CHDA monomer into the polyester (B1180765) backbone offers a unique avenue to tailor physical properties, yet its impact on biodegradation warrants detailed investigation.

Polyesters incorporating CHDA are gaining interest for their potential to enhance properties like thermal stability and mechanical strength. However, their biodegradability is a complex interplay of factors including crystallinity, molecular weight, and the specific co-monomers used. Generally, the introduction of the non-planar CHDA ring can disrupt the polymer chain packing, leading to a more amorphous structure which may facilitate microbial attack.[1]

Comparative Biodegradation Data

To provide a clear comparison, the following tables summarize available quantitative data from various studies on the biodegradation of CHDA-based polyesters and their common alternatives under different environmental conditions. It is important to note that direct comparative studies under identical conditions are limited, and thus data has been compiled from studies utilizing standardized testing methodologies to allow for the most relevant comparison.

Soil Burial Degradation

Soil burial tests simulate the degradation of polymers in a natural soil environment, where a diverse community of microorganisms can act on the material. The primary measure of degradation in these tests is the percentage of weight loss over time.

Table 1: Comparative Weight Loss of Polyesters in Soil Burial Tests

PolymerCompositionTest Duration (Days)Weight Loss (%)Reference
PBSA Poly(butylene succinate-co-adipate)52> 56[2]
PLA Poly(lactic acid)903.33[3]
PBS Poly(butylene succinate)60Similar to PLA[4]
CHDA-based Copolyester Poly(butylene 1,4-cyclohexanedicarboxylate-co-adipate)-Higher than parent homopolymers[1]
OXO (HDPE/LLDPE blend) High-density/Linear low-density polyethylene (B3416737) blend90Significant[5]

Note: Data for CHDA-based copolyesters often indicates a qualitative increase in biodegradability compared to homopolymers, but specific quantitative data from direct comparative studies with PLA, PCL, and PBS is scarce.[1] One study noted that a copolyester of poly(butylene 1,12-dodecanedioate) and CHDA showed a very high biodegradation rate, exceeding that of the parent homopolymers.[1]

Activated Sludge Biodegradation

Activated sludge environments, typical of wastewater treatment plants, provide a concentrated and highly active microbial consortium for biodegradation assessment. Mineralization, the conversion of organic carbon to CO₂, is a key indicator of ultimate biodegradability in these tests.

Table 2: Comparative Mineralization of Polyesters in Activated Sludge Tests (OECD 301F)

PolymerTest Duration (Days)Mineralization (% of Theoretical CO₂)Reference
Light Catalytic Cracked Gas Oil 4761.23[6]
Aniline (Reference) 14> 60[7]
CHDA-based Copolyesters -Data not readily available
PBS 28-[8]
PLA 28Not readily biodegradable[9]

Note: While standard OECD 301F test data for CHDA-based polyesters is not widely published, the methodology is well-established for assessing ready biodegradability.[6][7][9] A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ evolution within a 10-day window during the 28-day test.[4]

Enzymatic Degradation

Enzymatic degradation assays offer a more controlled method to study the susceptibility of polymers to specific microbial enzymes, such as lipases and cutinases, which are known to hydrolyze ester bonds.

Table 3: Comparative Enzymatic Degradation of Polyesters

PolymerEnzymeTest Duration (hours)Degradation Rate/ExtentReference
PCL Lipase (B570770) PS8.547% weight loss (with TEBAC)[10]
PBSA Cutinase1-2Complete hydrolysis[11]
PBS Cutinase4Complete degradation[11]
PLA Proteinase K-Faster than with lipase[10]
CHDA-based Polyesters Rhizopus delemar lipase144Surface erosion observed[12]

Note: The rate of enzymatic degradation is highly dependent on the enzyme used, the polymer's properties (e.g., crystallinity), and the test conditions.[11][13] Lipases from Pseudomonas species have been shown to be effective in degrading aliphatic-aromatic copolyesters.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biodegradability studies. Below are generalized protocols for the key experiments cited.

Soil Burial Degradation Test (Adapted from ASTM D5988)
  • Sample Preparation: Polymer films of a defined size and weight are prepared.

  • Soil Selection: A standard, natural, fertile soil with a known pH and microbial content is used. The soil is typically sieved to remove large debris.[14]

  • Burial: The polymer samples are buried in containers with the prepared soil. The moisture content of the soil is maintained at a specific level (e.g., 70-90% relative humidity) throughout the test.[5]

  • Incubation: The containers are incubated at a constant temperature (e.g., 28-30°C) for a specified duration, often up to six months or longer.[5][14]

  • Analysis: At regular intervals, samples are retrieved, carefully cleaned of soil particles, washed with distilled water, and dried to a constant weight. The weight loss is calculated as a percentage of the initial weight.[5]

Activated Sludge Biodegradation Test (OECD 301F - Manometric Respirometry)
  • Inoculum Preparation: Activated sludge is collected from a municipal wastewater treatment plant and is typically pre-conditioned to reduce endogenous respiration.[6]

  • Test Setup: A defined concentration of the test polymer (as the sole carbon source), mineral medium, and the activated sludge inoculum are added to sealed respirometer flasks.[6]

  • Incubation: The flasks are incubated at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.

  • Measurement: The consumption of oxygen is measured over time using a manometer. The amount of oxygen consumed is used to calculate the percentage of theoretical oxygen demand (%ThOD), which reflects the extent of mineralization.[6]

  • Controls: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate) are run in parallel to ensure the validity of the test.[4]

Enzymatic Degradation Assay
  • Sample Preparation: Polymer films or powders of a known weight are prepared.

  • Enzyme Solution: A solution of a specific enzyme (e.g., lipase from Pseudomonas cepacia or Rhizopus delemar) is prepared in a phosphate (B84403) buffer solution at a defined pH (e.g., 7.0).[12]

  • Incubation: The polymer samples are immersed in the enzyme solution and incubated at a constant temperature (e.g., 37°C) with agitation for a set period.[12]

  • Analysis: The degradation can be assessed by various methods:

    • Weight Loss: The samples are removed, washed, dried, and weighed to determine the percentage of weight loss.[10]

    • Molecular Weight Reduction: The molecular weight of the remaining polymer is measured using techniques like Gel Permeation Chromatography (GPC).[12]

    • Analysis of Degradation Products: The concentration of monomers and oligomers released into the buffer solution can be quantified using High-Performance Liquid Chromatography (HPLC).[11]

Visualizing the Processes

To better understand the experimental workflows and the potential microbial degradation pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis P Polymer Synthesis (CHDA-based & Alternatives) F Film/Powder Preparation P->F SB Soil Burial (ASTM D5988) F->SB AS Activated Sludge (OECD 301F) F->AS ED Enzymatic Degradation F->ED WL Weight Loss (%) SB->WL MW Molecular Weight (GPC) SB->MW CO2 Mineralization (CO2) AS->CO2 ED->WL ED->MW DP Degradation Products (HPLC) ED->DP

General experimental workflow for biodegradability studies.

Degradation_Pathway Polyester Polyester Chain (-R-O-CO-CHDA-CO-O-) Hydrolysis Enzymatic Hydrolysis (e.g., Lipase, Cutinase) Polyester->Hydrolysis Oligomers Oligomers & Dimers Hydrolysis->Oligomers Monomers Monomers (Diol & 1,4-CHDA) Oligomers->Monomers Metabolism Microbial Metabolism Monomers->Metabolism Intermediates Central Metabolic Intermediates Metabolism->Intermediates Mineralization Mineralization Intermediates->Mineralization EndProducts CO2 + H2O + Biomass Mineralization->EndProducts

Generalized polyester biodegradation pathway.

While the complete metabolic pathway for this compound in all relevant microorganisms is not fully elucidated, studies on the related compound, cyclohexanecarboxylic acid, suggest potential degradation routes. For instance, Pseudomonas putida has been shown to metabolize cyclohexanecarboxylic acid via a CoA-mediated β-oxidation pathway.[15][16] Another pathway identified in Alcaligenes species involves hydroxylation and subsequent aromatization to p-hydroxybenzoate.[17][18] The anaerobic degradation of cyclohexane (B81311) carboxylic acid has also been studied, revealing a pathway that links its catabolism to that of aromatic compounds.[1] These findings suggest that microorganisms possess diverse enzymatic machinery capable of breaking down the cycloaliphatic ring structure of CHDA, likely funneling the resulting intermediates into central metabolic pathways.

Conclusion

Polyesters derived from this compound represent a promising class of materials with tunable properties. The available evidence suggests that the incorporation of the CHDA monomer can enhance biodegradability, primarily by reducing crystallinity and increasing the amorphous content of the polymer.[1] However, a clear quantitative comparison with established biodegradable polyesters like PLA, PCL, and PBS is hampered by a lack of direct comparative studies.

Future research should focus on conducting parallel biodegradation tests of various CHDA-based copolyesters and standard biodegradable polymers under identical, standardized conditions. This will enable the generation of robust, comparative data necessary for a definitive assessment of their environmental performance. Furthermore, a deeper investigation into the specific enzymes and microbial pathways responsible for the degradation of the CHDA moiety will be crucial for a complete understanding of their biodegradation mechanism and for the rational design of future sustainable polymers.

References

Mechanical properties of copolyesters containing 1,4-Cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Mechanical Properties of Copolyesters Incorporating 1,4-Cyclohexanedicarboxylic Acid

Introduction

Copolyesters derived from this compound (CHDA) represent a versatile class of polymers with a wide range of applications, from packaging and medical devices to 3D printing filaments. The incorporation of the cycloaliphatic CHDA monomer into the polyester (B1180765) backbone imparts unique mechanical properties, including enhanced toughness, chemical resistance, and hydrolytic stability, when compared to their aromatic counterparts like polyethylene (B3416737) terephthalate (B1205515) (PET). This guide provides a detailed comparison of the mechanical properties of various CHDA-containing copolyesters, supported by experimental data, to assist researchers and drug development professionals in material selection and development.

The properties of these copolyesters are significantly influenced by several factors, including the molar content of CHDA, the type of comonomers used, and the isomeric ratio (cis/trans) of the CHDA monomer. Understanding these relationships is crucial for tailoring the material's performance to specific application requirements.

Comparative Analysis of Mechanical Properties

The mechanical performance of copolyesters containing CHDA is a critical aspect of their suitability for various applications. This section presents a comparative summary of key mechanical properties, including tensile strength, tensile modulus, elongation at break, flexural modulus, and impact strength.

Copolyesters Based on Glycol-Modified PET

Polyethylene terephthalate glycol-modified (PETG) and polycyclohexylenedimethylene terephthalate glycol-modified (PCTG) are two of the most common copolyesters utilizing a derivative of CHDA, 1,4-cyclohexanedimethanol (B133615) (CHDM). While both are known for their clarity and ease of processing, PCTG, with its higher CHDM content, generally exhibits superior mechanical toughness.

Table 1: Comparison of Mechanical Properties of PETG and PCTG

PropertyPETGPCTGTest Method
Tensile Strength~45 MPa[1]~45 MPa[1]ASTM D638
Tensile ModulusVariesVariesASTM D638
Elongation at BreakModerateHigher than PETG[2]ASTM D638
Flexural Strength~72 MPa[1]~72 MPa[1]ASTM D790
Izod Impact Strength (Notched)Lower8 kJ/m²[1] (Significantly higher than PETG)ASTM D256
Chemical ResistanceHighHigher than PETG[1][2]-
Moisture Absorption0.2–0.3%0.1–0.2%-

PCTG's enhanced impact resistance makes it a preferred choice for applications requiring high durability and resistance to cracking or shattering under stress[2]. This is attributed to the increased flexibility and toughness imparted by the higher concentration of the CHDM monomer[1].

Copolyesters of CHDA with Other Diacids

The properties of CHDA-based copolyesters can be further tailored by copolymerizing with other dicarboxylic acids. This approach allows for a broad spectrum of mechanical properties, from rigid to highly flexible materials.

Table 2: Mechanical Properties of Poly(butylene lauric dicarboxylate-co-butylene 1,4-cyclohexanedicarboxylate) (PBLC) Copolyesters

LCDA Content (mol%)Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
2094[3][4]14[3][4]640[3][4]
40558550
6040[3][4]5[3][4]50[3][4]
8068[3][4]7[3][4]>1400[3][4]

Data sourced from studies on copolyesters of Lauric diacid (LCDA) and CHDA with 1,4-butanediol.[3][4]

As the content of the linear aliphatic diacid (LCDA) increases from 20 to 60 mol%, both the tensile modulus and strength decrease, while the material becomes less ductile. However, at 80 mol% LCDA, the copolyester becomes amorphous, leading to a significant increase in elongation at break, indicating a transition to a more elastomeric material[3][4].

Structure-Property Relationships

The mechanical properties of copolyesters containing this compound are intricately linked to their molecular structure. Key factors influencing these properties include the inherent rigidity of the CHDA ring, the flexibility of comonomers, and the overall crystallinity of the polymer. The cis/trans isomer ratio of the CHDA monomer also plays a crucial role, with the trans isomer generally leading to higher crystallinity and rigidity[5].

StructureProperty cluster_structure Molecular Structure cluster_properties Mechanical Properties CHDA 1,4-Cyclohexanedicarboxylic Acid (CHDA) Modulus Modulus (Tensile/Flexural) CHDA->Modulus Increases Rigidity ImpactStrength Impact Strength CHDA->ImpactStrength Enhances Toughness Comonomer Comonomer (e.g., Diol, Diacid) Elongation Elongation at Break Comonomer->Elongation Influences Flexibility IsomerRatio Cis/Trans Isomer Ratio TensileStrength Tensile Strength IsomerRatio->TensileStrength Affects Crystallinity IsomerRatio->Modulus Higher Trans = Higher Modulus

Caption: Relationship between molecular structure and mechanical properties.

Experimental Protocols

Accurate and reproducible measurement of mechanical properties is essential for comparing different materials. The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.

Tensile Testing (ASTM D638)

Objective: To determine the tensile properties of plastics, including tensile strength, tensile modulus, and elongation at break.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Extensometer for accurate strain measurement.

  • Specimen grips.

  • Micrometer for measuring specimen dimensions.

Specimen Preparation:

  • Specimens are typically injection molded or machined into a "dumbbell" or "dog-bone" shape (Type I is most common for rigid plastics)[6].

  • The dimensions of the specimens must conform to the specifications in ASTM D638.

  • Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

Procedure:

  • Measure the width and thickness of the narrow section of the specimen.

  • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

  • Attach the extensometer to the gauge length of the specimen.

  • Set the crosshead speed as specified in the material standard (typically ranging from 5 to 50 mm/min)[6].

  • Start the test and record the load and extension data until the specimen fractures.

  • Calculate tensile strength, tensile modulus, and elongation at break from the recorded data.

TensileTestWorkflow Start Start SpecimenPrep Specimen Preparation (ASTM D638 Type I) Start->SpecimenPrep Conditioning Conditioning (23°C, 50% RH, 40h) SpecimenPrep->Conditioning Measurement Measure Specimen Dimensions Conditioning->Measurement Mounting Mount Specimen in UTM Measurement->Mounting Extensometer Attach Extensometer Mounting->Extensometer Testing Apply Tensile Load at Constant Speed Extensometer->Testing Data Record Load vs. Extension Data Testing->Data Fracture Specimen Fractures Data->Fracture Analysis Calculate Tensile Properties Fracture->Analysis End End Analysis->End

Caption: Workflow for ASTM D638 Tensile Testing.

Izod Impact Testing (ASTM D256)

Objective: To determine the impact resistance of plastics using a pendulum-type impact tester.

Apparatus:

  • Izod-type pendulum impact testing machine.

  • Notching machine to create a standardized notch in the specimen.

  • Micrometer.

Specimen Preparation:

  • Specimens are typically rectangular bars with dimensions of 63.5 x 12.7 x 3.2 mm.

  • A V-shaped notch is machined into the specimen to create a stress concentration point.

  • Condition the notched specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours after notching[3].

Procedure:

  • Calibrate the impact tester according to the manufacturer's instructions.

  • Securely clamp the notched specimen in the vise of the impact tester in a cantilever beam configuration, with the notch facing the direction of the pendulum strike.

  • Raise the pendulum to its starting position and release it.

  • The pendulum strikes the specimen, and the energy absorbed to break the specimen is recorded.

  • The impact strength is typically reported in J/m or ft-lb/in of notch.

IzodImpactTestWorkflow Start Start SpecimenPrep Specimen Preparation (Rectangular Bar) Start->SpecimenPrep Notching Create V-Notch SpecimenPrep->Notching Conditioning Conditioning (23°C, 50% RH, 40h) Notching->Conditioning Clamping Clamp Specimen in Cantilever Position Conditioning->Clamping PendulumRelease Release Pendulum Clamping->PendulumRelease Impact Pendulum Strikes Specimen PendulumRelease->Impact EnergyMeasurement Measure Energy Absorbed Impact->EnergyMeasurement Calculation Calculate Izod Impact Strength EnergyMeasurement->Calculation End End Calculation->End

Caption: Workflow for ASTM D256 Izod Impact Testing.

Conclusion

Copolyesters containing this compound offer a broad design space for tailoring mechanical properties to meet the demands of various high-performance applications. By carefully selecting comonomers and controlling the CHDA isomer ratio, materials with a desired balance of stiffness, toughness, and flexibility can be achieved. The data and experimental protocols presented in this guide provide a foundation for informed material selection and development for researchers and professionals in the field. Further research focusing on direct, side-by-side comparisons of a wider range of CHDA-based copolyesters under standardized testing conditions would be invaluable for a more comprehensive understanding of their structure-property-performance relationships.

References

A Comparative Guide to the Thermal Analysis of 1,4-Cyclohexanedicarboxylic Acid Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the thermal properties of polyesters derived from 1,4-cyclohexanedicarboxylic acid (CHDA) against common alternative polymers, supported by experimental data.

Polymers derived from this compound (CHDA) are gaining interest across various industries, including pharmaceuticals and medical devices, due to their unique combination of properties such as good thermal stability, and mechanical performance. A critical aspect of characterizing these materials for development and quality control is understanding their thermal behavior through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide provides a comparative overview of the thermal properties of CHDA-based polyesters, placing them in context with widely used polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), polylactic acid (PLA), and poly(butylene adipate) (PBA).

Comparative Thermal Properties

The thermal characteristics of polymers are crucial indicators of their processing conditions, performance at various temperatures, and overall stability. The following table summarizes key quantitative data from DSC and TGA analyses for CHDA-based polyesters and their alternatives. A significant factor influencing the properties of CHDA-based polyesters is the cis/trans isomeric ratio of the cyclohexanedicarboxylic acid monomer, with a higher trans content generally leading to increased crystallinity, a higher glass transition temperature (Tg), and a higher melting temperature (Tm).[1]

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Crystallization Temp. (Tc) (°C)Decomposition Temp. (Td) (°C) (5% weight loss)
Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD)
- High Trans Isomer Content60 - 90215 - 260~150>350
- Low Trans Isomer Content40 - 60Amorphous or lower TmNot well-defined>350
Polyethylene Terephthalate (PET) 67 - 81245 - 265~140350 - 450
Polylactic Acid (PLA) 55 - 65150 - 18090 - 120300 - 380
Poly(butylene adipate) (PBA) -65 - -7050 - 6025 - 35~350

Experimental Protocols

Detailed and standardized experimental methodologies are paramount for obtaining reliable and comparable thermal analysis data. The following protocols are based on established ASTM standards and common practices in polymer research.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as Tg, melting, and crystallization.

Standard Method: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[2]

Protocol:

  • Sample Preparation: A small sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min or 20 °C/min). This scan erases the sample's prior thermal history.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its expected crystallization temperature.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first to obtain data on the intrinsic thermal properties of the material.

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

    • Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting peak.

    • Crystallization Temperature (Tc): Determined as the peak temperature of the exothermic crystallization peak during the cooling scan.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.

Standard Method: ASTM E2550 - Standard Test Method for Thermal Stability by Thermogravimetry.[3]

Protocol:

  • Sample Preparation: A sample (typically 10-20 mg) is placed in a tared TGA pan (e.g., platinum or ceramic).

  • Instrument Setup: The TGA instrument is purged with a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Analysis:

    • Decomposition Temperature (Td): Often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

    • Char Yield: The percentage of residual mass at the end of the experiment.

Experimental Workflow

The logical flow of thermal analysis experiments is crucial for a comprehensive understanding of a polymer's properties. The following diagram illustrates a typical workflow.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Interpretation & Comparison Sample Polymer Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data Heat Flow vs. Temperature (Tg, Tm, Tc) DSC->DSC_Data TGA_Data Weight Loss vs. Temperature (Td, Char Yield) TGA->TGA_Data Interpretation Material Characterization & Comparison with Alternatives DSC_Data->Interpretation TGA_Data->Interpretation G cluster_0 Monomer Structure cluster_1 Polymer Chain Characteristics cluster_2 Macroscopic Thermal Properties Monomer This compound Cis Cis Isomer Monomer->Cis Isomerization Trans Trans Isomer Monomer->Trans Isomerization Stability Thermal Stability Monomer->Stability Generally Good Chain_Packing Chain Packing Efficiency Cis->Chain_Packing Lower Trans->Chain_Packing Higher Crystallinity Degree of Crystallinity Chain_Packing->Crystallinity Tg Glass Transition Temp. (Tg) Crystallinity->Tg Increases with Tm Melting Temp. (Tm) Crystallinity->Tm Increases with

References

A Comparative Guide to the Polymerization Kinetics of 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the polymerization kinetics of 1,4-Cyclohexanedicarboxylic acid (CHDA), a key monomer in the synthesis of advanced polyesters and polyamides. While direct quantitative kinetic data for CHDA polymerization is limited in publicly available literature, this document synthesizes existing research to offer a comprehensive overview of the factors influencing its reactivity, particularly in comparison to the widely used terephthalic acid (TPA).

Introduction

This compound is a cycloaliphatic dicarboxylic acid that exists as cis and trans isomers. The stereochemistry of the CHDA monomer significantly influences the polymerization process and the final properties of the resulting polymer, such as crystallinity, melting point, and glass transition temperature. The thermodynamically more stable trans isomer generally leads to polymers with higher melting points and crystallinity.[1][2][3] Isomerization from the cis to the trans form can occur during the high temperatures of melt polycondensation, reaching a thermodynamically controlled equilibrium with approximately 66% trans-isomer in the isotropic molten state.[2]

Polyesters derived from CHDA are noted for their improved processability, including reduced melt viscosity, and enhanced photo-oxidative and thermal stability compared to their TPA-based counterparts.[4]

Polymerization Methods and Kinetics: A Comparative Overview

The primary method for synthesizing polyesters from CHDA is melt polycondensation, a step-growth polymerization carried out at high temperatures (typically >200°C) under vacuum to facilitate the removal of the condensation byproduct, usually water or methanol.

Uncatalyzed vs. Catalyzed Polymerization:

Like other polyesterifications, the polymerization of CHDA can proceed with or without a catalyst.

  • Uncatalyzed Reactions: In the absence of a strong acid catalyst, the carboxylic acid groups of CHDA itself can act as a catalyst. The reaction is typically slow, and achieving high molecular weight polymers requires high temperatures and long reaction times. The rate of uncatalyzed polyesterification is generally described as a third-order reaction, being second-order in the carboxylic acid concentration and first-order in the alcohol concentration.[5]

  • Catalyzed Reactions: To enhance the reaction rate, various catalysts are employed. Organometallic compounds, particularly those based on tin and titanium, are common. Titanium tetrabutoxide (Ti(OBu)₄) is a frequently cited catalyst for CHDA polymerization.[1][6] Acid catalysts lower the activation energy of the esterification reaction, leading to a faster attainment of high molecular weight polymers.

Comparison with Terephthalic Acid (TPA):

Direct comparative kinetic studies between CHDA and TPA under identical conditions are scarce in the literature. However, some qualitative comparisons can be made based on the structural differences:

  • Reactivity: The carboxylic acid groups in CHDA are attached to a flexible cycloaliphatic ring, whereas in TPA they are attached to a rigid aromatic ring. This structural difference can influence the intrinsic reactivity of the acid groups.

  • Processability: Polyesters based on CHDA generally exhibit lower melting points and melt viscosities compared to their TPA-based analogs, which can be advantageous for processing.[4]

  • Isomerism: The presence of cis and trans isomers in CHDA introduces a complexity not present with the planar TPA molecule. The in-situ isomerization during polymerization can affect the reaction kinetics and the final polymer microstructure.[1][2]

Data Presentation

Due to the lack of specific kinetic data (rate constants, activation energies) for CHDA polymerization in the reviewed literature, the following tables summarize reaction conditions and resulting polymer properties from various studies. This information provides an indirect basis for comparing the outcomes of different polymerization approaches.

Table 1: Summary of Melt Polycondensation Conditions for CHDA-based Polyesters

DiolCatalystTemperature (°C)Reaction Time (h)Resulting PolymerReference
1,4-ButanediolTitanium tetrabutoxide>200Not specifiedPoly(butylene 1,4-cyclohexanedicarboxylate)[6]
1,4-CyclohexanedimethanolTitanium tetrabutoxideNot specifiedNot specifiedPoly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate)[1]
Various diolsTitanium tetrabutoxide180 - 240Not specifiedPoly(alkylene trans-1,4-cyclohexanedicarboxylate)s[7]

Table 2: Influence of CHDA Isomer Ratio on Polymer Properties

Polymer SystemInitial cis/trans RatioFinal cis/trans Ratio (in melt)Key Property ObservationReference
Polyesters from CHDAVarious~34/66Isomerization occurs towards the thermodynamically stable ratio.[1]
Polyesters from Dimethyl 1,4-cyclohexanedicarboxylateVarious66 ± 2% transEquilibrium is established at high temperatures.[2]
Polyanhydrides from CHDAHigh cis or high transEquilibrium mixturecis to trans conversion is accelerated at higher temperatures.[3]

Experimental Protocols

The following represents a generalized experimental protocol for the melt polycondensation of CHDA with a diol, based on descriptions from the literature.[6][7]

1. Monomer and Catalyst Preparation:

  • This compound (with a specified cis/trans isomer ratio) and the corresponding diol (e.g., 1,4-butanediol) are used.

  • A catalyst, such as titanium tetrabutoxide, is prepared as a solution in a suitable solvent (e.g., toluene).

2. Polymerization - Esterification Stage:

  • The monomers and catalyst are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.

  • The mixture is heated under a nitrogen atmosphere to a temperature typically between 180-220°C.

  • The esterification reaction proceeds with the removal of water, which is collected. This stage is continued until the theoretical amount of water is distilled off.

3. Polymerization - Polycondensation Stage:

  • The temperature is gradually increased (e.g., to 240-260°C), and a vacuum is slowly applied to remove the excess diol and facilitate the increase in molecular weight.

  • The reaction is continued until a desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

4. Polymer Characterization:

  • The resulting polymer is analyzed for its molecular weight (e.g., by gel permeation chromatography), thermal properties (e.g., by differential scanning calorimetry), and isomeric content (e.g., by ¹H NMR spectroscopy).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization Monomer_Purification Monomer Purification (CHDA, Diol) Esterification Esterification (N2 atmosphere, 180-220°C) - Removal of Water Monomer_Purification->Esterification Catalyst_Prep Catalyst Preparation (e.g., Ti(OBu)4 solution) Catalyst_Prep->Esterification Polycondensation Polycondensation (Vacuum, 240-260°C) - Removal of excess diol Esterification->Polycondensation Increase Temp, Apply Vacuum Molecular_Weight Molecular Weight (GPC) Polycondensation->Molecular_Weight Thermal_Properties Thermal Properties (DSC, TGA) Polycondensation->Thermal_Properties Isomer_Ratio Isomer Ratio (NMR) Polycondensation->Isomer_Ratio

Figure 1. Generalized experimental workflow for kinetic studies of CHDA polymerization.

Isomerization_Pathway Cis_CHDA cis-CHDA Equilibrium Equilibrium Mixture (~34% cis / 66% trans) Cis_CHDA->Equilibrium High Temperature (Melt Polycondensation) Trans_CHDA trans-CHDA Trans_CHDA->Equilibrium High Temperature (Melt Polycondensation)

Figure 2. Cis-trans isomerization of CHDA during melt polycondensation.

Conclusion and Future Outlook

The polymerization of this compound presents unique characteristics due to its cycloaliphatic structure and the presence of cis and trans isomers. While melt polycondensation is a well-established method for synthesizing high-performance polyesters from CHDA, detailed quantitative kinetic data, such as rate constants and activation energies, are notably absent in the accessible scientific literature. This lack of data hinders direct and precise comparisons with other widely used dicarboxylic acids like terephthalic acid.

The available research indicates that the polymerization is significantly influenced by the cis/trans isomer ratio of the CHDA monomer, with isomerization occurring at the high temperatures required for polymerization. This adds a layer of complexity to the kinetic analysis.

For researchers and professionals in drug development and material science, the key takeaway is that while CHDA offers a route to polyesters with desirable properties, the optimization of polymerization processes currently relies on empirical studies of reaction conditions rather than on a foundation of detailed kinetic models. There is a clear need for fundamental kinetic studies on the polymerization of CHDA with various diols to enable more precise control over the polymerization process and the final properties of the materials. Such studies would be invaluable for the rational design and synthesis of novel polymers for a range of applications, including drug delivery systems where polymer properties must be precisely controlled.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary chromatographic methods for the quantitative analysis of 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable results in research, development, and quality control. This document outlines the experimental protocols for each technique and presents a summary of their performance characteristics to aid in methodological selection and cross-validation.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of dicarboxylic acids like 1,4-CHDA. These values are based on established methods for similar organic acids and serve as a baseline for method validation and comparison.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999≥ 0.999
Limit of Detection (LOD) 0.05 - 1.5 mg/kg1 - 5 pg (with Selected Ion Monitoring)
Limit of Quantitation (LOQ) 0.15 - 5.0 mg/kg5 - 50 pg
Accuracy (% Recovery) 85 - 115%80 - 110%
Precision (%RSD) < 5%≤ 15%
Derivatization Required? NoYes (e.g., esterification, silylation)

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of 1,4-CHDA by HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the direct analysis of 1,4-CHDA in various sample matrices.

Instrumentation:

  • HPLC system with a UV detector

  • Newcrom BH column (150 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column[1]

Mobile Phase:

  • A mixture of Acetonitrile and Water (10:90 v/v) containing 0.1% Sulfuric Acid[1]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Detection Wavelength: 200 nm[1]

Standard and Sample Preparation:

  • Prepare a stock solution of 1,4-CHDA in the mobile phase.

  • Generate a series of calibration standards by diluting the stock solution.

  • Dissolve samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method offers high sensitivity and selectivity but requires a derivatization step to increase the volatility of 1,4-CHDA.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

Derivatization (Esterification Example):

  • To the dried sample, add 1 mL of 1.25 M HCl in methanol.

  • Heat the mixture at 60°C for 1 hour.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

  • Ion Source Temperature: 230°C

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods to ensure the comparability of results.

cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Conclusion MethodA Develop & Validate Method A (e.g., HPLC-UV) SampleSet Prepare a Set of Samples (Spiked and Real) MethodA->SampleSet MethodB Develop & Validate Method B (e.g., GC-MS) MethodB->SampleSet AnalyzeA Analyze Samples with Method A SampleSet->AnalyzeA AnalyzeB Analyze Samples with Method B SampleSet->AnalyzeB Compare Statistically Compare Results (e.g., Bland-Altman, t-test) AnalyzeA->Compare AnalyzeB->Compare Conclusion Determine Comparability & Investigate Discrepancies Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. HPLC-UV offers a simpler, more direct approach without the need for derivatization, making it suitable for routine analysis. In contrast, GC-MS provides higher sensitivity and selectivity, which is advantageous for trace-level quantification and confirmatory analysis, despite the additional sample preparation step. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. A thorough cross-validation, as outlined in the workflow above, is essential when employing multiple analytical methods to ensure data integrity and consistency.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,4-Cyclohexanedicarboxylic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and appropriate disposal of 1,4-Cyclohexanedicarboxylic acid, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling

While this compound is not classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) under the 2012 Hazard Communication Standard (29 CFR 1910.1200), it is prudent to handle it with care.[1] Some safety data sheets (SDS) indicate that it can cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical.[3][4] In case of accidental contact, rinse the affected area immediately with plenty of water.[1][3][4] If irritation persists, seek medical attention.[2]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety and physical property data for this compound.

PropertyValueSource
Physical State Powder Solid[1][3]
Appearance White[1][3]
Melting Point > 165 - 168 °C / 329 - 334.4 °F[1][3]
Primary Hazards Irritant[5]
GHS Classification Not classified as hazardous in a majority of reports[5]

Step-by-Step Disposal Protocol

The disposal of any chemical waste, regardless of its hazard classification, must adhere to institutional and local regulations.[3] The following protocol provides a general framework for the proper disposal of this compound.

Step 1: Waste Determination

Treat all chemical waste as potentially hazardous.[6][7] Do not dispose of this compound in the regular trash or down the drain unless you have explicit written permission from your institution's Environmental Health and Safety (EHS) department.[8][9]

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Store the waste in a clearly labeled, sealed, and leak-proof container.[8][10] Plastic bottles are often preferred over glass to minimize the risk of breakage.[8] The container must be compatible with the chemical.

  • Proper Labeling: The container must be clearly marked with the words "Hazardous Waste" and include the full chemical name ("this compound").[8][10] Do not use abbreviations or chemical formulas.[8] The label should also include the date of waste generation, the location of origin (e.g., lab number), and the name of the principal investigator.[8]

Step 3: Storage

Store the waste container in a designated, well-ventilated, and cool, dry area.[3][4] Ensure that it is segregated from incompatible materials, such as strong oxidizing agents.[1]

Step 4: Arrange for Disposal

Contact your institution's EHS or hazardous waste program to schedule a pickup.[7][8] You will likely need to submit a hazardous waste information form detailing the contents of the container.[8]

Step 5: Handling Spills

In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3] Avoid creating dust.[4] Ensure adequate ventilation.[4]

Step 6: Empty Container Disposal

Empty containers that held this compound should be triple-rinsed with an appropriate solvent (water may be suitable).[10] The rinsate must be collected and disposed of as hazardous waste.[7][10] After rinsing, the defaced container may be disposed of in the regular trash.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Waste Generated: This compound B Is it a chemical waste? A->B C Treat as Hazardous Waste B->C Yes H Can it go in regular trash or down the drain? B->H Unsure D Select & Label Waste Container C->D E Store Safely D->E F Contact EHS for Pickup E->F G Disposal Complete F->G H->C No I Obtain written EHS permission H->I Yes I->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines, as local regulations may vary.[9]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety protocols and logistical plans for handling 1,4-Cyclohexanedicarboxylic acid, empowering you to work with confidence and minimize risks. The following procedural steps and data will help you establish a robust safety framework for your experiments.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white crystalline solid that may cause skin and eye irritation.[1][2] While it has low acute toxicity, prolonged exposure, particularly to its powdered form, can lead to mild irritation of the respiratory tract. Therefore, adherence to proper PPE protocols is essential.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses with side shields.[1]Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile or other appropriate protective gloves.[1]Prevents direct skin contact and potential irritation.
Body Protection A standard laboratory coat.[1]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 dust mask is recommended when handling the powder, especially in poorly ventilated areas.Minimizes inhalation of dust particles.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. A chemical fume hood is recommended, especially when working with larger quantities or when dust generation is likely.[1]

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.

2. Handling the Chemical:

  • Wear the appropriate PPE as outlined in the table above.

  • When transferring the solid, use a spatula or scoop to minimize dust generation. Avoid pouring the powder directly.

  • If weighing the substance, do so in a draft-shielded balance or within a fume hood.

  • Keep the container tightly closed when not in use to prevent contamination and accidental spills.[1]

3. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1]

  • Clean the work surface with an appropriate solvent or detergent.

  • Remove and properly store or dispose of contaminated PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Collection:

  • Collect all solid waste, including unused this compound and any contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other incompatible materials.

2. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material.[1] Avoid actions that could generate dust.

  • Place the collected material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

3. Final Disposal:

  • Dispose of the hazardous waste container through your institution's designated chemical waste disposal program.

  • Always adhere to local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical flow of operations when working with this compound, from preparation to final disposal.

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Chemical Handling (Weighing, Transferring) ppe->handling experiment Experimental Use handling->experiment decontamination Decontamination (Clean Workspace, Wash Hands) experiment->decontamination waste Waste Collection (Solid Waste, Contaminated PPE) decontamination->waste disposal Final Disposal (Follow Institutional Protocols) waste->disposal

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.